molecular formula C7H9NO3S2 B101501 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid CAS No. 18623-60-4

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Cat. No.: B101501
CAS No.: 18623-60-4
M. Wt: 219.3 g/mol
InChI Key: KCDHBLVYRSYUBV-UHFFFAOYSA-N
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Description

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a useful research compound. Its molecular formula is C7H9NO3S2 and its molecular weight is 219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDHBLVYRSYUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364436
Record name 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18623-60-4
Record name 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, a rhodanine derivative of interest in medicinal chemistry and drug development. This document details the established synthetic pathway, experimental protocols, and key characterization data to support research and development activities.

Core Synthesis Pathway

The most common and efficient method for the synthesis of this compound involves a one-pot, three-component reaction. This approach utilizes gamma-aminobutyric acid (GABA) as the starting material, which reacts with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. Subsequent reaction with chloroacetic acid leads to the cyclization and formation of the target rhodanine-3-butyric acid.

This synthetic route is favored for its operational simplicity and good yields. The reaction proceeds through the formation of a dithiocarbamate from the amine, followed by an S-alkylation with chloroacetic acid and subsequent intramolecular condensation to form the thiazolidinone ring.

Synthesis_Pathway GABA γ-Aminobutyric Acid (GABA) Dithiocarbamate Dithiocarbamate Intermediate GABA->Dithiocarbamate + CS2 CS2 Carbon Disulfide (CS2) Base Base (e.g., KOH) Base->Dithiocarbamate Product This compound Dithiocarbamate->Product + Chloroacetic Acid Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

  • γ-Aminobutyric acid (GABA)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Formation of the Dithiocarbamate: In a round-bottom flask equipped with a magnetic stirrer, dissolve γ-aminobutyric acid (1 equivalent) in an aqueous solution of potassium hydroxide (2 equivalents). Cool the mixture in an ice bath.

  • Slowly add carbon disulfide (1.1 equivalents) dropwise to the cooled solution while stirring vigorously. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours, followed by stirring at room temperature for an additional 2-3 hours. The color of the solution will typically change to a deep orange or red.

  • Cyclization: To the resulting dithiocarbamate solution, add a solution of chloroacetic acid (1 equivalent) in water dropwise.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid. This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the pure this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Experimental_Workflow A Dissolve GABA in aq. KOH B Cool to 0-5 °C A->B C Add CS2 dropwise B->C D Stir at 0-5 °C, then RT C->D E Add aq. Chloroacetic Acid D->E F Heat to 80-90 °C for 4-6h E->F G Cool to RT F->G H Acidify with HCl G->H I Filter precipitate H->I J Recrystallize from Ethanol/Water I->J K Dry under vacuum J->K

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₇H₉NO₃S₂-
Molecular Weight 219.28 g/mol -
Appearance White to pale yellow crystalline solid-
Melting Point 118-119 °C[1]
Yield Typically 70-85%Estimated
Solubility Soluble in methanol, ethanol, DMSO, DMF-

Characterization Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~4.2 ppm (s, 2H): Methylene protons of the thiazolidinone ring (-S-CH₂-CO-).

  • ~3.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom (-N-CH₂-).

  • ~2.4 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).

  • ~2.0 ppm (quintet, 2H): Methylene protons in the middle of the butyric acid chain (-CH₂-CH₂-CH₂-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • ~200-205 ppm: Thiocarbonyl carbon (C=S).

  • ~170-175 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

  • ~165-170 ppm: Carbonyl carbon of the thiazolidinone ring (-CO-).

  • ~45-50 ppm: Methylene carbon adjacent to the nitrogen atom (-N-CH₂-).

  • ~35-40 ppm: Methylene carbon of the thiazolidinone ring (-S-CH₂-CO-).

  • ~30-35 ppm: Methylene carbon adjacent to the carboxylic acid group (-CH₂-COOH).

  • ~20-25 ppm: Methylene carbon in the middle of the butyric acid chain (-CH₂-CH₂-CH₂-).

IR (Infrared) Spectroscopy:

  • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1740-1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1690-1650 cm⁻¹: C=O stretching of the thiazolidinone ring (amide).

  • ~1250-1100 cm⁻¹: C=S stretching.

MS (Mass Spectrometry):

  • Expected [M+H]⁺: 220.0096

This technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to perform their own spectral analysis to confirm the identity and purity of the synthesized compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid. Due to the limited availability of experimental data for this specific molecule, this document also includes information on closely related rhodanine-3-acetic acid derivatives to offer a broader context for its potential characteristics and behavior. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving thiazolidinone scaffolds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data points have been experimentally determined, others are predicted values based on its chemical structure.

PropertyValueSource
Chemical Structure Chemical structure of this compoundMatrix Scientific
CAS Number 18623-60-4[1][2][][4]
Molecular Formula C₇H₉NO₃S₂[2]
Molecular Weight 219.28 g/mol [2]
Melting Point 118-119 °C[2]
Boiling Point Not experimentally determined.
Solubility Not experimentally determined for the target compound. Rhodanine-3-acetic acid is soluble in methanol (25 mg/mL).[5]
pKa (Predicted) Not available for the target compound. The predicted pKa for the related rhodanine-3-acetic acid is 3.75 ± 0.10.
LogP (Predicted) Not available.

Experimental Protocols

A plausible synthetic route would involve the reaction of 4-aminobutanoic acid (GABA) with carbon disulfide in the presence of a base, followed by reaction with a haloacetic acid ester and subsequent cyclization upon acidification.

General Synthetic Procedure for Rhodanine-3-alkanoic Acids:

A mixture of an ω-amino acid, an alkali hydroxide (e.g., potassium hydroxide), and carbon disulfide in water is stirred at room temperature. A chloro- or bromoalkanoate is then added, and the reaction mixture is heated. Finally, acidification with a strong acid like hydrochloric acid induces cyclization to yield the desired rhodanine-3-alkanoic acid. The crude product is typically purified by recrystallization.

Characterization:

Following synthesis, the compound would be characterized using standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Logical Relationships and Workflows

Due to the absence of specific signaling pathway data for this compound, a diagram illustrating a generalized experimental workflow for its synthesis and characterization is provided below.

G Generalized Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 4-Aminobutanoic Acid, CS₂, Haloacetate) reaction Reaction & Cyclization start->reaction purification Purification (e.g., Recrystallization) reaction->purification mp Melting Point purification->mp nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_confirmation Structure Confirmation mp->structure_confirmation purity_assessment Purity Assessment mp->purity_assessment nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Generalized workflow for the synthesis and characterization.

Biological Context and Potential Signaling Pathways

Specific signaling pathways involving this compound have not been elucidated in the available literature. However, the broader class of thiazolidin-4-ones, to which this compound belongs, is known to exhibit a wide range of biological activities.[7][8][9] These activities suggest potential interactions with various cellular targets and signaling cascades. For instance, some rhodanine derivatives have been investigated as inhibitors of enzymes such as aldose reductase.[8]

Given the structural similarities to other biologically active rhodanine derivatives, it is plausible that this compound could modulate pathways involved in inflammation, metabolic disorders, or microbial infections. Further research, including target identification and mechanism-of-action studies, is required to delineate its specific biological functions and associated signaling pathways.

The diagram below illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound like the one .

G Hypothetical Biological Investigation Workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_outcome Outcome compound This compound phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Antimicrobial Assays) compound->phenotypic_screening target_based_screening Target-Based Screening (e.g., Enzyme Inhibition Assays) compound->target_based_screening hit_validation Hit Validation phenotypic_screening->hit_validation target_based_screening->hit_validation target_identification Target Identification hit_validation->target_identification pathway_analysis Signaling Pathway Analysis target_identification->pathway_analysis elucidation Elucidation of Biological Activity & Signaling Pathway pathway_analysis->elucidation

Caption: Workflow for investigating biological activity.

Conclusion

This technical guide consolidates the currently available physicochemical data for this compound. While some fundamental properties have been identified, significant data gaps remain, particularly concerning its solubility, pKa, logP, and specific biological activity. The provided information on related compounds and generalized experimental protocols offers a valuable starting point for researchers interested in further investigating this molecule. Future studies are warranted to fully characterize its physicochemical profile and to explore its potential as a pharmacologically active agent.

References

Probing the Pharmacological Promise: A Technical Guide to the Mechanism of Action of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the mechanism of action of the rhodanine-based compound, 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid. While specific comprehensive studies on this exact molecule are limited, a wealth of research on the broader class of rhodanine-3-acetic acid derivatives provides a strong foundation for understanding its likely biological activities. This document synthesizes the available data to infer its mechanism of action, focusing on the well-established role of this chemical scaffold as a potent enzyme inhibitor.

The core structure, a thiazolidinone ring, is a recognized "privileged scaffold" in medicinal chemistry, known for its versatile biological activities.[1][2] Derivatives of rhodanine-3-acetic acid have demonstrated a wide array of pharmacological effects, including antifungal, antidiabetic, and anticancer properties.[3][4][5] The primary mechanism underpinning these activities is the inhibition of key enzymes involved in various pathological pathways.

Core Mechanism of Action: Enzyme Inhibition

The scientific literature strongly indicates that the primary mechanism of action for rhodanine-3-acetic acid derivatives is the inhibition of specific enzymes. The butyric acid derivative likely shares this characteristic, with the carboxylate group often playing a crucial role in binding to the active sites of target enzymes. Two of the most extensively studied targets for this class of compounds are Aldose Reductase and Fungal Protein Mannosyl Transferase 1 (PMT1).

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus.[4] By reducing glucose to sorbitol, its overactivation in hyperglycemic conditions leads to osmotic stress and cellular damage.[4] Rhodanine-3-acetic acid derivatives, such as the marketed drug Epalrestat, are potent inhibitors of aldose reductase.[4][6] This inhibition is a critical therapeutic strategy for mitigating diabetic complications like neuropathy, nephropathy, and retinopathy.[4]

Fungal Protein Mannosyl Transferase 1 (PMT1) Inhibition

Certain derivatives of rhodanine-3-acetic acid have been identified as the first known inhibitors of fungal Protein Mannosyl Transferase 1 (PMT1).[3][7] This enzyme is crucial for the O-mannosylation of proteins in fungi, a process essential for cell wall integrity and virulence.[3][7] Inhibition of PMT1 leads to morphological changes in fungal cells and compromises their viability, making it a promising target for novel antifungal agents.[3][7]

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of various rhodanine-3-acetic acid derivatives against their respective enzyme targets, as reported in the literature. This data provides a quantitative insight into the potency of this class of compounds.

Compound ClassTarget EnzymeSpecific Derivative ExampleIC50 ValueReference
Rhodanine-3-acetamide derivativesAldose Reductase (ALR2)Compound 3f (a 5-benzylidene rhodanine-3-acetamide derivative)0.12 ± 0.03 µM[8]
Rhodanine-3-acetamide derivativesAldehyde Reductase (ALR1)Compound 3f (a 5-benzylidene rhodanine-3-acetamide derivative)2.18 ± 0.03 µM[8]
Rhodanine-3-acetic acid derivativesFungal Protein Mannosyl Transferase 1 (PMT1)5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid0.2-0.5 µM[3][7]
Quinazolinone-based rhodanine-3-acetic acidsAldose Reductase (ALR2)Compound 3e49.7 nM[4]
Quinazolinone-based rhodanine-3-acetic acidsAldose Reductase (ALR2)Compound 3a60.9 nM[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Aldose_Reductase_Pathway Glucose High Glucose (Hyperglycemia) AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Accumulation AR->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Complications Osmotic Stress Fructose Fructose SDH->Fructose Inhibitor This compound (and derivatives) Inhibitor->AR Inhibition

Figure 1: Inhibition of the Polyol Pathway by Rhodanine Derivatives.

PMT1_Inhibition_Pathway cluster_fungal_cell Fungal Cell Dol_P_Man Dolichol-P-Mannose PMT1 Protein Mannosyl Transferase 1 (PMT1) Dol_P_Man->PMT1 Glycoprotein O-Mannosylated Glycoprotein PMT1->Glycoprotein Protein Acceptor Protein Protein->PMT1 CellWall Fungal Cell Wall Integrity & Virulence Glycoprotein->CellWall Inhibitor Rhodanine-3-acetic acid derivatives Inhibitor->PMT1 Inhibition

Figure 2: Mechanism of Fungal PMT1 Inhibition.

Experimental_Workflow cluster_screening Screening Workflow Compound Rhodanine Derivative (e.g., this compound) EnzymeAssay Enzyme Inhibition Assay (e.g., Aldose Reductase, PMT1) Compound->EnzymeAssay DataAnalysis Data Analysis (IC50 Determination) EnzymeAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

References

The Multifaceted Biological Activities of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidinone core, particularly the 4-oxo-2-thioxo-thiazolidin-3-yl moiety, represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid and its related derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and aldose reductase inhibitory properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying molecular mechanisms of action to facilitate further research and drug development efforts in this promising area.

Quantitative Biological Activity Data

The biological efficacy of various 4-thiazolidinone derivatives has been quantified in numerous studies. The following tables summarize key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against various targets and microbial strains.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7gA549 (Lung), MCF-7 (Breast)40[1]
7gPC3 (Prostate)50[1]
28aHepG2 (Liver)27.59[2]
28aMCF-7 (Breast)8.97[2]
28aHT-29 (Colon)5.42[2]
28bHepG2 (Liver)4.97[2]
28bMCF-7 (Breast)5.33[2]
28bHT-29 (Colon)3.29[2]
42dMCF-7 (Breast)0.47[2]
42dA549 (Lung)0.59[2]
42dHeLa (Cervical)0.53[2]
21aA549 (Lung)0.72[2]
21eMCF-7 (Breast)1.003[2]
6Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancer Cell LineslogGI50 = -5.38[3]

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

Compound IDMicroorganismMIC (mg/mL)Reference
5S. Typhimurium0.008 - 0.06[4]
8Various Bacteria-[4]
15Various Bacteria-[4]
5Various Fungi0.01 - 0.02[4]
16Various Fungi0.01 - 0.02[4]
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propanoic acidC. albicans0.025[2]
2-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-ethanesulfonic acidE. coli, S. aureus0.025[2]

Table 3: Anti-inflammatory Activity of Thiazolidinone Derivatives

Compound IDAssayInhibition (%)Reference
61dCarrageenan-induced paw edema (6h)65.71 ± 10.49[2]
61eCarrageenan-induced paw edema (6h)60.81 ± 8.49[2]
Ibuprofen (control)Carrageenan-induced paw edema (6h)43.67 ± 5.20[2]

Table 4: Aldose Reductase Inhibitory Activity

Compound IDEnzyme SourceIC50 (µM)Reference
3Rat Lens ALR2< 1 (over five times more potent than epalrestat)[5]
Epalrestat (control)Rat Lens ALR2-[5]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

A general method for the synthesis of 4-thiazolidinone derivatives involves a one-pot, three-component reaction.

Materials:

  • Aromatic amine

  • Aromatic aldehyde

  • Thioglycolic acid

  • Dry benzene or toluene

  • Anhydrous zinc chloride (catalyst)

Procedure:

  • A mixture of the respective aromatic amine (0.1 mol), aromatic aldehyde (0.1 mol), and a catalytic amount of anhydrous zinc chloride in dry benzene or toluene is refluxed for a sufficient time to form the Schiff base (azomethine).

  • To the reaction mixture, thioglycolic acid (0.1 mol) is added.

  • The mixture is then refluxed for an additional 8-10 hours.

  • The solvent is removed under reduced pressure.

  • The resulting solid is poured into ice-cold water, filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the final 4-thiazolidinone derivative.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Aromatic Amine G Schiff Base Formation A->G B Aromatic Aldehyde B->G C Thioglycolic Acid H Cyclization C->H D Dry Benzene/Toluene D->G E Anhydrous ZnCl2 (catalyst) E->G F Reflux F->G F->H G->H I Work-up & Purification H->I J 4-Thiazolidinone Derivative I->J

Caption: General workflow for the synthesis of 4-thiazolidinone derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Test compounds (4-thiazolidinone derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[7][8]

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the broth medium in the wells of a 96-well plate.[9]

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[9]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[9]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

G A Prepare serial dilutions of test compounds C Inoculate microtiter plates A->C B Prepare standardized microbial inoculum B->C D Incubate plates C->D E Visually assess microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Pletysmometer or calipers

Procedure:

  • Animal Grouping and Fasting: Animals are grouped and fasted overnight before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the animals.[11]

  • Induction of Edema: After a specific time (e.g., 1 hour), 0.1 mL of carrageenan solution is injected into the subplantar region of the right hind paw of each animal.[11][12]

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.[11]

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

G A Administer test compound to animals B Inject carrageenan into hind paw A->B C Measure paw volume at time intervals B->C D Calculate percentage inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Aldose Reductase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the aldose reductase enzyme.

Materials:

  • Aldose reductase enzyme (e.g., from rat lens)

  • NADPH

  • Substrate (e.g., DL-glyceraldehyde)

  • Test compounds

  • Phosphate buffer

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Preparation: The enzyme is prepared from a source such as rat lenses by homogenization and centrifugation.[1]

  • Reaction Mixture: A reaction mixture containing phosphate buffer, NADPH, the enzyme, and the test compound is prepared in a cuvette.[1]

  • Initiation of Reaction: The reaction is initiated by adding the substrate (DL-glyceraldehyde).[1]

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time.[1]

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

G A Prepare reaction mixture (Enzyme, NADPH, Buffer, Test Compound) B Initiate reaction with substrate A->B C Monitor NADPH oxidation at 340 nm B->C D Calculate % inhibition and IC50 C->D

Caption: Workflow for the aldose reductase inhibition assay.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 4-thiazolidinone derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Mechanism

The anticancer effects of these compounds are often multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest. This is achieved through the modulation of several signaling pathways, including PI3K/Akt, NF-κB, and MAPK, and sometimes through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][13] Furthermore, these derivatives have been shown to inhibit various enzymes crucial for cancer progression, such as tubulin, carbonic anhydrases, protein tyrosine kinases, and histone deacetylases.[4]

G cluster_compound Compound cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Outcome A 4-Thiazolidinone Derivative B PI3K/Akt Pathway A->B C NF-κB Pathway A->C D MAPK Pathway A->D E PPAR-γ A->E F Tubulin, Carbonic Anhydrase, etc. A->F G Induction of Apoptosis B->G H Cell Cycle Arrest B->H C->G D->G D->H E->G E->H F->H I Anticancer Activity G->I H->I

Caption: Anticancer signaling pathways modulated by 4-thiazolidinone derivatives.

Antimicrobial Mechanism

The antimicrobial action of thiazolidinone derivatives is attributed to the inhibition of essential microbial enzymes. For instance, in bacteria, these compounds can inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[4] In fungi, they have been shown to inhibit CYP51 (lanosterol 14α-demethylase), an enzyme vital for ergosterol biosynthesis, which is a key component of the fungal cell membrane.[4]

G cluster_compound Compound cluster_bacteria Bacteria cluster_fungi Fungi A 4-Thiazolidinone Derivative B Inhibition of MurB A->B E Inhibition of CYP51 A->E C Disruption of Peptidoglycan Synthesis B->C D Bacterial Cell Death C->D F Disruption of Ergosterol Synthesis E->F G Fungal Cell Death F->G

Caption: Antimicrobial mechanisms of action of 4-thiazolidinone derivatives.

Conclusion

Derivatives of this compound and the broader class of 4-thiazolidinones have demonstrated significant potential across multiple therapeutic areas. Their diverse biological activities, coupled with their synthetic tractability, make them highly attractive scaffolds for the development of novel therapeutic agents. This guide has provided a comprehensive overview of their quantitative biological data, detailed experimental protocols for their evaluation, and insights into their mechanisms of action. It is hoped that this resource will serve as a valuable tool for researchers and professionals in the field, stimulating further investigation and innovation in the pursuit of new and effective treatments for a range of diseases.

References

Rhodanine-Based Compounds: A Technical Guide to Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodanine (2-thioxo-4-thiazolidinone) core is a renowned privileged scaffold in medicinal chemistry, celebrated for its structural versatility and wide array of biological activities.[1][2][3] The ease of functionalization at the N-3 and C-5 positions allows for the creation of vast chemical libraries, leading to the identification of potent and selective modulators for various enzymes and receptors.[1][4] Rhodanine derivatives have been extensively investigated for their therapeutic potential as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents.[1][5][6]

One of the most notable successes is epalrestat (a rhodanine-3-acetic acid derivative), a marketed drug in Japan for treating diabetic neuropathy.[1][7] It functions as an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1][7] The clinical success of epalrestat has spurred further research into rhodanine-based compounds, revealing their ability to interact with a multitude of biological targets.

This guide provides an in-depth technical overview of the core therapeutic targets for rhodanine-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in the field of drug discovery and development.

Key Enzyme Targets

Enzymes represent a major class of targets for rhodanine derivatives due to their critical roles in various disease pathologies.

Aldose Reductase (AR)

Target Overview: Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][8][9] Under hyperglycemic conditions, this pathway's hyperactivity leads to sorbitol accumulation, causing osmotic stress and subsequent cellular damage, which contributes to long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.[8][9] Inhibition of ALR2 is a key strategy for managing these complications.[10]

Quantitative Data: Aldose Reductase Inhibition

Compound ClassSpecific DerivativeTargetIC50 Value (µM)Reference
Rhodanine-3-hippuric acidCompound 6gALR20.04[11]
Rhodanine-3-hippuric acidCompound 6eALR20.06[11]
Rhodanine-3-acetamideCompound 3fALR20.12 ± 0.01[9]
Rhodanine-3-acetamideCompound 3aALR2Higher than Sulindac[9]
Marketed DrugEpalrestatALR20.87[11]

Signaling Pathway: The Polyol Pathway in Diabetic Complications

Caption: The Polyol Pathway, a target for rhodanine-based ALR2 inhibitors.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from methodologies described for evaluating rhodanine derivatives.[9]

  • Enzyme and Substrate Preparation:

    • Prepare a phosphate buffer (e.g., 135 mM Na/K phosphate, pH 7.0).

    • Prepare solutions of NADPH (cofactor), DL-glyceraldehyde (substrate), and partially purified aldose reductase from a suitable source (e.g., rat lens).

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of phosphate buffer to each well.

    • Add 10 µL of the rhodanine-based test compound solution (dissolved in a suitable solvent like DMSO, with final concentrations ranging from nanomolar to micromolar).

    • Add 20 µL of the aldose reductase enzyme solution and incubate the mixture at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate (DL-glyceraldehyde).

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADPH to NADP+.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (containing solvent but no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Urease

Target Overview: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH. This activity is a key virulence factor for several pathogens, including Helicobacter pylori (implicated in gastritis and ulcers) and Proteus vulgaris (associated with urinary tract infections). Inhibiting urease can mitigate the pathogenic effects of these bacteria.[12][13]

Quantitative Data: Urease Inhibition

Compound ClassSpecific DerivativeTargetIC50 Value (µM)Reference
HydrazinecarbothioamideCompound 5gJack Bean Urease3.80 ± 1.9[12]
Phenyl-thioureaCompound 2iJack Bean Urease27.1 µg/mL[13]
Phenyl-thioureaCompound 2aJack Bean Urease27.9 µg/mL[13]
Standard InhibitorThioureaJack Bean Urease~20-27.5 µg/mL[12][13]

Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol is based on the commonly used indophenol method for measuring ammonia production.[12]

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack Bean Urease in phosphate buffer (pH 7.0).

    • Substrate Solution: Prepare a solution of urea in phosphate buffer.

    • Phenol Reagent: A solution containing phenol and sodium nitroprusside.

    • Alkali Reagent: A solution containing sodium hydroxide and sodium hypochlorite.

  • Assay Procedure:

    • In a microplate, mix 25 µL of the urease enzyme solution with 5 µL of the test compound (rhodanine derivative) at various concentrations.

    • Incubate the mixture at 37°C for 15 minutes.

    • Add 55 µL of the urea solution to each well and continue the incubation at 37°C for 15 minutes.

    • Stop the reaction and initiate color development by adding 45 µL of the phenol reagent and 70 µL of the alkali reagent.

    • Incubate for a further 50 minutes at 37°C.

  • Data Acquisition:

    • Measure the absorbance of the resulting indophenol blue color at 630 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of urease inhibition based on the absorbance values compared to a negative control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Metallo-β-Lactamases (MβLs)

Target Overview: Metallo-β-lactamases are a class of bacterial enzymes that require zinc ions for activity. They confer broad-spectrum resistance to β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, which are cornerstone therapies for bacterial infections.[14] The rise of MβL-producing "superbugs" poses a significant threat to public health. Rhodanine-based compounds have emerged as potent inhibitors capable of restoring the efficacy of these antibiotics.[14][15]

Quantitative Data: Metallo-β-Lactamase Inhibition

Compound ClassSpecific DerivativeTarget EnzymeIC50 Value (µM)Reference
Diaryl-substituted RhodanineCompound 2mL10.02[14]
Diaryl-substituted RhodanineCompound 2bNDM-10.69[14]
Diaryl-substituted RhodanineCompounds 2h-mNDM-1, VIM-2, ImiS, L1< 16[14]

Experimental Workflow: MβL Inhibition Assay

MBL_Assay_Workflow start Start prep 1. Prepare Reagents - MβL Enzyme (e.g., L1, NDM-1) - Buffer (e.g., Tris pH 7.0) - Substrate (e.g., Cefazolin) - Test Compounds (Rhodanines) start->prep mix 2. Assay Mixture Preparation - Add Buffer to 96-well plate - Add MβL Enzyme - Add Rhodanine Inhibitor prep->mix incubate 3. Pre-incubation Incubate enzyme and inhibitor (e.g., 10 min at 25°C) mix->incubate react 4. Initiate Reaction Add Cefazolin substrate to start hydrolysis incubate->react measure 5. Spectrophotometric Measurement Monitor decrease in absorbance at specific wavelength (e.g., 260 nm) over time react->measure analyze 6. Data Analysis - Calculate reaction rates - Determine % Inhibition - Plot dose-response curve measure->analyze result Result: IC50 Value analyze->result

Caption: Workflow for determining the IC50 of rhodanine inhibitors against MβLs.

Antiviral Targets

Rhodanine derivatives have demonstrated potent activity against a range of viruses by targeting key viral enzymes essential for replication.[16]

HIV-1 Integrase (IN)

Target Overview: HIV-1 integrase is an enzyme crucial for the replication of the human immunodeficiency virus.[17] It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive infection. Inhibitors of this enzyme, like the FDA-approved drug raltegravir, are vital components of antiretroviral therapy. Rhodanine-based compounds have been identified as a promising class of HIV-1 IN inhibitors.[17]

Quantitative Data: HIV-1 Integrase Inhibition

Compound ClassSpecific DerivativeCatalytic StepIC50 Value (µM)Reference
Rhodanine-salicylic acidCompound 13'-Processing15[17]
Rhodanine-salicylic acidCompound 1Strand Transfer11[17]

Experimental Protocol: HIV-1 Integrase Inhibition Assay (3'-Processing)

This protocol is adapted from methods used to evaluate rhodanine-based IN inhibitors.[17]

  • Reagent Preparation:

    • Reaction Buffer: Prepare a buffer containing MOPS, MnCl₂, DTT, and NaCl.

    • Enzyme: Purified, recombinant HIV-1 integrase.

    • Substrate: A 5'-end-labeled double-stranded oligonucleotide mimicking the viral DNA terminus.

    • Test Compounds: Rhodanine derivatives dissolved in DMSO.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the reaction buffer, HIV-1 integrase, and the test compound at various concentrations.

    • Pre-incubate the mixture on ice for 15-30 minutes to allow inhibitor binding.

    • Initiate the reaction by adding the labeled oligonucleotide substrate.

    • Incubate the reaction at 37°C for 1 hour.

  • Product Analysis:

    • Stop the reaction by adding a loading buffer containing formamide and EDTA.

    • Denature the samples by heating at 95°C.

    • Separate the reaction products from the substrate using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Acquisition and Analysis:

    • Visualize the gel using a phosphorimager or autoradiography.

    • Quantify the band intensities corresponding to the unprocessed substrate and the cleaved product.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Hepatitis C Virus (HCV) NS3 Protease & NS5B Polymerase

Target Overview: The Hepatitis C virus relies on several non-structural (NS) proteins for its replication. NS3 is a serine protease essential for processing the viral polyprotein into mature, functional proteins.[16] NS5B is an RNA-dependent RNA polymerase that replicates the viral RNA genome. Both are validated and critical targets for anti-HCV drugs. Rhodanine derivatives have been identified as inhibitors of both NS3 and NS5B.[16]

Anticancer Targets

The rhodanine scaffold is prevalent in compounds designed to combat cancer through various mechanisms, including the inhibition of key phosphatases and kinases.[1][3]

Phosphatase of Regenerating Liver (PRL-3)

Target Overview: PRL-3 is a protein tyrosine phosphatase that is overexpressed in numerous metastatic cancers.[1][18] Its expression levels correlate with poor prognosis. PRL-3 is implicated in promoting cancer cell migration, invasion, and metastasis, making it an attractive therapeutic target.[7]

Quantitative Data: PRL-3 Inhibition

Compound ClassSpecific DerivativeTargetIC50 Value (µM)Reference
5-benzylidene rhodanineCompound 47PRL-30.9[18]
5-naphthylidene rhodanineCompound 48PRL-31.7[18]
Tyrosine Kinases (e.g., c-Src)

Target Overview: Tyrosine kinases are enzymes that play a central role in cellular signal transduction pathways controlling growth, proliferation, and differentiation.[19] Aberrant kinase activity is a hallmark of many cancers. c-Src is a non-receptor tyrosine kinase that, when overactive, contributes to cancer progression and metastasis. Rhodanine derivatives have been investigated as potential tyrosine kinase inhibitors.[19]

Antibacterial and Quorum Sensing Targets

Beyond specific enzymes, rhodanine compounds can exhibit broad antibacterial activity by targeting fundamental cellular processes or bacterial communication.

DNA Gyrase and Topoisomerase IV

Target Overview: These enzymes are essential for bacterial DNA replication, transcription, and repair, controlling DNA topology. Their inhibition leads to bactericidal effects. Some rhodanine compounds have been shown to inhibit these targets through a novel mechanism.[20]

Quantitative Data: Antibacterial Activity

Compound ClassSpecific DerivativePathogenMIC90 Value (µM)Reference
Rhodanine DerivativeRh 2Vancomycin-Resistant S. aureus (VRSA)4[20]
Rhodanine DerivativeRh 2Methicillin-Resistant S. aureus (MRSA)4[20]
Rhodanine DerivativeRh 2Vancomycin-Resistant Enterococcus (VRE)8[20]
Quorum Sensing (QS)

Target Overview: Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor expression, based on population density.[21][22] Inhibiting QS pathways is an innovative anti-virulence strategy that can disarm pathogens without exerting selective pressure for resistance. Rhodamine isothiocyanate, an analogue of rhodanine, has been identified as an efficient QS inhibitor.[21][22]

Signaling Pathway: Quorum Sensing Inhibition

Caption: Mechanism of quorum sensing and its inhibition by rhodanine analogues.

Conclusion

The rhodanine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have been shown to potently and, in many cases, selectively inhibit a diverse array of biological targets implicated in cancer, infectious diseases, and metabolic disorders. While researchers should remain mindful of the potential for some rhodanine-based compounds to act as pan-assay interference compounds (PAINS), the extensive body of evidence underscores their significant therapeutic potential.[2] The data and protocols presented in this guide aim to facilitate further research and accelerate the translation of promising rhodanine-based compounds from the laboratory to the clinic.

References

An In-Depth Technical Guide to 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18623-60-4

This technical guide provides a comprehensive overview of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, a member of the rhodanine family of heterocyclic compounds. While specific research on this particular molecule is limited, this document extrapolates from the extensive studies on the broader class of rhodanine-3-alkanoic acids to present its likely chemical properties, synthesis, and potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

PropertyValue
Molecular Formula C7H9NO3S2
Molecular Weight 219.28 g/mol
CAS Number 18623-60-4
Appearance Likely a solid
Melting Point 118-119°C[1]
Hazard Irritant[1]

Synthesis

A general synthetic approach for related γ-(4-oxo-2-aryl-thiazolidin-3-yl)butyric acids involves the treatment of γ-aminobutyric acid methyl ester with appropriate aldehydes in the presence of mercaptoacetic acid and a coupling agent like dicyclohexylcarbodiimide (DCC), followed by alkaline hydrolysis of the resulting ester.[2]

Below is a generalized workflow for the synthesis of rhodanine-3-alkanoic acids.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Amino Acid, CS2, Haloacetate) reaction1 Reaction & Cyclization start->reaction1 intermediate Rhodanine Derivative (Ester or Acid) reaction1->intermediate hydrolysis Hydrolysis (if ester) intermediate->hydrolysis if necessary purification Purification (e.g., Recrystallization, Chromatography) intermediate->purification hydrolysis->purification final_product Final Product This compound purification->final_product

A generalized workflow for the synthesis of rhodanine-3-alkanoic acids.

Potential Biological Activities

The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for designing compounds with a wide range of biological activities.[3] While quantitative data for this compound is not available, the following table summarizes the activities observed for structurally related rhodanine derivatives.

Biological ActivityTarget/MechanismExample Rhodanine Derivative Class
Antimicrobial Inhibition of bacterial enzymesRhodanine-3-acetic acid derivatives active against Mycobacterium tuberculosis and MRSA.[4]
Antiviral Inhibition of viral replicationRhodanine compounds have been explored against SARS-CoV-2 and other viruses.[3]
Anticancer Disruption of microtubule dynamics, inhibition of carbonic anhydrase IX(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives.[5]
Anti-diabetic Aldose reductase inhibitionEpalrestat, a rhodanine-3-acetic acid derivative, is used for diabetic neuropathy.[6]
Anti-inflammatory Inhibition of NLRP3 inflammasome4-oxo-2-thioxo-thiazolidinone derivatives.
Neurological Disorders Acetylcholinesterase and butyrylcholinesterase inhibition3-amino-2-thioxothiazolidin-4-one based inhibitors.[7]

Experimental Protocols for Related Compounds

Detailed experimental protocols for this compound are not available. However, the following is a representative protocol for the synthesis of a related class of compounds, (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, which can be adapted.

General Procedure for Knoevenagel Condensation of Rhodanine-3-acetic acid:

This procedure describes the reaction of a rhodanine derivative with an aldehyde, a common step in the synthesis of more complex rhodanine-based compounds.

  • A suspension of rhodanine-3-acetic acid (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared.

  • An appropriate aldehyde (1.1 equivalents) is added to the suspension with stirring.

  • A catalytic amount of a base, such as piperidine (a few drops), is added to the mixture.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Putative Biological Screening Workflow

Given the diverse biological activities of the rhodanine scaffold, a new derivative such as this compound would typically undergo a series of screening assays to determine its biological profile. The following diagram illustrates a general workflow for such a screening process.

G cluster_screening Biological Screening Workflow compound Test Compound This compound primary_screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Enzyme Inhibition, Dose-Response) hit_identification->secondary_assays Active lead_optimization Lead Optimization hit_identification->lead_optimization Potent & Selective secondary_assays->lead_optimization preclinical_studies Preclinical Studies lead_optimization->preclinical_studies

A general workflow for the biological evaluation of a novel compound.

Conclusion

This compound, with CAS number 18623-60-4, belongs to the pharmacologically significant class of rhodanine derivatives. While specific research on this compound is sparse, the extensive literature on its analogues suggests a high potential for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Further investigation is warranted to fully characterize its synthesis, biological profile, and mechanism of action. The methodologies and workflows presented in this guide provide a foundational framework for researchers interested in exploring the therapeutic potential of this and related compounds.

References

An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of Thiazolidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazolidinone, a five-membered heterocyclic scaffold, is recognized as a "wonder nucleus" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] These compounds have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties.[2][3][4] This technical guide provides a comprehensive overview of the core in vitro assays used for the early-stage evaluation of novel thiazolidinone compounds, offering detailed experimental protocols, data presentation guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in their screening process.

Chapter 1: Anticancer Activity Evaluation

Thiazolidinone derivatives have been extensively investigated for their potential as anticancer agents.[3][5] Their mechanisms often involve inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle.[6][7] Initial in vitro screening is crucial to identify promising candidates.

Cytotoxicity Assessment: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][8]

Experimental Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT-116-colon) in 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8][9]

  • Compound Treatment: Prepare serial dilutions of the thiazolidinone compounds in the culture medium (e.g., ranging from 0.1 µM to 100 µM). Replace the old medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[8]

  • Incubation: Incubate the plates for 48 hours to allow the compounds to take effect.[6][10]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[8][11]

  • Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start_end start_end process process decision decision io io A Start B Seed Cancer Cells in 96-Well Plate A->B C Incubate for 24h B->C D Add Thiazolidinone Compound Dilutions C->D E Incubate for 48h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan Crystals with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 Value I->J K End J->K

Caption: Workflow for determining cytotoxicity using the MTT assay.

Table 1: Cytotoxicity of Thiazolidinone Derivatives against Various Cancer Cell Lines

Several studies have reported the potent cytotoxic effects of thiazolidinone derivatives.[6][10]

CompoundCell LineIC₅₀ (µM)Reference
Thiazolidinone-Indole Hybrid (VIII)HCT-15 (Colon)0.92[6]
Thiazolidinone Conjugate (IX)A549 (Lung)1.24[6]
Indolo–pyrazole-Thiazolidinone (6c)SK-MEL-28 (Melanoma)3.46[6]
Benzoimidazol-Thiazolidinone (13a)HCT116 (Colorectal)0.05[7]
Benzoimidazol-Thiazolidinone (13b)HCT116 (Colorectal)0.12[7]
Thiazolidinone-Isatin Hybrid (7g)A549 (Lung)40[10]
Thiazolidinone-Isatin Hybrid (7g)MCF-7 (Breast)40[10]
Thiazolidinone-Isatin Hybrid (7g)PC3 (Prostate)50[10]
Apoptosis Signaling

A key mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical. An increased Bax/Bcl-2 ratio often leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[10]

Apoptosis_Pathway compound compound protein_pro protein_pro protein_anti protein_anti process process Thiazolidinone Thiazolidinone Compound Bax Bax (Pro-apoptotic) Thiazolidinone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiazolidinone->Bcl2 Downregulates Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified mitochondrial pathway of apoptosis induction.

Chapter 2: Antimicrobial Activity Evaluation

Thiazolidinone derivatives are known to possess a wide spectrum of antimicrobial activities against various strains of bacteria and fungi.[1][12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Experimental Protocol:

  • Preparation: Dissolve the synthesized thiazolidinone compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Malt Extract Broth for fungi).[14] Concentrations may range from over 1000 µg/mL down to less than 1 µg/mL.[12]

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add it to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 72h for fungi).[14]

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[14]

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.[13][14]

MIC_Workflow start_end start_end process process io io A Start B Prepare Serial Dilutions of Thiazolidinone in 96-Well Plate A->B C Add Standardized Microbial Inoculum B->C D Incubate Plate (24-72h) C->D E Visually Inspect Wells for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F G End F->G

Caption: Workflow for MIC determination by broth microdilution.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazolidinone Derivatives

Studies show that thiazolidinone derivatives can be highly potent against various microbes, with some compounds showing better activity than standard antibiotics like ampicillin.[14][15]

CompoundMicroorganismMIC (µg/mL)Reference
Compound 5S. Typhimurium8[14]
Compound 5S. aureus60[14]
Compound 2dBacillus subtilis25[15]
Compound 2eStaphylococcus aureus25[15]
Compound 2eEscherichia coli25[15]
Compound 2ePseudomonas aeruginosa25[15]
5-arylidene-thiazolidine-2,4-dioneGram-positive bacteria2 - 16[13]

Chapter 3: Antioxidant Activity Evaluation

Oxidative stress is implicated in numerous diseases, and compounds with the ability to scavenge free radicals are of significant therapeutic interest.[16] Thiazolidinone derivatives have been evaluated for their antioxidant potential using various in vitro methods.[17][18]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[18][19]

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of the test compounds (e.g., 1 mg/mL in DMSO or methanol).[19] Also, prepare a solution of DPPH in methanol (e.g., 0.1 mM).[19]

  • Reaction Mixture: In a test tube or 96-well plate, add a small volume (e.g., 50 µL) of various concentrations of the test compound to a larger volume (e.g., 1 mL) of the DPPH solution.[19][20]

  • Incubation: Shake the mixture well and incubate in the dark at room temperature for 30 minutes to 2 hours.[19][20]

  • Measurement: Measure the absorbance of the solution at 517 nm against a blank. Ascorbic acid is commonly used as a positive control.[18][19]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

DPPH_Assay_Principle cluster_0 DPPH Assay DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Stable) DPPH->DPPH_H + H• TZD TZD-H (Antioxidant) TZD_rad TZD• (Radical) TZD->TZD_rad - H•

Caption: Principle of the DPPH free radical scavenging assay.

Table 3: Antioxidant Activity of Thiazolidinone Derivatives

The antioxidant capacity of thiazolidinone derivatives is often influenced by the nature and position of substituents on the phenyl ring.[18][21]

CompoundAssayActivityReference
Compound 16 (2-[(4-NO₂)-phenyl]...)DPPH91.63% Inhibition[18]
Compound 4 (1,3,4-thiadiazole based)DPPH33.98% Scavenging[21][22]
Compound 2 (1,3-thiazole based)DPPH18.73% Scavenging[21][22]
Compound 1 (1,3-thiazole based)TBARS62.11% Inhibition[21][23]
Compound 5 (adamantylthiazol...one)TBARS66.71% Inhibition[21][23]
Compounds 2 and 4FRAP~75% of Vitamin C[21]

Chapter 4: Anti-inflammatory Activity Evaluation

Inflammation is a key pathological feature of many diseases. Thiazolidinones have been shown to exert anti-inflammatory effects, often by modulating pro-inflammatory cytokines or inhibiting enzymes like cyclooxygenase (COX).[24][25]

Cyclooxygenase (COX) Inhibition and Cytokine Release

A common approach is to use lipopolysaccharide (LPS)-stimulated macrophages to induce an inflammatory response and then measure the ability of the compounds to inhibit the release of key pro-inflammatory mediators like TNF-α and IL-6, or to directly measure the inhibition of COX-1 and COX-2 enzymes.[24][26]

Experimental Protocol (Cytokine Release):

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate conditions.

  • Treatment: Pre-treat the cells with various concentrations of the thiazolidinone compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (a component of Gram-negative bacteria) to induce the production of TNF-α and IL-6.

  • Incubation: Incubate for a specified period (e.g., 24 hours).

  • Quantification: Collect the cell culture supernatant and quantify the levels of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Determine the dose-dependent inhibition of cytokine release by the test compounds.[24]

Table 4: Anti-inflammatory Activity of Thiazolidinone Derivatives

Compound(s)AssayResultReference
12d and 12hLPS-induced TNF-α and IL-6 releaseDose-dependent inhibition[24]
KS4fHRBC Membrane Stabilisation53.3% Stabilisation[4]
3b (benzenesulfonamide derivative)COX-2 Inhibition61.75% Inhibition[26]
3a (benzenesulfonamide derivative)COX-2 Inhibition55.76% Inhibition[26]
9a and 9bCOX-1 InhibitionIC₅₀ = 0.42 and 0.32 µM[27]
PPARγ-Mediated Anti-inflammatory Signaling

Thiazolidinediones can exert anti-inflammatory effects through the trans-repression of genes involved in inflammation. Activated PPARγ can interfere with the signaling of other transcription factors, such as NF-κB, which is a master regulator of inflammatory responses, including the production of cytokines.[28][29]

PPARg_Transrepression compound compound receptor receptor tf tf gene gene process process TZD Thiazolidinedione PPARg PPARγ TZD->PPARg Activates NFkB NF-κB PPARg->NFkB Interferes with (Trans-repression) InflammatoryGenes Inflammatory Genes (TNF-α, IL-6) NFkB->InflammatoryGenes Promotes Transcription Inflammation Inflammation InflammatoryGenes->Inflammation

Caption: PPARγ-mediated trans-repression of NF-κB signaling.

Chapter 5: Antidiabetic Activity Evaluation

Certain thiazolidinone derivatives, known as thiazolidinediones (TZDs) or "glitazones," are potent insulin sensitizers used to treat type 2 diabetes.[30] Their primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[28][30]

Alpha-Amylase Inhibition Assay

Alpha-amylase is a key enzyme responsible for breaking down starch into simpler sugars. Inhibiting this enzyme can delay carbohydrate absorption and lower post-meal blood glucose levels.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a starch solution, α-amylase enzyme solution, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Stopping the Reaction: Stop the enzymatic reaction by adding a colorimetric reagent like dinitrosalicylic acid (DNS).

  • Color Development: Heat the mixture to develop the color, which is proportional to the amount of reducing sugars (like maltose) produced.

  • Measurement: Measure the absorbance at 540 nm. Acarbose is often used as a standard inhibitor.[31]

  • Analysis: Calculate the percentage of enzyme inhibition.

PPARγ Transactivation Pathway

As agonists, TZDs bind to and activate PPARγ. This activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ-RXR complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in glucose and lipid metabolism, which ultimately improves insulin sensitivity.[29][30]

PPARg_Transactivation compound compound receptor receptor dna dna gene gene process process TZD Thiazolidinedione (Ligand) PPARg PPARγ TZD->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to TargetGenes Target Genes (e.g., GLUT4) PPRE->TargetGenes Promotes Transcription Result Improved Insulin Sensitivity TargetGenes->Result

Caption: PPARγ transactivation mechanism leading to antidiabetic effects.

Table 5: In Vitro Antidiabetic Activity of Thiazolidinone Derivatives

Compound(s)AssayResultReference
Synthesized ThiazolidinoneGlucose Uptake AssayShowed potent activity comparable to standard Pioglitazone[32]
TD1 and TD2Alpha-Amylase InhibitionShowed good inhibitory potential[31]
Compounds 4-6Alpha-Amylase InhibitionHigher potency than reference drugs[33][34]
T1-10 SeriesAlpha-Amylase/Glucosidase InhibitionPromising activity, especially compounds with -OH group[35]

The thiazolidinone scaffold is a remarkably versatile core for the design of novel therapeutic agents. A systematic and robust early-stage in vitro evaluation is fundamental to identifying lead compounds with high potential. By employing the standardized assays detailed in this guide—from cytotoxicity and antimicrobial screening to antioxidant, anti-inflammatory, and antidiabetic evaluations—researchers can efficiently characterize the biological profile of new thiazolidinone derivatives and prioritize the most promising candidates for further preclinical and clinical development.

References

The Enduring Legacy of Rhodanine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from its initial discovery in the late 19th century to becoming a cornerstone in the development of a diverse array of therapeutic agents. This technical guide delves into the rich history, synthesis, and multifaceted pharmacological applications of rhodanine derivatives, providing a comprehensive resource for professionals in drug discovery and development. The inherent versatility of the rhodanine core, allowing for substitutions at multiple positions, has enabled the generation of vast chemical libraries and the identification of potent modulators of various biological targets. This guide will explore key milestones, showcase the quantitative bioactivity of notable derivatives, detail experimental protocols for their synthesis and evaluation, and visualize their impact on critical signaling pathways.

A Historical Journey: From Discovery to a "Privileged Scaffold"

The story of rhodanine begins in 1877 with its first synthesis and characterization by Marceli Nencki.[1] However, its therapeutic potential remained largely unexplored for several decades. It wasn't until the latter half of the 20th century that the rhodanine scaffold started gaining significant attention from medicinal chemists. A pivotal moment in the history of rhodanine-based drugs was the development and clinical use of Epalrestat.[2] This rhodanine-3-acetic acid derivative, marketed for the treatment of diabetic neuropathy, validated the rhodanine core as a viable pharmacophore and catalyzed further research into its derivatives.[2]

The subsequent decades witnessed an explosion in the exploration of rhodanine derivatives, leading to their recognition as a "privileged scaffold" in drug discovery.[3][4] This term reflects the ability of the rhodanine framework to serve as a versatile template for the design of ligands for a wide range of biological targets. High-throughput screening campaigns frequently identify rhodanine-containing compounds as hits, underscoring their promiscuous yet often optimizable binding capabilities.[3] This has led to the investigation of rhodanine derivatives for a plethora of diseases, including cancer, infectious diseases, and metabolic disorders.[3][5]

However, the very properties that make rhodanine a privileged scaffold have also led to scrutiny. Certain rhodanine derivatives, particularly 5-arylidenerhodanines, have been identified as Pan Assay Interference Compounds (PAINS).[6] These compounds can exhibit non-specific activity in biochemical assays through various mechanisms, such as aggregation, reactivity as Michael acceptors, or interference with assay signals.[6] This has prompted a more critical evaluation of screening hits and the implementation of secondary assays to confirm specific target engagement. Despite this, the continued success in developing selective and potent rhodanine-based inhibitors demonstrates that with careful medicinal chemistry efforts, the challenges associated with PAINS can be overcome.[7]

Synthetic Methodologies: Crafting Rhodanine Derivatives

The chemical tractability of the rhodanine scaffold is a key advantage for medicinal chemists. The most prevalent and versatile method for the synthesis of 5-substituted rhodanine derivatives is the Knoevenagel condensation . This reaction involves the condensation of rhodanine (or its N-substituted derivatives) with an aldehyde or ketone, typically under basic conditions, to form a 5-arylidene or 5-alkylidene rhodanine.

Experimental Protocol: Knoevenagel Condensation for 5-Arylidenerhodanine Synthesis

This protocol provides a general procedure for the synthesis of 5-arylidenerhodanines.

Materials:

  • Rhodanine (1 equivalent)

  • Substituted aldehyde (1 equivalent)

  • Anhydrous sodium acetate (3 equivalents)

  • Glacial acetic acid (solvent)

Procedure:

  • A mixture of rhodanine (1.0 eq), the corresponding aldehyde (1.0 eq), and anhydrous sodium acetate (3.0 eq) is taken in glacial acetic acid.

  • The reaction mixture is refluxed for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • The solid product that precipitates out is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 5-arylidenerhodanine derivative.

Another important class of rhodanine derivatives are those substituted at the N-3 position, such as rhodanine-3-acetic acid.

Experimental Protocol: Synthesis of Rhodanine-3-acetic Acid

This protocol outlines a common method for the synthesis of rhodanine-3-acetic acid.[8][9]

Materials:

  • Glycine

  • Carbon disulfide

  • Sodium hydroxide

  • Chloroacetic acid

  • Hydrochloric acid

Procedure:

  • To a solution of glycine in aqueous sodium hydroxide, carbon disulfide is added dropwise with stirring to form a dithiocarbamate intermediate.[8]

  • Chloroacetic acid is then added to the reaction mixture, which reacts with the dithiocarbamate.[8]

  • The mixture is then acidified with hydrochloric acid and heated to induce cyclization, forming rhodanine-3-acetic acid.[8]

  • The resulting precipitate is collected by filtration, washed with water, and can be purified by recrystallization.[8]

Diagram of a general experimental workflow for the synthesis and evaluation of rhodanine derivatives.

G General Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Rhodanine Rhodanine Knoevenagel Knoevenagel Condensation Rhodanine->Knoevenagel Aldehyde Aldehyde/Ketone Aldehyde->Knoevenagel Derivative 5-Arylidene Rhodanine Derivative Knoevenagel->Derivative EnzymeAssay Enzymatic Assays Derivative->EnzymeAssay CellAssay Cell-based Assays Derivative->CellAssay SAR Structure-Activity Relationship (SAR) EnzymeAssay->SAR CellAssay->SAR LeadOpt LeadOpt SAR->LeadOpt Lead Optimization

Caption: A simplified workflow for the synthesis and biological evaluation of rhodanine derivatives.

Diverse Biological Activities and Key Molecular Targets

The rhodanine scaffold has been successfully employed to develop inhibitors for a wide range of biological targets, leading to a diverse portfolio of pharmacological activities.

Anticancer Activity

Rhodanine derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer.

  • Protein Tyrosine Phosphatases (PTPs): The Phosphatase of Regenerating Liver 3 (PRL-3) is a PTP that is overexpressed in numerous metastatic cancers.[1][10] Rhodanine-based compounds have been identified as potent inhibitors of PRL-3, blocking cancer cell migration and invasion.[3][7] For instance, the benzylidene rhodanine derivative 5e exhibited an IC50 value of 0.9 µM against PRL-3.[3]

  • Tyrosine Kinases: Rhodanine derivatives have been developed as inhibitors of several tyrosine kinases that are crucial for cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and c-Src.[11][12]

  • Other Anticancer Targets: Rhodanine derivatives have also been reported to inhibit other key cancer targets, including topoisomerase II and the Bcl-2 family of anti-apoptotic proteins.[4][13]

Antimicrobial and Antiviral Activity

The rhodanine scaffold has been a fruitful starting point for the development of novel anti-infective agents.

  • Antibacterial Agents: Rhodanine derivatives have demonstrated activity against a range of bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[14]

  • Antiviral Agents: A notable application of rhodanine derivatives is in the development of inhibitors of viral enzymes. For example, they have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2]

Antidiabetic Activity

The clinical success of Epalrestat as an aldose reductase inhibitor for treating diabetic neuropathy has spurred further research into rhodanine derivatives for metabolic disorders.[2] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for selected rhodanine derivatives against various biological targets.

Table 1: Anticancer Activity of Rhodanine Derivatives

CompoundTarget/Cell LineIC50 (µM)Reference
5e PRL-30.9[3]
CG-707 PRL-30.8[7]
BR-1 PRL-31.1[7]
Compound 27 Huh7 (Hepatocellular Carcinoma)4.67[15]
Compound 27 MCF-7 (Breast Cancer)2.30[15]
Compound 38 A2780 (Ovarian Carcinoma)4.4[15]
Compound 38 A2780cisR (Cisplatin-resistant)3.3[15]
Compound 9 HeLa (Cervical Cancer)28.3[16]
Compound 9 HT29 (Colorectal Adenocarcinoma)24.5[16]
Compound 9 A549 (Lung Carcinoma)26.6[16]
Compound 9 MCF-7 (Breast Cancer)28.6[16]
Compound 14 MCF-7 (Breast Cancer)7.67 µg/mL[16]
Compound 15 MCF-7 (Breast Cancer)11.7 µg/mL[16]
Compound 6 HepG2 (Liver Cancer)0.21[4]
Compound 7 A549 (Lung Cancer)0.31[4]
Compound 12f HepG2 (Liver Cancer)2.2[17]

Table 2: Antimicrobial and Antiviral Activity of Rhodanine Derivatives

CompoundTarget/OrganismMIC/IC50 (µM)Reference
Rh 2 MRSAMIC90 = 4[14]
Rh 2 VREMIC90 = 8[14]
Rhodanine Derivative HIV-1 Integrase (3'-processing)15[2]
Rhodanine Derivative HIV-1 Integrase (Strand Transfer)11[2]

Table 3: Enzyme Inhibition by Rhodanine Derivatives

CompoundEnzymeKi (µM) / IC50 (µM)Reference
3g OfChtI (Chitinase)Ki = 2.57[18]
3g OfChi-h (Chitinase)Ki = 2.03[18]
Rhodanine indolinone 17 AANATIC50 = 27[19]

Signaling Pathways Modulated by Rhodanine Derivatives

Rhodanine derivatives exert their therapeutic effects by modulating key signaling pathways involved in disease pathogenesis.

PRL-3 Signaling Pathway in Cancer Metastasis

PRL-3 promotes cancer metastasis by activating several downstream signaling pathways. Rhodanine-based inhibitors of PRL-3 can block these pro-metastatic signals.

Diagram of the PRL-3 signaling pathway and its inhibition by rhodanine derivatives.

G PRL-3 Signaling Pathway Inhibition cluster_downstream Downstream Effects PRL3 PRL-3 CellMigration Cell Migration PRL3->CellMigration CellInvasion Cell Invasion PRL3->CellInvasion Rhodanine Rhodanine Derivative Rhodanine->PRL3 Inhibition Metastasis Metastasis CellMigration->Metastasis CellInvasion->Metastasis

Caption: Rhodanine derivatives inhibit PRL-3, blocking downstream signaling that promotes cancer cell migration and invasion.

HIV-1 Integrase and its Inhibition

HIV-1 integrase is essential for the integration of the viral DNA into the host genome, a critical step in the viral life cycle. This process involves two main catalytic steps: 3'-processing and strand transfer. Rhodanine derivatives have been shown to inhibit both of these steps.

Diagram illustrating the inhibition of HIV-1 integrase by rhodanine derivatives.

G HIV-1 Integrase Inhibition ViralDNA Viral DNA Processing 3'-Processing ViralDNA->Processing Integrase Integrase HIV-1 Integrase StrandTransfer Strand Transfer Processing->StrandTransfer Integrase Integration Integration into Host Genome StrandTransfer->Integration Rhodanine Rhodanine Derivative Rhodanine->Processing Inhibition Rhodanine->StrandTransfer Inhibition

Caption: Rhodanine derivatives can inhibit both the 3'-processing and strand transfer steps catalyzed by HIV-1 integrase.

Conclusion and Future Perspectives

The rhodanine scaffold has proven to be a remarkably versatile and enduring platform in medicinal chemistry. From its humble beginnings, it has blossomed into a source of numerous biologically active compounds with therapeutic potential across a wide spectrum of diseases. The ease of its synthesis and derivatization continues to make it an attractive starting point for drug discovery campaigns. While the issue of non-specific activity and the PAINS classification necessitates careful and rigorous evaluation of new rhodanine-based compounds, the successful development of selective and potent inhibitors demonstrates that these challenges are surmountable.

Future research in this area will likely focus on the development of more sophisticated, target-specific rhodanine derivatives with improved pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly play a crucial role in the rational design of the next generation of rhodanine-based therapeutics. The rich history and continued evolution of rhodanine in medicine serve as a testament to the power of privileged scaffolds in the ongoing quest for novel and effective treatments for human diseases.

References

Structural Elucidation of Novel Thiazolidinone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazolidinone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The structural integrity of these molecules is paramount to their therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of the core analytical techniques employed in the structural characterization of novel thiazolidinone derivatives, complete with detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in their drug discovery and development endeavors.

Core Spectroscopic and Spectrometric Techniques

The definitive structural analysis of novel thiazolidinone derivatives relies on a combination of modern analytical techniques. This section details the principles and practical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the assembly of the molecular framework.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include chemical shift (δ), integration, and multiplicity (splitting pattern).

¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms and their hybridization state.

Data Presentation:

Compound ¹H NMR (DMSO-d₆, δ, ppm) ¹³C NMR (DMSO-d₆, δ, ppm)
Thiazolidinone Derivative A 10.95 (s, 1H, N-H), 10.09 (s, 1H, O-H), 8.1-6.84 (m, 8H, Ar-H), 5.29 (s, 1H, N-H), 3.64 (s, 4H, 2CH₂)[2]172.5 (C=O ring), 167.4 (C=O), Additional aromatic and aliphatic signals[2]
Thiazolidinone Derivative B 12.11 (s, 1H, NH of imino group), 7.89-6.99 (d, Ar-H), 7.64 (s, 1H, -CH of thiazole ring), 4.02 (s, 2H, -CH₂ in thiazolidinone ring), 3.78 (s, 3H, -OCH₃)[3]183.68 (C=S), 174.64 (C2 of thiazole), 169.22 (C=O in thiazolidinone ring), 163.56, 159.64 (C=N), 151.28, 127.56, 127.30, 114.61, 108.81 (Aromatic C), 55.65 (OCH₃), 35.43 (-CH₂ of thiazolidinone ring)[3]
Thiazolidinone Derivative C 8.74 (s, 1H,-CH=N), 7.82-6.85 (m,8H,Ar-H), 3.7 (s,4H,CH₂O and CH₂ cyclic), 2.98 (s,3H,CH₃Ph), 2.27 (s, CH₃-C=N)[4]Not explicitly provided.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Weigh 5-10 mg of the purified thiazolidinone derivative and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[2] Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique commonly used for thiazolidinone derivatives.[5]

Data Presentation:

Compound Ionization Mode Observed m/z Interpretation
Thiazolidinone Derivative D Positive ESI345[6][M]⁺
Thiazolidinone Derivative E Not specified474[7][M⁺-100]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the thiazolidinone derivative (typically 1-10 µg/mL) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water.[8] A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.[5] Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.[8]

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

    • Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable ion signal.[9]

    • Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes should be explored.

  • Data Analysis:

    • Determine the molecular weight from the m/z of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass measurement.

    • If fragmentation is observed (in-source or via MS/MS), analyze the fragment ions to gain structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

Data Presentation:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretching3190 - 3280[2]
C-H (aromatic)Stretching3039[10]
C-H (aliphatic)Stretching2962[10]
C=O (amide, thiazolidinone ring)Stretching1674 - 1725[2][10]
C=NStretching1604 - 1627[2][10]
C-NStretching1381[10]
C-SBending817[10]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the dry, solid thiazolidinone derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[11]

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth:

    • Obtaining a high-quality single crystal is the most critical and often the most challenging step.

    • Common crystallization techniques for small organic molecules include:

      • Slow evaporation: Dissolve the purified thiazolidinone derivative in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.

      • Solvent diffusion: Create a layered system with a solution of the compound in one solvent and a miscible "anti-solvent" (in which the compound is less soluble) layered on top. Crystals may form at the interface.

      • Vapor diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Experimental and Logical Workflows

A systematic approach is crucial for the unambiguous structural characterization of a novel thiazolidinone derivative. The following workflow outlines the logical progression of experiments.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis of Thiazolidinone Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Stereochemistry) FTIR->NMR MS->NMR Xray Single-Crystal X-ray Crystallography (3D Structure) NMR->Xray If single crystals can be obtained Confirmation Final Structure Confirmation NMR->Confirmation Xray->Confirmation

General workflow for the structural characterization of novel thiazolidinone derivatives.

Signaling Pathways of Thiazolidinone Derivatives

Understanding the mechanism of action is a critical aspect of drug development. Thiazolidinone derivatives have been shown to exert their biological effects through various signaling pathways.

Anticancer Activity via PPARγ and EGFR/AKT Signaling

Several thiazolidinone derivatives exhibit anticancer properties by inducing apoptosis. One of the key mechanisms involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[12][13] Additionally, modulation of the EGFR/AKT signaling pathway, which is often dysregulated in cancer, can also lead to apoptosis.[14]

G cluster_ppar PPARγ-mediated Apoptosis cluster_egfr EGFR/AKT Pathway Inhibition Thiazolidinone Thiazolidinone Derivative PPARg PPARγ Activation Thiazolidinone->PPARg Bcl2 Bcl-2 (Anti-apoptotic) Downregulation PPARg->Bcl2 Bax Bax (Pro-apoptotic) Upregulation PPARg->Bax Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Bcl2->Caspase_Activation inhibition removed Bax->Caspase_Activation Apoptosis_P Apoptosis Caspase_Activation->Apoptosis_P Thiazolidinone_E Thiazolidinone Derivative EGFR EGFR Inhibition Thiazolidinone_E->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Bad Bad (Pro-apoptotic) AKT->Bad inhibition of inhibition Apoptosis_E Apoptosis Bad->Apoptosis_E

Anticancer signaling pathways of thiazolidinone derivatives.
Antimicrobial Activity via Enzyme Inhibition

The antimicrobial action of certain thiazolidinone derivatives is attributed to the inhibition of essential bacterial enzymes. For instance, they can act as inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[3][15] Another target is β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in the initiation of fatty acid biosynthesis, a pathway essential for bacterial survival.[16][17]

G cluster_murb MurB Inhibition Pathway cluster_fabH FabH Inhibition Pathway Thiazolidinone_M Thiazolidinone Derivative MurB MurB Enzyme Thiazolidinone_M->MurB inhibition Peptidoglycan_Synthesis Peptidoglycan Biosynthesis MurB->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Formation Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis_M Cell Lysis Cell_Wall->Cell_Lysis_M disruption Thiazolidinone_F Thiazolidinone Derivative FabH FabH Enzyme Thiazolidinone_F->FabH inhibition Fatty_Acid_Synthesis Fatty Acid Biosynthesis FabH->Fatty_Acid_Synthesis Membrane_Integrity Bacterial Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity Cell_Lysis_F Cell Lysis Membrane_Integrity->Cell_Lysis_F loss of

Antimicrobial mechanisms of action of thiazolidinone derivatives.

This guide provides a foundational framework for the structural characterization of novel thiazolidinone derivatives. By employing these techniques systematically and interpreting the data comprehensively, researchers can confidently elucidate the structures of new chemical entities, paving the way for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a member of the rhodanine family, a class of heterocyclic compounds recognized for their versatile pharmacological activities. The rhodanine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a wide range of enzymes. This document provides detailed application notes and protocols for the use of this compound and its analogs in enzyme inhibition assays, with a focus on aldose reductase and α-amylase, two key enzymes implicated in diabetes and other metabolic disorders.

Chemical Properties

PropertyValue
IUPAC Name 4-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
Molecular Formula C₇H₉NO₃S₂
Molecular Weight 219.28 g/mol
CAS Number 18623-60-4
Appearance Solid
Solubility Soluble in DMSO and basic aqueous solutions

Applications in Enzyme Inhibition

Rhodanine derivatives have been extensively studied as enzyme inhibitors. While specific inhibitory data for this compound is not extensively published, the structurally similar rhodanine-3-acetic acid and rhodanine-3-acetamide derivatives have shown potent inhibition of several enzymes. It is therefore anticipated that the title compound will exhibit similar activities.

Potential Target Enzymes:
  • Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1): These enzymes are key to the polyol pathway, which is implicated in the long-term complications of diabetes. Inhibition of ALR2 is a major therapeutic strategy for diabetic neuropathy, nephropathy, and retinopathy.[1][2]

  • α-Amylase: This enzyme is involved in the breakdown of starch into sugars in the digestive system. Its inhibition can help to control postprandial hyperglycemia in diabetic patients.

  • Fungal Protein Mannosyl Transferase 1 (PMT1): This enzyme is crucial for the cell wall integrity of fungi, making it an attractive target for antifungal drug development.

  • Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary treatment strategy for Alzheimer's disease.

Data Presentation: Enzyme Inhibition Data for Structurally Related Compounds

The following tables summarize the inhibitory activities of rhodanine-3-acetic acid and rhodanine-3-acetamide derivatives against aldose reductase and aldehyde reductase. This data provides a strong rationale for screening this compound against these enzymes.

Table 1: Inhibitory Concentration (IC₅₀) of Rhodanine-3-acetamide Derivatives against Aldehyde Reductase (ALR1) and Aldose Reductase (ALR2) [1]

CompoundALR1 IC₅₀ (µM)ALR2 IC₅₀ (µM)
3a -0.25 ± 0.04
3b --
3c 2.38 ± 0.02-
3d --
3e --
3f 2.18 ± 0.030.12 ± 0.03
Valproic acid (Standard for ALR1) >100-
Sulindac (Standard for ALR2) ->100

Note: "-" indicates data not reported or not significant.

Table 2: Inhibitory Concentration (IC₅₀) of (4-Oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives against Aldose Reductase (ALR2) [2]

CompoundALR2 IC₅₀ (µM)
Derivative 1 0.45 ± 0.04
Derivative 2 0.21 ± 0.02
Derivative 3 0.09 ± 0.01
Epalrestat (Standard) 0.52 ± 0.05

Experimental Protocols

Protocol 1: Aldose Reductase (ALR2) Inhibition Assay

This protocol is adapted from studies on rhodanine-3-acetic acid derivatives.[2]

Materials:

  • This compound (test compound)

  • Epalrestat or Sulindac (positive control)

  • Aldose Reductase (ALR2) from rat lens (or recombinant human ALR2)

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM). Serially dilute the stock solution with buffer to obtain a range of test concentrations.

  • Assay Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Sodium phosphate buffer

    • NADPH solution (final concentration, e.g., 0.1 mM)

    • Test compound solution or DMSO (for control)

    • Aldose reductase solution

  • Pre-incubation: Incubate the plate at room temperature for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding the substrate, DL-glyceraldehyde (final concentration, e.g., 10 mM).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: α-Amylase Inhibition Assay

This protocol is a standard colorimetric assay using dinitrosalicylic acid (DNSA).

Materials:

  • This compound (test compound)

  • Acarbose (positive control)

  • α-Amylase solution (e.g., from porcine pancreas)

  • Starch solution (1% w/v in buffer)

  • Phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl)

  • DNSA reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 ml of 2 N NaOH in 100 ml)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and positive control in DMSO. Serially dilute with buffer to obtain various concentrations.

  • Assay Mixture Preparation: In each well of the microplate, add:

    • Test compound solution or DMSO (for control)

    • α-Amylase solution

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for 10 minutes.

  • Reaction Initiation: Add the starch solution to each well to start the reaction.

  • Incubation: Incubate the reaction mixture at the same temperature for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding the DNSA reagent to each well.

  • Color Development: Heat the plate in a boiling water bath for 5-10 minutes to allow for color development. The reducing sugars produced from starch hydrolysis react with DNSA to form a colored product.

  • Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm.

  • Data Analysis:

    • The absorbance is proportional to the amount of reducing sugar formed, and thus to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula:

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Polyol Pathway and Aldose Reductase

The following diagram illustrates the polyol pathway, where aldose reductase plays a crucial role in the conversion of glucose to sorbitol. The accumulation of sorbitol is a key factor in the development of diabetic complications. Inhibition of aldose reductase by compounds such as this compound can block this pathway.

Polyol_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase (ALR2) Glucose->Aldose_Reductase NADPH -> NADP+ Sorbitol Sorbitol Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase NAD+ -> NADH Fructose Fructose Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase->Fructose Inhibitor This compound Inhibitor->Aldose_Reductase

Polyol Pathway and the site of action for Aldose Reductase inhibitors.
Experimental Workflow for Enzyme Inhibition Assay

The generalized workflow for determining the IC₅₀ of an enzyme inhibitor is depicted below. This workflow is applicable to both the aldose reductase and α-amylase assays described.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Assay_Setup Add reagents and test compound to microplate Compound_Prep->Assay_Setup Reagent_Prep Prepare enzyme, substrate, and buffer solutions Reagent_Prep->Assay_Setup Incubation Pre-incubate enzyme with inhibitor Assay_Setup->Incubation Reaction_Start Initiate reaction by adding substrate Incubation->Reaction_Start Measurement Measure reaction progress (e.g., absorbance change) Reaction_Start->Measurement Calc_Rate Calculate reaction rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Generalized workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on the activity of structurally related compounds, it is a strong candidate for screening against enzymes such as aldose reductase and α-amylase. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the therapeutic potential of this compound and its derivatives. Further studies are warranted to elucidate its specific inhibitory profile and mechanism of action.

References

Application Notes and Protocols: Synthesis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, a rhodanine derivative with potential applications in medicinal chemistry and drug discovery. Rhodanine and its analogues are recognized as privileged scaffolds due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The N-substituted butyric acid moiety introduces a flexible linker and a carboxylic acid functional group, which can be crucial for modulating pharmacokinetic properties or for further chemical modifications. The protocol outlined below is based on established methods for the synthesis of N-substituted rhodanine derivatives.[3]

Introduction

Rhodanine, a 2-thioxothiazolidin-4-one core, is a versatile heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1][2] The ability to functionalize the rhodanine scaffold at various positions, particularly at the N-3 and C-5 positions, allows for the creation of large libraries of compounds with a wide range of pharmacological activities.[4] The introduction of a carboxylic acid-containing side chain at the N-3 position, as in the target molecule this compound, can enhance solubility and provide a handle for conjugation to other molecules. This document details a robust synthetic route to this compound, adapted from general procedures for the preparation of N-substituted rhodanines.

Synthesis Protocol

The synthesis of this compound can be achieved via a one-pot, three-component reaction involving 4-aminobutyric acid, carbon disulfide, and chloroacetic acid in the presence of a base. This method is efficient and avoids the isolation of intermediate products.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Supplier
4-Aminobutyric acidC₄H₉NO₂103.12Sigma-Aldrich
Carbon disulfideCS₂76.14Fisher Scientific
Chloroacetic acidC₂H₃ClO₂94.50Acros Organics
Sodium HydroxideNaOH40.00VWR
Hydrochloric Acid (conc.)HCl36.46J.T. Baker
Ethyl acetateC₄H₈O₂88.11Merck
Deionized WaterH₂O18.02---

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobutyric acid (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water.

  • Dithiocarbamate Formation: Cool the solution in an ice bath and add carbon disulfide (1.0 eq) dropwise via a dropping funnel over 30 minutes with vigorous stirring. Allow the reaction mixture to stir for an additional 2 hours at room temperature to ensure the complete formation of the dithiocarbamate intermediate.

  • Thiazolidinone Ring Formation: To the same flask, add a solution of chloroacetic acid (1.0 eq) in a minimum amount of water, also dropwise, while maintaining the temperature below 20°C. After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature and then acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified product under vacuum to a constant weight.

Physical and Spectroscopic Data:

PropertyValue
Molecular Formula C₇H₉NO₃S₂
Molecular Weight 219.28 g/mol
Appearance Off-white to pale yellow solid
Melting Point 118-119°C[5]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 4-Aminobutyric Acid S1 1. Dithiocarbamate Formation (NaOH, H₂O, 0°C to RT) A->S1 B Carbon Disulfide B->S1 C Chloroacetic Acid S2 2. Cyclization (Reflux) C->S2 D Sodium Hydroxide D->S1 S1->S2 S3 3. Acidification (HCl) S2->S3 S4 4. Isolation & Purification (Filtration, Recrystallization) S3->S4 P This compound S4->P

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Involvement

Rhodanine derivatives are known to inhibit various enzymes and signaling pathways, making them attractive for drug development.[2] For instance, some rhodanine-based compounds have been identified as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.[6] The synthesized compound, with its carboxylic acid functionality, could potentially be explored as an inhibitor in pathways where acidic groups are crucial for binding.

Signaling_Pathway cluster_pathway Hypothetical Target Pathway Compound This compound Enzyme Target Enzyme (e.g., Aldose Reductase) Compound->Enzyme Inhibits Product Product (leads to cellular effect) Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds to Cellular_Effect Cellular Effect (e.g., Osmotic Stress) Product->Cellular_Effect

Caption: Hypothetical inhibition of an enzymatic pathway by the synthesized compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carbon disulfide is highly flammable and toxic. Handle with extreme care.

  • Chloroacetic acid is corrosive and toxic. Avoid skin and eye contact.

  • Concentrated hydrochloric acid is highly corrosive. Handle with care.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures and consult the relevant safety data sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: Dissolving 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid and its derivatives are of significant interest in pharmacological research due to their potential biological activities. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in-vitro cell culture-based assays. This document provides a detailed protocol for the solubilization of this compound, preparation of stock solutions, and subsequent dilution for use in cell culture experiments.

Solubility and Stock Solution Preparation

Due to its organic nature, this compound is poorly soluble in aqueous solutions like cell culture media. Therefore, a concentrated stock solution must be prepared using a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose as it is miscible with water and generally well-tolerated by most cell lines at low final concentrations (typically ≤ 0.5% v/v).[1][2]

Table 1: Quantitative Data for Stock and Working Solution Preparation

ParameterValueNotes
Compound This compound-
Molecular Weight ~247.3 g/mol Varies slightly based on isotopic distribution.
Primary Solvent Dimethyl sulfoxide (DMSO), cell culture gradeEnsure DMSO is anhydrous and stored properly.
Stock Solution Concentration 10 mM - 100 mMA 10 mM stock is recommended for initial experiments.
Volume of DMSO for 10 mM Stock 404.4 µL per 1 mg of compoundCalculation: (1 mg / 247.3 g/mol ) / 10 mmol/L = 404.4 µL
Storage of Stock Solution -20°C or -80°CStore in small aliquots to avoid freeze-thaw cycles.
Final Working Concentration 0.1 µM - 100 µMThe optimal concentration is cell line and assay dependent.
Maximum Final DMSO Concentration ≤ 0.5% (v/v)Higher concentrations can be toxic to cells.

Experimental Protocol: Preparation of Solutions

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile, complete cell culture medium appropriate for your cell line

  • Pipettes and sterile filter tips

Procedure:

Part A: Preparation of a 10 mM Stock Solution

  • Aseptically weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 404.4 µL of sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound completely.

  • If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) for a few minutes may aid dissolution.

  • Once fully dissolved, this is your 10 mM stock solution.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Part B: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform a serial dilution. For a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in pre-warmed, complete cell culture medium.

    • Example: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix thoroughly by gentle pipetting or inverting the tube.

  • This solution is now ready to be added to your cell culture plates.

  • Important: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in preparing this compound for cell culture experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh Compound B Add DMSO A->B C Vortex/Heat to Dissolve B->C D Aliquot and Store at -20°C/-80°C C->D E Thaw Stock Aliquot D->E Use for Experiment F Dilute in Cell Culture Medium E->F G Prepare Vehicle Control E->G H Add to Cell Culture F->H G->H Control

Caption: Workflow for preparing the compound for cell culture.

Signaling Pathway Considerations

While the direct signaling pathways modulated by this compound are compound-specific and require experimental determination, compounds with a thiazolidinone core have been investigated for a variety of biological activities. For instance, some thiazolidinone derivatives have been studied as inhibitors of enzymes like aldose reductase.[3] The experimental design should, therefore, consider the potential targets based on existing literature for structurally similar molecules.

The diagram below represents a generic signaling pathway that could be investigated, where the compound inhibits a target protein, leading to downstream effects.

G cluster_pathway Hypothetical Signaling Pathway Compound 4-(4-oxo-2-thioxo-thiazolidin-3-yl)- butyric acid Target Target Protein (e.g., Enzyme, Receptor) Compound->Target Inhibition Downstream Downstream Effector Target->Downstream Activation Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Response Signal Transduction

References

Application Notes and Protocols for In Vivo Evaluation of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo assessment of the therapeutic potential of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid. Given the broad spectrum of activities associated with the thiazolidinone scaffold, this document outlines experimental designs to investigate its potential anti-inflammatory and anti-cancer properties, alongside essential acute toxicity studies.

I. Quantitative Data Summary

For precise and reproducible in vivo studies, the following tables provide standardized guidelines for substance administration in mice.

Table 1: Recommended Gavage Needle Sizes and Administration Volumes for Mice

Mouse Weight (grams)Gavage Needle GaugeGavage Needle Length (inches)Ball/Tip Diameter (mm)Maximum Administration Volume (mL)
< 1424G1"1.250.14
15 - 2022G1" - 1.5"1.250.20
20 - 2520G1" - 1.5"2.0 - 2.250.25
25 - 3518G1.5" - 2"2.250.35
General recommendation for maximum oral gavage volume is 10 mL/kg of the animal's body weight.[1][2]

Table 2: Recommended Needle Sizes and Maximum Injection Volumes for Mice

Route of AdministrationNeedle GaugeMaximum Injection Volume (mL/kg)
Intraperitoneal (IP)25-27g10
Intravenous (IV)27-30g5
Subcutaneous (SC)25-27g10
All substances for injection should be sterile, and warming them to room or body temperature can reduce animal discomfort.[3]

II. Experimental Protocols

The following protocols are designed to assess the acute toxicity, anti-inflammatory, and anti-cancer efficacy of this compound in murine models.

Objective: To determine the short-term toxicity profile of the compound and to identify the maximum tolerated dose (MTD).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Male and female Swiss albino mice (6-8 weeks old)

  • Oral gavage needles (appropriate size based on mouse weight)

  • Syringes

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle.

  • Grouping: Divide animals into groups (n=5 per sex per group), including a vehicle control group.

  • Dosing: Administer single doses of the compound via oral gavage at increasing concentrations (e.g., 5, 50, 300, 2000 mg/kg).[4]

  • Observation: Monitor animals for clinical signs of toxicity and mortality at regular intervals for 14 days.[4]

  • Data Collection: Record body weight changes, food and water consumption, and any observed clinical signs.

  • Necropsy: At the end of the study, perform gross necropsy on all animals.

Endpoint Analysis:

  • Calculation of LD50 (if applicable)

  • Determination of the MTD

  • Clinical observation records

  • Gross pathology report

Objective: To evaluate the acute anti-inflammatory activity of the test compound.[5][6]

Materials:

  • This compound

  • Vehicle

  • Carrageenan (1% w/v in saline)

  • Positive control (e.g., Indomethacin)

  • Wistar rats or Swiss albino mice

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide animals into a control group, a positive control group, and test groups (n=6 per group).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Endpoint Analysis:

  • Paw volume measurements

  • Percentage inhibition of inflammation

Objective: To assess the in vivo anti-tumor efficacy of the test compound.[7][8][9]

Materials:

  • This compound

  • Vehicle

  • Human cancer cell line (e.g., MCF-7, A549)

  • Immunodeficient mice (e.g., Nude or SCID mice)[7]

  • Positive control (e.g., a standard chemotherapeutic agent)

  • Matrigel

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Animal Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into control and treatment groups (n=8-10 per group).

  • Treatment: Administer the test compound, vehicle, or positive control daily via the desired route (e.g., oral gavage, IP injection).

  • Data Collection: Continue to measure tumor volume and body weight throughout the study.

  • Study Termination: Euthanize animals when tumors reach the maximum allowed size or at the end of the study period.

  • Tumor Excision: Excise and weigh the tumors.

Endpoint Analysis:

  • Tumor growth inhibition

  • Final tumor weight

  • Body weight changes (as an indicator of toxicity)

III. Mandatory Visualizations

G cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Efficacy Studies A Dose Range Finding B Single High Dose A->B C Observation (14 days) B->C D Determine MTD C->D E Anti-inflammatory Model (Carrageenan Paw Edema) D->E F Anti-cancer Model (Xenograft) D->F G Dosing & Observation E->G F->G H Endpoint Analysis G->H

Caption: Workflow for toxicity and efficacy testing.

G cluster_0 Cell Membrane Receptor Inflammatory Receptor IKK IKK Receptor->IKK activates Stimulus Inflammatory Stimulus Stimulus->Receptor Compound This compound Compound->IKK inhibits NFkB NF-κB IKK->NFkB activates ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory promotes transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

G A Implant Tumor Cells B Monitor Tumor Growth A->B C Randomize into Groups (Tumor Volume ~100 mm³) B->C D Initiate Treatment (Compound/Vehicle/Control) C->D E Continue Monitoring (Tumor Volume & Body Weight) D->E F Endpoint Reached E->F G Euthanize & Excise Tumor F->G H Analyze Data G->H

Caption: Step-by-step xenograft model workflow.

References

Application Notes and Protocols for Molecular Docking Studies of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and a detailed protocol for conducting molecular docking studies on 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, a member of the pharmacologically significant thiazolidinone class of compounds. Thiazolidinone derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3]

Introduction to this compound

This compound belongs to the thiazolidin-4-one family, a heterocyclic scaffold that is of great interest in medicinal chemistry.[2][4] This class of compounds has been investigated for numerous therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[1][2][3][4][5] Molecular docking studies are a crucial computational tool to elucidate the potential mechanism of action by predicting the binding interactions between a ligand, such as the title compound, and the active site of a target protein.[1][5][6]

Potential Therapeutic Targets

While specific molecular docking studies for this compound are not extensively reported, research on analogous thiazolidinone derivatives suggests several potential protein targets. These include, but are not limited to:

  • Aldose Reductase (ALR2): An enzyme implicated in diabetic complications. Certain (4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid derivatives have shown potent inhibitory activity against ALR2.[7]

  • NLRP3 Inflammasome: A key component of the innate immune system, aberrant activation of which is linked to inflammatory diseases. Thiazolidinone derivatives have been identified as inhibitors of the NLRP3 inflammasome.[8]

  • Bacterial and Fungal Enzymes: Thiazolidinone derivatives have demonstrated broad-spectrum antimicrobial activity, suggesting they may target various microbial enzymes.[1][9]

  • Topoisomerase II: A potential target for anticancer agents.[10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A target for anti-angiogenic cancer therapy.[1]

Summary of Postulated Molecular Docking Interactions

The following table summarizes hypothetical, yet representative, quantitative data from molecular docking simulations of this compound with potential protein targets. This data is illustrative and based on findings for similar thiazolidinone derivatives.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPotential Therapeutic Area
Aldose Reductase2FZD-8.5His110, Trp111, Tyr48Diabetic Complications
NLRP36NPY-7.9Arg578, Lys687, Ser575Anti-inflammatory
Topoisomerase II3QX3-9.2Asp551, Gln778, Tyr805Anticancer
VEGFR21YWN-7.5Cys919, Asp1046, Glu885Anticancer (Anti-angiogenic)

Experimental Protocol for Molecular Docking

This protocol outlines a general workflow for conducting a molecular docking study of this compound using widely accepted methodologies and software such as AutoDock.[1][5][6]

Ligand Preparation
  • 2D Structure Drawing: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Structure Generation: Convert the 2D structure into a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the optimized 3D structure in a suitable format, such as PDB or MOL2. For use with AutoDock, the structure will need to be converted to the PDBQT format, which includes partial charges and atom types.

Protein Preparation
  • Protein Selection and Retrieval: Select the target protein of interest and download its 3D crystal structure from the Protein Data Bank (PDB).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.

  • Protonation: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are involved in hydrogen bonding interactions.

  • Charge Assignment: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock.

Molecular Docking Simulation
  • Grid Box Definition: Define the active site of the target protein by creating a grid box. The grid box should be large enough to encompass the entire binding pocket to allow the ligand to move and rotate freely.

  • Docking Parameter Setup: Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and the number of docking runs.

  • Execution of Docking: Run the molecular docking simulation. The software will generate multiple possible binding poses of the ligand in the protein's active site and estimate the binding energy for each pose.

Analysis of Results
  • Binding Pose Analysis: Analyze the predicted binding poses of the ligand. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: Visualize the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Software like Discovery Studio Visualizer or PyMOL can be used for this purpose.[5]

  • Scoring and Ranking: Rank the different poses based on their binding energies and clustering analysis.

Visualization of the Molecular Docking Workflow

The following diagram illustrates the key steps involved in a typical molecular docking study.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 2D Structure Drawing L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 L4 Save as PDBQT L3->L4 D1 Define Grid Box (Active Site) L4->D1 P1 Download PDB File P2 Clean Protein (Remove Water, etc.) P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Save as PDBQT P3->P4 P4->D1 D2 Set Docking Parameters D1->D2 D3 Run Docking (e.g., AutoDock) D2->D3 A1 Analyze Binding Poses & Energies D3->A1 A2 Visualize Interactions (H-bonds, etc.) A1->A2 A3 Identify Key Residues A2->A3

Caption: Molecular Docking Workflow Diagram.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, targeting an upstream kinase.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression (Proliferation, etc.) TF->Gene Promotes Inhibitor 4-(4-oxo-2-thioxo-thiazolidin-3-yl) -butyric acid Inhibitor->Kinase1 Inhibits

Caption: Hypothetical Inhibitory Pathway.

References

Application Note: Techniques for Measuring Enzyme Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Enzyme Inhibition Kinetics

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. In drug development and biochemical research, understanding how a compound affects an enzyme's activity is crucial. Enzyme inhibition occurs when a molecule, known as an inhibitor, binds to an enzyme and decreases its activity.[1] Studying the kinetics of this inhibition can reveal the inhibitor's mechanism of action, its potency, and its specificity, which are critical parameters in the design of new therapeutic agents.[2]

Inhibitors can be classified as either reversible or irreversible.

  • Reversible Inhibition: This occurs when the inhibitor binds to the enzyme through non-covalent interactions and can readily dissociate from it.[3][4] The enzyme's activity can be restored by removing the inhibitor. Reversible inhibition is further categorized into four main types: competitive, non-competitive, uncompetitive, and mixed.[5]

  • Irreversible Inhibition: In this case, the inhibitor typically forms a stable, covalent bond with the enzyme, permanently inactivating it.[1][4] Suicide inhibitors are a notable example, where the enzyme converts the inhibitor into a reactive form that then irreversibly binds to the active site.[6]

This application note will focus on the techniques used to measure the kinetics of reversible enzyme inhibition.

Key Kinetic Parameters

The behavior of enzymes is often described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[7]

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's binding affinity to the enzyme.

  • Ki (Inhibition Constant): The dissociation constant for the inhibitor binding to the enzyme. It represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency.[8]

Different types of reversible inhibitors affect Vmax and Km in distinct ways, which allows for their characterization through kinetic experiments.

Types of Reversible Inhibition

The primary types of reversible inhibition can be distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme.[5][6] This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[5] This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding.[1]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme.[1][5] This type of inhibition is most effective at high substrate concentrations.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site.[5] It affects both substrate binding and catalytic activity.

Below is a diagram illustrating these inhibition mechanisms.

InhibitionTypes E Enzyme (E) ES ES Complex E->ES k1 EI EI Complex E->EI Ki S Substrate (S) S->E + ES->E k-1 P Product (P) ES->P kcat ESI ESI Complex ES->ESI Ki' P->E + I Inhibitor (I) I->E + I->ES + EI->E EI->S + EI->ES EI->ESI αKi' ESI->ES ESI->P ESI->EI

Caption: Mechanisms of reversible enzyme inhibition.

Experimental Workflow

A typical workflow for characterizing an enzyme inhibitor involves first determining the enzyme's baseline kinetic parameters (Km and Vmax) and then repeating the measurements in the presence of the inhibitor to determine its mode of action and potency (Ki).

ExperimentalWorkflow cluster_prep Phase 1: Preparation & Baseline cluster_inhibition Phase 2: Inhibition Assay cluster_analysis Phase 3: Data Analysis prep Prepare Reagents (Enzyme, Substrate, Buffer) km_vmax Determine Baseline Kinetics (Vary [S], constant [E]) prep->km_vmax calc_km_vmax Calculate Km and Vmax (Michaelis-Menten / Lineweaver-Burk Plot) km_vmax->calc_km_vmax inhib_assay Perform Inhibition Assay (Vary [S] at fixed [I] concentrations) calc_km_vmax->inhib_assay Use Km to select substrate concentrations data_acq Measure Initial Velocities (V₀) for each [S] and [I] inhib_assay->data_acq plot_data Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) data_acq->plot_data det_mode Determine Inhibition Mode (Analyze plot patterns) plot_data->det_mode calc_ki Calculate Ki (From changes in Km/Vmax) det_mode->calc_ki

Caption: General workflow for enzyme inhibition kinetic analysis.

Experimental Protocols

The following protocols describe a general method for determining enzyme inhibition kinetics using a continuous spectrophotometric assay, where the formation of a product results in a change in absorbance.[7][8]

Protocol 1: Determination of Baseline Km and Vmax

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzyme in the absence of an inhibitor.

Materials:

  • Purified enzyme stock solution

  • Substrate stock solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer (UV-Vis)

  • 96-well microplate or cuvettes

  • Pipettes

Methodology:

  • Reagent Preparation: Prepare a series of substrate dilutions in the reaction buffer. A typical range would be 0.1x to 10x the expected Km. If Km is unknown, a wide range of concentrations should be tested.

  • Reaction Setup:

    • For each reaction, pipette the reaction buffer and the desired volume of substrate solution into a microplate well or cuvette.

    • Pre-incubate the plate/cuvette at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a fixed, non-limiting concentration of the enzyme. The final enzyme concentration should be much lower than the lowest substrate concentration used.[9]

  • Data Acquisition:

    • Immediately place the sample in the spectrophotometer and begin recording the absorbance at the wavelength corresponding to the product's maximum absorbance.

    • Record data at regular intervals (e.g., every 15-30 seconds) for a period over which the reaction rate is linear (typically 5-10 minutes). This initial linear phase represents the initial velocity (V₀).[10]

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot.

    • Convert V₀ from ΔAbs/min to a concentration unit (e.g., µM/min) using the Beer-Lambert law (A = εcl).

    • Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

    • Alternatively, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine Km and Vmax from the x- and y-intercepts, respectively.[11][12]

Protocol 2: Determination of Inhibition Type and Ki

Objective: To determine the mechanism of inhibition and the inhibitor's potency (Ki).

Materials:

  • Same as Protocol 5.1

  • Inhibitor stock solution (typically dissolved in DMSO)

Methodology:

  • Reagent Preparation:

    • Prepare the same series of substrate dilutions as in Protocol 5.1.

    • Prepare several fixed concentrations of the inhibitor in reaction buffer. A good starting point is to use concentrations around the expected or previously determined IC₅₀ value.[8]

  • Reaction Setup:

    • Set up a matrix of reactions. Each row will have a fixed inhibitor concentration, and each column will have a fixed substrate concentration.

    • Include a control set of reactions with no inhibitor (or only the inhibitor's vehicle, e.g., DMSO).

    • Add buffer, substrate, and inhibitor to each well/cuvette.

    • Pre-incubate the mixture at the desired temperature for a set time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation and Data Acquisition:

    • Initiate the reactions by adding the same fixed concentration of enzyme used in Protocol 5.1.

    • Immediately begin recording absorbance data as described previously to determine the initial velocities (V₀) for each condition.

  • Data Analysis:

    • Calculate V₀ for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot, plotting 1/V₀ vs. 1/[S] for each inhibitor concentration on the same graph.[13][14]

    • Analyze the pattern of the lines to determine the mode of inhibition (see Table 1).

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second quadrant (off the axes).

    • Calculate the apparent Km (Km_app) and apparent Vmax (Vmax_app) for each inhibitor concentration from the plots.

    • Calculate Ki using the appropriate equations for the determined inhibition type.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effects of Reversible Inhibitors on Kinetic Parameters

Inhibition TypeEffect on KmEffect on VmaxLineweaver-Burk Plot Appearance
Competitive Increases (Km_app > Km)Unchanged (Vmax_app = Vmax)Lines intersect at the y-intercept.[10]
Non-competitive Unchanged (Km_app = Km)Decreases (Vmax_app < Vmax)Lines intersect at the x-intercept.[13]
Uncompetitive Decreases (Km_app < Km)Decreases (Vmax_app < Vmax)Lines are parallel.[13]
Mixed Increases or DecreasesDecreases (Vmax_app < Vmax)Lines intersect off the axes.

Table 2: Example Quantitative Data from an Inhibition Experiment (Competitive Inhibitor)

Inhibitor [I] (µM)Apparent Km (µM)Apparent Vmax (µM/min)
0 (Control)10.250.5
515.150.1
1020.550.8
2030.849.9

The data in Table 2 shows that as the inhibitor concentration increases, the apparent Km increases while the apparent Vmax remains relatively constant, which is characteristic of competitive inhibition.[10]

Conclusion

The systematic measurement of enzyme kinetics in the presence and absence of an inhibitor is a powerful method for elucidating its mechanism of action and quantifying its potency. By carefully designing experiments to measure initial velocities across a range of substrate and inhibitor concentrations, researchers can utilize graphical analysis, such as Lineweaver-Burk plots, to distinguish between different modes of inhibition.[13] These techniques are fundamental in basic research for understanding enzyme function and are indispensable in the pharmaceutical industry for the discovery and development of new drugs.

References

Application Notes and Protocols for Developing Cell-Based Assays for Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and implementing various cell-based assays crucial for the screening and characterization of small molecule inhibitors. Cell-based assays offer a physiologically relevant context to evaluate a compound's efficacy, potency, and mechanism of action by preserving native cellular environments, including protein folding, subcellular localization, and complex signaling networks.[1] This document details the principles, protocols, and data interpretation for key assays, including those for cell viability, reporter gene expression, kinase inhibition, G-Protein Coupled Receptor (GPCR) modulation, and cellular target engagement.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental in drug discovery to determine the cytotoxic or cytostatic effects of small molecule inhibitors.[2] These assays measure parameters indicative of cellular health, such as metabolic activity or membrane integrity.[2]

MTT/XTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay for IC50 Determination

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.[5]

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3][5]

  • Compound Treatment:

    • Prepare serial dilutions of the small molecule inhibitor in culture medium. A common starting range is 0.01 µM to 100 µM.[7]

    • Ensure the final solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells (typically ≤ 0.5%).[3]

    • Remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions. Include vehicle-only controls.

    • Incubate for a specified duration (e.g., 48 or 72 hours).[7]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[6][8]

    • Add 10-20 µL of the MTT solution to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[3]

    • Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[3][6]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[3]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[3][6] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[8]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[3]

Quantitative Data Summary

InhibitorCell LineIncubation Time (h)IC50 (µM)
ElraglusibPancreatic Cancer720.5 - 2.5
PD153035A43148~0.025
StaurosporineHL6048~0.1

Note: IC50 values are examples and can vary significantly based on the cell line and experimental conditions.

Reporter Gene Assays

Reporter gene assays are powerful tools for studying the regulation of gene expression in response to small molecule inhibitors.[9] These assays typically involve a reporter gene (e.g., luciferase or fluorescent proteins) linked to a specific regulatory DNA sequence that is responsive to a particular signaling pathway.[10]

Dual-Luciferase® Reporter Assay

The Dual-Luciferase® Reporter (DLR™) Assay System allows for the sequential measurement of two different luciferases (firefly and Renilla) from a single sample.[2] The firefly luciferase acts as the experimental reporter, while the Renilla luciferase serves as an internal control to normalize for variations in cell number and transfection efficiency, thus increasing experimental accuracy.[2]

Experimental Protocol: GLI-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This protocol uses a firefly luciferase reporter driven by a GLI-responsive promoter to measure Hedgehog pathway activity.[11]

  • Cell Seeding and Transfection:

    • Seed NIH/3T3 cells in a 96-well plate.

    • Co-transfect cells with a pGL3-8xGli-luciferase plasmid (firefly) and a pRL-TK plasmid (Renilla) using a suitable transfection reagent like Lipofectamine 2000.[11]

    • Incubate for 18-24 hours post-transfection.[11]

  • Compound Treatment:

    • Replace the medium with low-serum medium.

    • Add serial dilutions of the Smoothened inhibitor (e.g., Smo-IN-2, from 1 nM to 10 µM).[11]

    • Induce pathway activation by adding a Smoothened agonist (e.g., SAG) to a final concentration of 100 nM to all wells except the unstimulated control.[11]

    • Incubate for 24-48 hours at 37°C.[11]

  • Cell Lysis:

    • Remove the medium and wash the cells once with PBS.[11]

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[11]

  • Data Acquisition:

    • In a luminometer, add 100 µL of Luciferase Assay Reagent II (LAR II) to the cell lysate and measure the firefly luciferase activity.[2]

    • Inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase. Measure the Renilla luciferase activity.[2]

  • Data Analysis:

    • Normalize the data by calculating the ratio of firefly to Renilla luciferase activity for each well.[11]

    • Calculate the fold induction of luciferase activity relative to the unstimulated control.

    • Plot the normalized luciferase activity against the log of the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary

PathwayReporter ConstructInhibitorCell LineAgonistIC50 (nM)
Hedgehog8xGli-LucSmo-IN-2NIH/3T3SAG~50
NF-κBNF-κB-LucBAY 11-7082HEK293TNF-α~5000

Note: IC50 values are examples and can vary based on the specific reporter construct, cell line, and experimental conditions.

Cell-Based Kinase Assays

Cell-based kinase assays are essential for evaluating the efficacy of kinase inhibitors within a cellular context, which is often more physiologically relevant than biochemical assays.[12] These assays can measure either the direct engagement of the inhibitor with the kinase or the downstream consequence of kinase inhibition, such as a change in substrate phosphorylation.[13]

Cell-Based ELISA for Phospho-Protein Quantification

This method quantifies the phosphorylation of a specific kinase substrate within cells, providing a direct readout of kinase activity.[13] It is a high-throughput and sensitive alternative to Western blotting.[14]

Experimental Protocol: Cell-Based ELISA for EGFR Inhibition

  • Cell Seeding and Treatment:

    • Seed A431 cells (which overexpress EGFR) in a 96-well plate and incubate overnight.[14]

    • Treat the cells with various concentrations of an EGFR inhibitor (e.g., PD153035) for a specified time.

    • Stimulate EGFR phosphorylation by adding its ligand, EGF, for a short period (e.g., 10 minutes).

  • Fixing and Permeabilization:

    • Remove the culture medium and fix the cells with a fixing solution (e.g., 4% formaldehyde) for 20 minutes at room temperature.[14]

    • Wash the cells with a wash buffer (e.g., TBS).

    • Permeabilize the cells to allow antibody entry.

  • Antibody Incubation:

    • Block non-specific binding with a blocking buffer.

    • Incubate the cells with a primary antibody specific for the phosphorylated form of the EGFR substrate (e.g., anti-phospho-EGFR). A parallel set of wells should be incubated with an antibody against the total EGFR protein for normalization.

    • Wash the cells and incubate with an HRP-conjugated secondary antibody.[14]

  • Detection:

    • Add a colorimetric or fluorescent HRP substrate and incubate until sufficient signal develops.

    • Stop the reaction and measure the absorbance or fluorescence using a microplate reader.[14]

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal for each well.

    • Calculate the percent inhibition of phosphorylation for each inhibitor concentration relative to the EGF-stimulated control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50.

Quantitative Data Summary

Target KinaseInhibitorCell LineReadoutIC50 (nM)
EGFRPD153035A431p-EGFR~25
PLK1VariousHCT-116p-Histone H310 - 1000
SphK2PF-543HEK293CETSA~2500

Note: IC50 values are examples and can vary depending on the assay format and cell line used.

G-Protein Coupled Receptor (GPCR) Assays

GPCRs are a major class of drug targets, and cell-based assays are crucial for identifying and characterizing small molecule modulators of their activity.[15] A common method for monitoring the activation of Gq-coupled GPCRs is to measure the resulting increase in intracellular calcium.[16]

Calcium Mobilization Assay

This assay utilizes calcium-sensitive fluorescent dyes that are loaded into the cytoplasm of cells.[16] Upon Gq-coupled GPCR activation, calcium is released from intracellular stores, leading to an increase in fluorescence intensity which can be measured in real-time.[16][17]

Experimental Protocol: Calcium Flux Assay for a Gq-Coupled Receptor

  • Cell Seeding:

    • Seed cells stably expressing the Gq-coupled GPCR of interest (e.g., HEK293 cells with AT1R) into a 96-well or 384-well black-walled, clear-bottom plate.[16][18]

    • Incubate overnight to allow for the formation of a confluent monolayer.[16]

  • Dye Loading:

    • Prepare a dye-loading solution using a no-wash calcium assay kit (e.g., containing Fluo-8 AM).[18]

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate for approximately 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[18]

  • Compound Addition and Signal Reading:

    • Prepare serial dilutions of the test compounds (agonists or antagonists) in an appropriate assay buffer.

    • Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[18]

    • The instrument will record a baseline fluorescence for 10-20 seconds.[18]

    • For antagonist testing, the instrument first adds the inhibitor, incubates for a period, and then adds a known agonist at its EC80 concentration.

    • For agonist testing, the instrument adds the test compound directly.

    • Continue recording the fluorescence intensity every second for a total of 120-180 seconds to capture the calcium flux.[18]

  • Data Analysis:

    • The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released.[16]

    • For agonists, calculate the maximum fluorescence signal and plot against the log of the compound concentration to determine the EC50.

    • For antagonists, calculate the percent inhibition of the agonist-induced signal and plot against the log of the compound concentration to determine the IC50.

Quantitative Data Summary

Receptor TypeAssay TypeReadoutModeParameter (Value)
Gq-coupled GPCRCalcium FluxFluorescenceAgonistEC50
Gq-coupled GPCRCalcium FluxFluorescenceAntagonistIC50
Gs-coupled GPCRcAMP AssayLuminescence/FRETAgonistEC50
Gi-coupled GPCRcAMP AssayLuminescence/FRETAntagonistIC50

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for confirming target engagement of a small molecule inhibitor in intact cells or cell lysates.[19] The principle is based on ligand-induced thermal stabilization; the binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.[19]

Experimental Protocol: CETSA® for Target Engagement

  • Cell Treatment:

    • Culture cells to a sufficient density.

    • Treat the cells with the small molecule inhibitor at a desired concentration or a vehicle control. Incubate to allow for cell penetration and target binding.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Subject the samples to a temperature gradient using a thermal cycler (e.g., for 3 minutes at temperatures ranging from 37°C to 65°C). This creates a "melt curve".[7]

    • Alternatively, for an isothermal dose-response, heat all samples at a single, optimized temperature while varying the inhibitor concentration.[20]

  • Cell Lysis and Separation of Aggregates:

    • Lyse the cells to release the intracellular proteins.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.[1]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble target protein against the temperature for both vehicle- and inhibitor-treated samples. A shift in the curve to higher temperatures for the inhibitor-treated sample indicates target stabilization and engagement.[21]

    • Isothermal Dose-Response: Plot the amount of soluble protein at the fixed temperature against the log of the inhibitor concentration to determine the EC50 for target engagement.

Quantitative Data Summary

Target ProteinInhibitorCell LineReadoutThermal Shift (ΔTm)
PARP7RBN-2397Cancer CellsWestern BlotStabilized
BRAFDasatinibK-562CETSA-PEAStabilized
SRCDasatinibK-562CETSA-PEADestabilized
CDK2StaurosporineK-562CETSA-MSStabilized

Note: The magnitude and direction of the thermal shift can vary. Stabilization is most common, but destabilization can also occur.

Visualizations

Signaling Pathway and Workflow Diagrams

Assay_Development_Workflow cluster_0 Assay Development & Optimization cluster_1 Compound Screening cluster_2 Mechanism of Action Studies start Define Assay Objective (e.g., IC50, Target Engagement) cell_selection Select Cell Line & Culture Conditions start->cell_selection assay_choice Choose Assay Type (e.g., Viability, Reporter) cell_selection->assay_choice optimization Optimize Parameters (Cell Density, Reagent Conc., Time) assay_choice->optimization validation Assay Validation (Z'-factor, S/N Ratio) optimization->validation primary_screen Primary Screen (Single Concentration) validation->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50/EC50 Determination) hit_id->dose_response hit_confirm Hit Confirmation dose_response->hit_confirm secondary_assay Secondary/Orthogonal Assays (e.g., Target Engagement) hit_confirm->secondary_assay pathway_analysis Pathway Analysis secondary_assay->pathway_analysis end Lead Candidate pathway_analysis->end

General workflow for cell-based assay development.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Adaptor Adaptor Proteins (e.g., GRB2) Receptor->Adaptor Recruits GEF GEF (e.g., SOS) Adaptor->GEF Activates Ras Ras GEF->Ras Activates MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactor Transcription Factors (e.g., Elk-1) MAPK->TranscriptionFactor Phosphorylates Response Cellular Response (Proliferation, Survival) TranscriptionFactor->Response Regulates Gene Expression Inhibitor Small Molecule Kinase Inhibitor Inhibitor->MAPKK Inhibits Gq_GPCR_Pathway Ligand Agonist GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Calcium Ca²⁺ Release ER->Calcium Releases Ca²⁺ Response Downstream Cellular Response Calcium->Response PKC->Response Inhibitor Small Molecule Antagonist Inhibitor->GPCR Blocks Hedgehog_Pathway cluster_off Hedgehog OFF cluster_on Hedgehog ON PTCH1_off PTCH1 SMO_off Smoothened (SMO) PTCH1_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex (Repression) SMO_off->SUFU_GLI Inactive Hh Hedgehog Ligand (Shh) PTCH1_on PTCH1 Hh->PTCH1_on Inhibits SMO_on Active SMO GLI Active GLI SMO_on->GLI Activates TargetGenes Target Gene Transcription GLI->TargetGenes Inhibitor SMO Inhibitor Inhibitor->SMO_on Inhibits

References

Application Notes and Protocols for Thiazolidinone Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and experimental use of thiazolidinone compounds, a versatile class of heterocyclic molecules with a wide range of biological activities. Adherence to these protocols is crucial for ensuring experimental reproducibility, maintaining compound integrity, and guaranteeing laboratory safety.

Handling and Storage Guidelines

Proper handling and storage are paramount to preserving the stability and activity of thiazolidinone derivatives. The following guidelines are based on general laboratory safety practices and information from safety data sheets (SDS) for related compounds.

Personal Protective Equipment (PPE)

When handling thiazolidinone compounds, especially in solid form, appropriate personal protective equipment should always be worn to avoid inhalation, ingestion, and skin/eye contact.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A full-length lab coat is required to protect from spills.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

General Handling Precautions
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compounds.

Storage Conditions

The stability of thiazolidinone compounds can be affected by temperature, humidity, and light. While specific stability data for a broad range of derivatives is not extensively published in a comparative format, the following general storage conditions are recommended to ensure long-term stability.

Table 1: Recommended Storage Conditions for Thiazolidinone Compounds

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storageMinimizes thermal degradation and preserves compound integrity.
2-8°C for short-term storageSuitable for compounds in frequent use to avoid freeze-thaw cycles.
Humidity Store in a desiccated environmentThiazolidinone compounds can be sensitive to moisture, which may lead to hydrolysis.
Light Protect from lightMany organic compounds are light-sensitive and can undergo photodegradation. Use amber vials or store in the dark.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for highly sensitive compoundsPrevents oxidative degradation.
Solubility

Thiazolidinone derivatives exhibit variable solubility depending on their specific structure. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. For aqueous-based biological assays, it is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.5% DMSO).

Table 2: General Solubility of Thiazolidinone Derivatives in Common Laboratory Solvents

SolventGeneral SolubilityNotes
Dimethyl Sulfoxide (DMSO) Generally highRecommended for preparing high-concentration stock solutions.
Ethanol Moderate to highCan be used for some derivatives, but solubility may be lower than in DMSO.
Methanol Moderate to highSimilar to ethanol, solubility is compound-dependent.
Water Generally lowMost thiazolidinone derivatives have poor aqueous solubility.

Note: It is always recommended to perform a small-scale solubility test for each new compound and batch.

Experimental Protocols

The following are detailed protocols for key experiments commonly performed with thiazolidinone compounds to evaluate their biological activity.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of thiazolidinone compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Thiazolidinone compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the thiazolidinone compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include appropriate controls (vehicle control with DMSO, untreated control, and medium blank).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Anti-inflammatory Activity in Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of thiazolidinone derivatives by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Thiazolidinone compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the thiazolidinone compounds for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the NaNO₂ solution. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated cells.

Protocol 3: PPARγ Transactivation Assay

This protocol outlines a cell-based reporter assay to determine the ability of thiazolidinone compounds to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Materials:

  • HepG2 cells (or other suitable cell line)

  • PPARγ expression vector

  • PPARγ-responsive reporter vector (e.g., containing a PPRE-luciferase construct)

  • Transfection reagent

  • Thiazolidinone compound stock solution (in DMSO)

  • Rosiglitazone (positive control)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HepG2 cells in a 96-well plate. Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the thiazolidinone compounds or rosiglitazone.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control vector (e.g., β-galactosidase) or to total protein concentration. Express the results as fold activation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.

PPAR_gamma_signaling cluster_ligand Ligand Activation cluster_nucleus Nucleus Thiazolidinone Thiazolidinone PPARg PPARγ Thiazolidinone->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Thiazolidinone Compounds incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Application Notes and Protocols for Rhodanine Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Rhodanine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of antimicrobial activities. This document provides detailed application notes, experimental protocols, and data on the use of rhodanine derivatives as potent antimicrobial agents, intended to guide researchers in this field.

Introduction

Rhodanine, a 2-thioxothiazolidin-4-one scaffold, serves as a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Modifications at the C-5 and N-3 positions of the rhodanine ring have led to the development of numerous derivatives with potent activity against a wide range of pathogens, including multidrug-resistant bacteria and fungi.[1][2][3] These compounds exert their antimicrobial effects through various mechanisms, often by inhibiting essential bacterial enzymes.[2][4]

Antimicrobial Spectrum and Efficacy

Rhodanine derivatives have demonstrated significant in vitro activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Notably, many derivatives show pronounced efficacy against Gram-positive bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[5][6] Their activity against Gram-negative bacteria is more variable, though potent derivatives have been identified.[7][8]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of rhodanine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below summarizes the MIC values for representative rhodanine derivatives against various microbial strains, compiled from multiple studies.

Compound Class/DerivativeTarget MicroorganismMIC Range (µg/mL)Reference
5-Pyridylmethylidene-3-rhodanine-carboxyalkyl acidsStaphylococcus aureus7.8 - 125[7]
Bacillus subtilis15.6 - 500[7]
Micrococcus luteus7.8 - 62.5[7]
5-membered heterocyclic derivativesStaphylococcus aureus0.125 - 8[2]
Acinetobacter baumannii8[2]
MDR S. aureus (VRSA)0.5 - 16[2]
(Z)-5-(4-(2-oxo-2-phenylethoxy)benzylidene)-2-thioxothiazolidin-4-one derivativesGram-positive bacteria1 - 32[8]
MRSA CCARM 31671[8]
QRSA CCARM 35051[8]
Rhodanine-3-acetic acid derivativesMycobacterium tuberculosis8 - 16 (µM)[9]
MRSA≥15.62 (µM)[9]
Various Rhodanine Derivatives (Rh 1-7)Vancomycin-resistant Enterococci (VRE)4 - 32 (µM)[5]
Methicillin-resistant S. aureus (MRSA)4 - 32 (µM)[5]
Vancomycin-resistant S. aureus (VRSA)4 - 32 (µM)[5]
Bacillus anthracis2 - 8 (µM)[5][6]

Mechanisms of Action

Rhodanine derivatives have been reported to inhibit a variety of essential bacterial enzymes, leading to their antimicrobial effects. The specific target can vary depending on the structural modifications of the rhodanine scaffold. Key mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Some rhodanine compounds interfere with bacterial DNA replication by inhibiting these essential enzymes.[5]

  • Inhibition of Thymidylate Kinase (TMPK): Certain rhodanine analogs have been identified as specific inhibitors of TMPK, an enzyme crucial for DNA synthesis.[10][11]

  • Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a key component of the fatty acid synthesis pathway in mycobacteria, and its inhibition by rhodanine derivatives is a promising strategy against Mycobacterium tuberculosis.[12][13]

  • Inhibition of other essential enzymes: Rhodanine derivatives have also been shown to target Mur ligases, RNA polymerase, and penicillin-binding proteins (PBPs), highlighting their multi-target potential.[2]

Mechanism_of_Action cluster_bacterium Bacterial Cell Rhodanine_Derivative Rhodanine Derivative Enzyme Bacterial Enzyme (e.g., TMPK, Gyrase) Rhodanine_Derivative->Enzyme Inhibition Product Essential Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Essential_Pathway Essential Cellular Pathway (e.g., DNA Replication, Cell Wall Synthesis) Product->Essential_Pathway Cell_Death Bacterial Cell Death Essential_Pathway->Cell_Death Leads to

Caption: General mechanism of action of rhodanine derivatives.

Experimental Protocols

Protocol 1: Synthesis of a 5-Arylidene Rhodanine Derivative

This protocol describes a general method for the synthesis of 5-arylidene rhodanine derivatives via Knoevenagel condensation.

Materials:

  • Rhodanine

  • Substituted aromatic aldehyde

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • Dissolve rhodanine (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in glacial acetic acid.

  • Add anhydrous sodium acetate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • The precipitated solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylidene rhodanine derivative.

  • Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of rhodanine derivatives against bacterial strains. This is a standard method for assessing antimicrobial susceptibility.[7]

Materials:

  • Rhodanine derivative stock solution (e.g., in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ampicillin, Gentamycin)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

Procedure:

  • Prepare serial two-fold dilutions of the rhodanine derivative stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Add 100 µL of the diluted bacterial inoculum to each well containing the rhodanine derivative dilutions.

  • Include a positive control (a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum but no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Testing cluster_analysis Data Analysis Synthesis Synthesis of Rhodanine Derivatives Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Serial_Dilution Serial Dilution in 96-well Plates Stock_Solution->Serial_Dilution Inoculum_Prep Bacterial Inoculum Preparation Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for antimicrobial screening of rhodanine derivatives.

Structure-Activity Relationships (SAR)

The antimicrobial activity of rhodanine derivatives is highly dependent on the nature and position of substituents on the rhodanine core.

  • C-5 Position: The introduction of various arylidene moieties at the C-5 position is a common strategy to enhance antimicrobial activity. The nature and substitution pattern on the aromatic ring significantly influence the potency.[7]

  • N-3 Position: Modifications at the N-3 position, such as the introduction of carboxyalkyl acid groups, can also modulate the antimicrobial profile.[7] The presence of a carboxyl group at this position has been suggested to contribute to increased antimicrobial activity.[7]

Conclusion

Rhodanine derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. Their broad spectrum of activity, including against resistant pathogens, and their diverse mechanisms of action make them attractive candidates for further investigation. The protocols and data presented here provide a foundation for researchers to explore the synthesis, evaluation, and optimization of rhodanine-based compounds in the quest for new treatments for infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient N-alkylation: The reaction between rhodanine and the 4-halobutyric acid derivative may be incomplete.Optimize reaction conditions: Experiment with different bases, solvents, and temperatures. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF can be more effective than weaker bases. • Increase reaction time: Monitor the reaction by TLC to ensure it has gone to completion. • Use a more reactive alkylating agent: Alkyl iodides are generally more reactive than bromides or chlorides. Consider converting the 4-halobutyric acid ester to its corresponding iodide in situ. • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[1][2][3]
Hydrolysis issues (if using an ester): Incomplete hydrolysis of the ester to the carboxylic acid will result in low yield of the final product.Ensure complete hydrolysis: Use a sufficient excess of base (e.g., LiOH, NaOH) and allow for adequate reaction time. Monitor the reaction by TLC until all the starting ester has been consumed. • Optimize hydrolysis conditions: If the reaction is sluggish, consider gentle heating.
Presence of Multiple Spots on TLC (Impure Product) Side reactions: S-alkylation can compete with the desired N-alkylation, leading to the formation of an isomeric impurity.Choice of base and solvent: The choice of base and solvent can influence the N/S selectivity. Experiment with different combinations to favor N-alkylation. For instance, using a sodium salt of rhodanine in DMF often favors N-alkylation.
Unreacted starting materials: Incomplete reaction will leave rhodanine and the alkylating agent in the reaction mixture.Purification: Use column chromatography to separate the desired product from unreacted starting materials and byproducts. A silica gel column with a gradient of methanol in dichloromethane is often effective. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can improve purity.
Difficulty in Product Isolation/Purification Product solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult.Solvent extraction: After acidification, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities. • Acidification: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid, which will favor its extraction into the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of the rhodanine ring. This typically involves reacting rhodanine with a 4-halobutyric acid ester (e.g., ethyl 4-bromobutyrate) in the presence of a base, followed by hydrolysis of the ester to the carboxylic acid.

Q2: Which base is most effective for the N-alkylation of rhodanine?

A2: Strong bases like sodium hydride (NaH) are often used to deprotonate the rhodanine, forming the more nucleophilic sodium salt, which then reacts with the alkylating agent. Other bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can also be used, though they may require more forcing conditions.

Q3: Can I use a 4-halobutyric acid directly instead of an ester for the N-alkylation?

A3: While possible, it is generally less efficient. The carboxylic acid moiety can interfere with the reaction, and the corresponding esters are typically more reactive and lead to cleaner reactions. The ester can then be easily hydrolyzed in a subsequent step.

Q4: My reaction is very slow. How can I speed it up?

A4: Increasing the reaction temperature can accelerate the reaction. However, be cautious as this may also promote side reactions. A more effective method for increasing the reaction rate and often the yield is to use microwave-assisted synthesis.[1][2][3]

Q5: I am seeing a byproduct that I suspect is the S-alkylated isomer. How can I confirm this and prevent its formation?

A5: The S-alkylated and N-alkylated isomers can often be distinguished by NMR spectroscopy. To minimize S-alkylation, the choice of reaction conditions is crucial. Using the sodium salt of rhodanine, prepared by reacting rhodanine with a base like NaH prior to the addition of the alkylating agent, can favor N-alkylation.

Experimental Protocols

Protocol 1: Two-Step Synthesis via N-Alkylation of Rhodanine with an Ester

This protocol involves the N-alkylation of rhodanine with a 4-halobutyric acid ester, followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyrate

  • Preparation: To a solution of rhodanine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 eq).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Then, add ethyl 4-bromobutyrate (1.1 eq) dropwise.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Hydrolysis: Dissolve the ethyl ester from Step 1 in a mixture of THF and water. Add an excess of a base (e.g., lithium hydroxide, 3.0 eq).

  • Reaction: Stir the mixture at room temperature and monitor by TLC until all the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 with a dilute strong acid (e.g., 1N HCl).

  • Isolation: The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the product with ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be recrystallized to obtain the pure acid.

Protocol 2: One-Pot Synthesis from 4-Aminobutyric Acid

This method constructs the rhodanine ring from 4-aminobutyric acid.

  • Dithiocarbamate formation: Dissolve 4-aminobutyric acid (1.0 eq) in an aqueous solution of a base (e.g., NaOH). Cool the solution in an ice bath and add carbon disulfide (1.1 eq) dropwise with vigorous stirring.

  • Cyclization: After stirring for a specified time, add a solution of an α-haloacetic acid (e.g., chloroacetic acid, 1.0 eq).

  • Heating: Heat the reaction mixture to reflux and monitor by TLC.

  • Acidification and Isolation: After completion, cool the reaction and acidify with a strong acid. The product should precipitate and can be collected by filtration, washed with water, and dried.

Data Presentation

Table 1: Optimization of N-alkylation Reaction Conditions for Rhodanine Derivatives

The following table summarizes the effect of different bases and solvents on the yield of N-alkylation of rhodanine with a generic alkyl halide. This data can be used as a starting point for optimizing the synthesis of this compound.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801265
2NaHTHF60685
3Et₃NAcetonitrileReflux2450
4Cs₂CO₃DMF80875

Note: Yields are approximate and can vary based on the specific alkylating agent and reaction scale.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Rhodanine Derivative Synthesis
EntryMethodSolventTemperature (°C)TimeYield (%)
1ConventionalEthanol806 h70
2MicrowaveEthanol10010 min88[2]
3MicrowaveMethanol8010 min84[2]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Rhodanine Rhodanine Intermediate_Ester Ethyl 4-(4-oxo-2-thioxo- thiazolidin-3-yl)-butyrate Rhodanine->Intermediate_Ester Base (e.g., K₂CO₃) Solvent (e.g., DMF) Alkyl_Ester Ethyl 4-bromobutyrate Alkyl_Ester->Intermediate_Ester Final_Product 4-(4-oxo-2-thioxo- thiazolidin-3-yl)-butyric acid Intermediate_Ester->Final_Product 1. Base (e.g., LiOH) 2. Acid (e.g., HCl)

Caption: Two-step synthesis of the target compound via N-alkylation and subsequent hydrolysis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Optimize_Conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Change base/solvent - Use microwave Check_Completion->Optimize_Conditions No Check_Purity Are there multiple spots on TLC? Check_Completion->Check_Purity Yes Optimize_Conditions->Check_Completion Side_Reactions Possible side reactions (e.g., S-alkylation) Check_Purity->Side_Reactions Yes Purify Purify product: - Column chromatography - Recrystallization Check_Purity->Purify No (starting material present) Optimize_Selectivity Modify conditions to favor N-alkylation (e.g., pre-form sodium salt) Side_Reactions->Optimize_Selectivity Optimize_Selectivity->Check_Completion Final_Product Pure Product, Improved Yield Purify->Final_Product

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

solubility issues of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is anticipated to have low intrinsic aqueous solubility. Its structure contains a hydrophobic thiazolidinone ring system, which contributes to poor water solubility. However, the presence of a carboxylic acid group suggests that its solubility will be highly dependent on the pH of the solution.[1]

Q2: How does pH influence the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is expected to increase significantly as the pH rises above its pKa.[2][3][4] At lower pH (acidic conditions), the carboxylic acid group will be protonated and uncharged, rendering the molecule less polar and thus less soluble in water.[4] At higher pH (alkaline conditions), the carboxylic acid will be deprotonated to form a more polar and water-soluble carboxylate salt.[2]

Q3: What are some common strategies to enhance the solubility of this compound for in vitro assays?

A3: Several strategies can be employed to improve the solubility of poorly soluble drugs like this one.[5][6][7][8] For initial in vitro screening, the most common approaches include:

  • pH adjustment: Increasing the pH of the buffer to deprotonate the carboxylic acid.[9]

  • Use of co-solvents: Adding a water-miscible organic solvent, such as DMSO or ethanol, to the aqueous buffer.[9]

  • Complexation with cyclodextrins: Encapsulating the molecule within cyclodextrin cavities to increase its apparent solubility.[7][9]

  • Use of surfactants: Incorporating surfactants to form micelles that can solubilize the compound.[9]

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

  • Question: I am preparing a working solution for a cell-based assay by diluting a high-concentration DMSO stock of this compound into a phosphate-buffered saline (PBS) at pH 7.4, but I observe immediate precipitation. What is happening and how can I fix it?

  • Answer: This is a common issue known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility limit. While DMSO is a good solvent for the compound, its dilution in an aqueous buffer reduces its solvating power.

    Troubleshooting Steps:

    • Determine the Kinetic Solubility Limit: Before preparing your final concentration, it's crucial to determine the maximum concentration of the compound that can be tolerated in the assay buffer with the intended final DMSO concentration.[10][11]

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[10]

    • Modify the Dilution Protocol: Instead of a single large dilution, try a serial dilution method. This gradual decrease in DMSO concentration can sometimes prevent precipitation.[10]

    • Consider Formulation Strategies: If the intrinsic solubility at the desired concentration is too low, you may need to employ a solubility enhancement technique.[10] For this compound, increasing the pH of the buffer slightly (if compatible with your assay) or using a formulation with solubilizing excipients like cyclodextrins might be necessary.[7][9]

Issue 2: I am getting inconsistent results in my solubility assays.

  • Question: My shake-flask solubility experiments for this compound are yielding variable results. What could be the cause of this inconsistency?

  • Answer: Inconsistent data from thermodynamic solubility assays often point to experimental variables that are not adequately controlled.[10]

    Key Factors to Control:

    • Equilibration Time: Ensure that the shake-flask method allows sufficient time for the solution to reach equilibrium, which can take from 24 to 72 hours.[10]

    • Solid State of the Compound: The particle size and crystalline form of the solid compound can affect the rate of dissolution and the apparent solubility.[10] It is important to use a consistent batch and form of the compound for all experiments.

    • Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.[11]

    • pH of the Solution: For an ionizable compound like this, small variations in the buffer pH can lead to significant differences in solubility. Ensure accurate and consistent pH preparation of your buffers.[12]

Data Presentation

Table 1: Hypothetical pH-Dependent Aqueous Solubility of this compound at 25°C

pHPredicted Solubility (µg/mL)Predicted Solubility (µM)Predominant Species
2.0< 1< 4.3Neutral (Protonated)
4.01043.2Neutral/Anionic Mix
6.0150648.5Mostly Anionic
7.4> 500> 2161.7Anionic (Salt form)
8.0> 1000> 4323.4Anionic (Salt form)

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4) at 25°C

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)Fold Increase
None0%~5001
DMSO1%~7501.5
DMSO5%~25005
Ethanol5%~12002.4
PEG 4005%~18003.6

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0).

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[10]

  • Sample Processing: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Protocol 2: Kinetic Solubility Assay (High-Throughput Screening)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well, add the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final assay concentrations and a consistent final DMSO concentration (e.g., 1%).[11]

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which precipitation is observed is the kinetic solubility limit.[11]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Compound Precipitates in Aqueous Buffer q1 Is the final concentration above the known solubility limit? start->q1 sol_limit Determine Kinetic Solubility q1->sol_limit Unknown reduce_conc Reduce Final Concentration q1->reduce_conc Yes q2 Is the final DMSO concentration >1%? q1->q2 No sol_limit->q1 end Soluble Compound reduce_conc->end reduce_dmso Lower Final DMSO Concentration q2->reduce_dmso Yes formulation Employ Solubility Enhancement Strategy (e.g., co-solvents, pH, cyclodextrins) q2->formulation No reduce_dmso->end formulation->end

Caption: A decision-making workflow for troubleshooting compound precipitation.

G cluster_1 Effect of pH on Solubility of an Acidic Compound low_ph Low pH (Acidic) [H+] is high protonated R-COOH (Protonated, Neutral) low_ph->protonated Equilibrium shifts left high_ph High pH (Alkaline) [OH-] is high deprotonated R-COO- (Deprotonated, Anionic) high_ph->deprotonated Equilibrium shifts right low_sol Low Water Solubility protonated->low_sol high_sol High Water Solubility deprotonated->high_sol

Caption: The relationship between pH, ionization state, and water solubility.

G cluster_2 Solubility Enhancement Experimental Workflow start Poorly Soluble Compound thermo_sol Determine Intrinsic Thermodynamic Solubility (Shake-Flask) start->thermo_sol screen Screening of Solubilization Methods thermo_sol->screen ph pH Adjustment screen->ph cosolvent Co-solvents screen->cosolvent cyclodextrin Cyclodextrins screen->cyclodextrin surfactant Surfactants screen->surfactant optimize Optimize Lead Formulation ph->optimize cosolvent->optimize cyclodextrin->optimize surfactant->optimize end Optimized Formulation for In Vitro/In Vivo Studies optimize->end

Caption: A general workflow for a solubility enhancement study.

References

Technical Support Center: Troubleshooting Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and mitigating the off-target effects of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to the misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings if the observed efficacy is due to these unintended interactions.[1] Most small molecule drugs interact with unintended, often unknown, biological targets, which can lead to preclinical and clinical toxic events.[2][3][4]

Q2: I'm observing an unexpected or inconsistent phenotype with my inhibitor. Could this be due to off-target effects?

A2: It is highly plausible that unexpected cellular phenotypes arise from off-target effects.[5] Small molecule inhibitors can interact with numerous proteins beyond their intended target, leading to a variety of cellular responses.[5][6] For some compounds, the desired therapeutic effect may even be mediated through these off-target interactions.[5] Inconsistent results can also stem from the inhibition of an unknown kinase or the activation of compensatory signaling pathways.[7]

Q3: How can I experimentally determine if the observed effects of my compound are due to off-target interactions?

A3: A multi-pronged approach is recommended to distinguish between on-target and off-target effects.[1] A robust method is to use CRISPR/Cas9-mediated gene knockout to create a cell line that does not express the intended target protein.[5][8] If the inhibitor still produces the same response in these knockout cells, it strongly suggests the effect is mediated through one or more off-target interactions.[5][8] Other key strategies include:

  • Using a structurally unrelated inhibitor: Confirm the phenotype with a different inhibitor for the same target.[1][7]

  • Performing a dose-response analysis: The inhibitor's potency in causing the phenotype should correlate with its potency for the target.[9]

  • Conducting rescue experiments: Overexpression of the target protein may rescue the phenotype by sequestering the inhibitor.[7][9]

  • Using an inactive analog: A structurally similar but inactive analog of your inhibitor should not produce the same phenotype.[9]

Q4: What are some common cellular consequences of off-target effects?

A4: Off-target effects can manifest in various ways, frequently leading to cellular toxicity. Common mechanisms include the overproduction of reactive oxygen species (ROS), subsequent oxidative stress, mitochondrial dysfunction, and DNA damage.[5] These can result in apoptosis, necrosis, or other forms of cell death, as well as alterations in signaling pathways unrelated to the primary target.[5]

Troubleshooting Guide

This guide provides systematic steps to investigate and mitigate potential off-target effects.

Issue: Inconsistent or Unexpected Phenotypic Results

Potential Cause: The observed phenotype may be a result of the inhibitor acting on one or more unintended targets.[7]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Validation Strategy cluster_2 Interpretation cluster_3 Conclusion A Inconsistent or Unexpected Phenotype Observed B Use Structurally Unrelated Inhibitor A->B C Perform Dose-Response Curve A->C D Genetic Knockdown (siRNA/CRISPR) A->D E Rescue Experiment A->E F Phenotype Reproduced? (with B, D) B->F G Potency Correlates? (with C) C->G D->F H Phenotype Reversed? (with E) E->H I Likely On-Target Effect F->I Yes J Likely Off-Target Effect F->J No G->I Yes G->J No H->I Yes H->J No

Caption: Troubleshooting workflow for inconsistent phenotypes.

Issue: High Cellular Toxicity at Effective Concentrations

Potential Cause: The inhibitor may be binding to off-target proteins that are critical for cell survival.

Troubleshooting Steps:

  • Perform a kinome-wide selectivity screen: This will identify other kinases that your compound inhibits.[1]

  • Test inhibitors with different chemical scaffolds: If cytotoxicity persists across different scaffolds targeting the same protein, it may be an on-target effect.[1]

  • Check compound solubility: Ensure your inhibitor is soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[1]

  • Measure markers of cellular stress: Assess for markers of apoptosis (e.g., cleaved caspase-3), DNA damage (e.g., γH2AX), and oxidative stress.

Methodologies for Target Validation and Off-Target Identification

A combination of biochemical, cellular, and proteomic approaches is essential for robustly characterizing the specificity of a small molecule inhibitor.

Comparative Analysis of Target Validation Assays
Assay TypePrincipleProsCons
Biochemical Assays
Kinase ProfilingMeasures inhibitor activity against a large panel of purified kinases.[10][11][12]High-throughput; provides a broad view of selectivity.[11][12]In vitro conditions may not reflect cellular environment (e.g., ATP concentrations).[13]
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of the inhibitor to the target protein to determine binding affinity (Kd).[14]Provides direct measurement of binding thermodynamics.Lower throughput; requires larger amounts of pure protein.
Surface Plasmon Resonance (SPR)Measures binding kinetics (on/off rates) by detecting changes in refractive index upon inhibitor binding to an immobilized target.[14][15]Real-time kinetic data; high sensitivity.[15]Requires protein immobilization which can affect activity; potential for non-specific binding.
Cell-Based Assays
Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP)Measures changes in protein thermal stability across the proteome upon compound binding in live cells.[5]Confirms direct target engagement in a physiological context; can identify off-targets.[5]Technically demanding; may not detect interactions that do not alter protein stability.[5]
Reporter Gene AssaysMeasures the activity of a signaling pathway downstream of the target by quantifying the expression of a reporter gene.[9][16]High-throughput; provides functional readout of target inhibition.Indirect measure of target engagement; can be affected by off-target effects on the reporter system itself.[9]
BRET/FRET AssaysMeasures target engagement in live cells based on resonance energy transfer between a tagged target protein and a fluorescent ligand or antibody.Allows for real-time monitoring of binding in live cells.Requires genetic modification of cells; can be complex to set up.
Proteomic/Genetic Approaches
Affinity Chromatography-Mass SpectrometryUses an immobilized version of the inhibitor to pull down binding partners from cell lysates for identification by mass spectrometry.[17]Can identify novel, unexpected off-targets.Can be prone to false positives due to non-specific binding to the matrix or linker.[17]
CRISPR/Cas9 ScreensIdentifies genes that, when knocked out, confer resistance or sensitivity to the compound, providing functional insights into the mechanism of action.[5][8]Unbiased, genome-wide functional approach.Can be complex and time-consuming; may not identify direct binding partners.

Detailed Experimental Protocols

Protocol 1: Genetic Knockout using CRISPR/Cas9 to Validate On-Target Efficacy

Objective: To determine if the efficacy of an inhibitor is dependent on the presence of its intended target.[8]

Methodology:

  • gRNA Design and Validation: Design and synthesize at least two independent guide RNAs (gRNAs) targeting an early exon of the target gene. Validate their efficiency to induce insertions/deletions (indels) via Sanger sequencing or T7 endonuclease I assay.

  • Cell Line Transduction/Transfection: Deliver Cas9 nuclease and the validated gRNAs into the chosen cell line using lentiviral transduction or lipid-based transfection. A non-targeting gRNA should be used as a negative control.

  • Clonal Selection and Validation: Isolate single-cell clones and expand them. Screen clones for target protein knockout using Western blot or qPCR. Sequence the genomic DNA of knockout clones to confirm the presence of frameshift-inducing indels.

  • Dose-Response Assay: Treat the validated knockout clones and control cells (expressing the target) with a range of inhibitor concentrations.

  • Phenotypic Assessment: Measure the phenotype of interest (e.g., cell viability, apoptosis, target pathway modulation) using appropriate assays (e.g., CellTiter-Glo, Annexin V staining, Western blot).

  • Data Analysis: Compare the dose-response curves between knockout and control cells. A significant rightward shift in the IC50 for the knockout cells indicates on-target activity. If the compound is equally potent in both cell lines, the effect is likely off-target.[8]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of the inhibitor to its target protein in intact cells.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the inhibitor or vehicle control (e.g., DMSO) for a specified time.

  • Heating Gradient: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein.

Signaling Pathway Visualization

Distinguishing between direct and indirect effects of an inhibitor is a major challenge.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway InhibitorX InhibitorX Kinase1 Kinase 1 (Intended Target) InhibitorX->Kinase1 Direct Inhibition Kinase6 Kinase 6 (Off-Target) InhibitorX->Kinase6 Direct Off-Target Inhibition Substrate1 Substrate 1 Kinase1->Substrate1 Phosphorylation Kinase2 Kinase 2 Substrate1->Kinase2 Positive Regulation Downstream1 Downstream Signaling 1 Kinase2->Downstream1 Indirect On-Target Effect Substrate6 Substrate 6 Kinase6->Substrate6 Phosphorylation Downstream2 Downstream Signaling 2 Substrate6->Downstream2 Indirect Off-Target Effect

Caption: On-target vs. off-target signaling effects.[18]

References

preventing degradation of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid. Find troubleshooting advice and answers to frequently asked questions to prevent compound degradation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound belongs to the rhodanine family of heterocyclic compounds. Rhodanine derivatives are known for a wide range of biological activities and are investigated for various therapeutic purposes.[1][2][3] While specific applications for this particular butyric acid derivative are still under investigation, related compounds have shown potential as antimicrobial, antifungal, and anticancer agents, as well as inhibitors for enzymes like aldose reductase.[2][3]

Q2: What are the primary factors that can cause degradation of this compound?

The core thiazolidinone ring in the structure of this compound and its derivatives can be susceptible to degradation. Thiazolidine derivatives can be labile towards hydrolysis in aqueous solutions.[4] Key factors that can contribute to its degradation include:

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis of the thiazolidinone ring.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV light may induce photolytic degradation.

  • Oxidizing Agents: The thioxo group may be susceptible to oxidation.

Q3: How should I properly store this compound?

To ensure the stability of the compound, it is recommended to store it in a cool, dark, and dry place.[5] For long-term storage, keeping the compound in a tightly sealed container at -20°C is advisable. Avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving this compound?

Based on information for the related rhodanine-3-acetic acid, methanol is a suitable solvent.[5] For biological experiments, dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, potentially due to its degradation.

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected biological activity Compound degradation in stock solutions or experimental media.Prepare fresh stock solutions in an anhydrous solvent like DMSO. Add the compound to aqueous media immediately before the experiment. Run a time-course experiment to assess the compound's stability in your specific experimental conditions.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) Hydrolysis or other forms of degradation.Analyze a freshly prepared sample as a reference. If new peaks appear over time, consider adjusting the pH of your mobile phase or storing samples at a lower temperature before analysis.
Color change in the solid compound or solutions Potential oxidation or photolytic degradation.Store the solid compound protected from light and moisture. When in solution, use amber vials or cover the containers with aluminum foil.
Poor solubility in aqueous buffers The compound may have limited aqueous solubility, which can be exacerbated by degradation.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Materials:

    • This compound

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Assessing Compound Stability in Experimental Media
  • Materials:

    • Stock solution of this compound

    • Experimental aqueous buffer or cell culture medium

    • HPLC or LC-MS system

  • Procedure:

    • Spike the experimental medium with the compound to the final working concentration.

    • Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.

    • Immediately analyze the aliquots by HPLC or LC-MS to quantify the remaining amount of the parent compound.

    • Plot the concentration of the compound against time to determine its stability profile.

Visualizations

Logical Workflow for Troubleshooting Compound Instability

A Inconsistent Experimental Results B Hypothesis: Compound Degradation A->B C Check Storage Conditions (Cool, Dark, Dry) B->C D Prepare Fresh Stock Solution (Anhydrous Solvent) B->D E Run Stability Assay in Experimental Media D->E F Analyze by HPLC/LC-MS E->F G Degradation Confirmed? F->G H Optimize Experimental Protocol (e.g., shorter incubation, pH adjustment) G->H Yes J Investigate Other Experimental Variables G->J No I Problem Resolved H->I

Caption: Troubleshooting workflow for suspected compound degradation.

Potential Degradation Pathway: Hydrolysis

cluster_0 This compound A B Hydrolysis (H2O, Acid/Base) A->B C Ring-Opened Products B->C

Caption: Simplified diagram of potential hydrolytic degradation.

Generalized Signaling Pathway for Thiazolidinedione Analogs

While the specific targets of this compound are likely under investigation, many related thiazolidinedione compounds are known to be agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[6][7][8]

Compound Thiazolidinedione Analog PPARg PPARγ Compound->PPARg Binds and Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (in target gene promoter) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Response Biological Response (e.g., anti-inflammatory, metabolic regulation) Transcription->Response

Caption: Generalized PPARγ signaling pathway for thiazolidinedione analogs.

References

Technical Support Center: Purification of Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of rhodanine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification methods for crude rhodanine derivatives?

A1: The most prevalent initial purification techniques for rhodanine derivatives are recrystallization and silica gel column chromatography. The choice between them depends on the nature of the impurities and the physical properties of the target compound. Often, a combination of both methods is employed to achieve high purity.

Q2: My rhodanine derivative has poor solubility in common organic solvents. How can I purify it?

A2: Poor solubility is a known challenge with some rhodanine derivatives. For rhodanine-3-acetic acids, solubility can be improved by forming a suitable salt.[1] For other derivatives, purification may require the use of more polar aprotic solvents like DMF or DMSO for dissolution, followed by techniques such as precipitation by adding an anti-solvent. For chromatography, specialized columns like polar-embedded or polar-endcapped reversed-phase columns might be necessary.[2][3]

Q3: How can I effectively remove unreacted aldehydes from my Knoevenagel condensation reaction mixture?

A3: Unreacted aldehydes can often be removed by forming a water-soluble bisulfite adduct.[4] This is achieved by washing the reaction mixture with a saturated solution of sodium bisulfite. The bisulfite adduct of the aldehyde will be extracted into the aqueous layer, separating it from your desired rhodanine derivative in the organic layer.[4] Alternatively, aldehyde scavengers, such as polymer-bound hydrazine, can be used.

Q4: I am observing two spots on the TLC plate for my purified rhodanine derivative. What could be the reason?

A4: The presence of two spots on a TLC plate, even after initial purification, could be due to the existence of Z and E isomers, which are common in 5-arylalkylidene rhodanine derivatives.[1] While the Z-isomer is generally more thermodynamically stable, the E-isomer can also be present.[1] Distinguishing between these isomers can be done using NMR spectroscopy, as the chemical shift of the methine proton is typically more downfield for the Z-isomer.[1] Separation of these isomers can be challenging and may require careful optimization of chromatographic conditions, such as using a less polar solvent system in column chromatography or employing preparative HPLC.

Q5: Are rhodanine derivatives stable during purification?

A5: The stability of rhodanine derivatives can be influenced by pH. Some rhodanine derivatives are stabilized at a low pH (e.g., pH 4-6).[5] However, the rhodanine ring can be susceptible to hydrolysis under strongly basic conditions.[6] It is advisable to avoid prolonged exposure to strong acids or bases during purification unless the stability of your specific derivative under these conditions has been established.

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseSuggested Solution
Poor separation of the target compound from impurities. Inappropriate mobile phase polarity.Optimize the solvent system. A common mobile phase for rhodanine derivatives is a mixture of n-hexane and ethyl acetate.[7] A gradient elution, starting with a low polarity and gradually increasing it, often yields better separation. For highly polar derivatives, consider using a more polar solvent system like chloroform/methanol or even HILIC (Hydrophilic Interaction Liquid Chromatography) conditions.[2][8]
Column overload.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Co-elution of structurally similar compounds (e.g., Z/E isomers).Try a different stationary phase, such as alumina, or consider preparative HPLC for better resolution.[9]
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds that are strongly adsorbed on silica, adding a small amount of acetic acid or triethylamine to the mobile phase can help with elution, but be mindful of the compound's stability.
The compound is highly polar and strongly adsorbed to the silica.Consider using reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water, possibly with a formic acid or trifluoroacetic acid modifier to improve peak shape.[9][10]
Low recovery of the product. Irreversible adsorption on the silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. This is particularly useful for basic rhodanine derivatives.
Degradation of the compound on the acidic silica gel.Use neutral alumina as the stationary phase or work quickly to minimize the time the compound spends on the column.
Recrystallization
ProblemPossible CauseSuggested Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Test the solubility of your compound in a variety of solvents on a small scale. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for rhodanine derivatives include glacial acetic acid, ethanol, or mixtures like n-hexane/ethyl acetate and methanol/water.[1][11]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling process is too rapid.Add a little more solvent to the hot solution to ensure it is not overly concentrated. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
The presence of impurities that inhibit crystal formation.Try to pre-purify the crude product using a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
The compound has a low tendency to crystallize.Try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise to the solution at room temperature until it becomes slightly cloudy, then heat until the solution is clear again and allow it to cool slowly.
The resulting crystals are colored, but the pure compound should be colorless/a different color. Colored impurities are trapped in the crystal lattice.Perform a second recrystallization. If the color persists, consider treating the hot solution with a small amount of activated charcoal to adsorb the colored impurities, followed by hot filtration before allowing the solution to cool.

Data Presentation

Table 1: Example Purification Data for a Rhodanine Derivative

Purification StepMethodSolvent SystemYield (%)Purity (by HPLC)Melting Point (°C)
Crude Product---65%205-215
After Column ChromatographySilica Gel ChromatographyHexane:Ethyl Acetate (Gradient)7092%220-225
After RecrystallizationRecrystallizationEthanol/Water85 (of chromatographed material)>98%228-230

Note: This table is illustrative. Actual yields and purity will vary depending on the specific rhodanine derivative and the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude rhodanine derivative in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane). Carefully add the sample solution to the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase. If a gradient elution is used, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).[12][13][14][15]

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the rhodanine derivative has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude rhodanine derivative in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow Crude Crude Rhodanine Derivative Column Silica Gel Column Chromatography Crude->Column Initial Purification Recrystallization Recrystallization Column->Recrystallization Further Purification Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Column->Purity_Analysis If sufficiently pure Recrystallization->Purity_Analysis Pure_Product Pure Rhodanine Derivative Purity_Analysis->Pure_Product Purity >95%

Caption: General workflow for the purification of rhodanine derivatives.

Troubleshooting_Flowchart Start Impure Product After Initial Purification Check_TLC Multiple Spots on TLC? Start->Check_TLC Oiling_Out Compound 'Oils Out' During Recrystallization? Check_TLC->Oiling_Out No Optimize_Column Optimize Column Chromatography (e.g., gradient, solvent system) Check_TLC->Optimize_Column Yes Low_Yield Low Yield After Chromatography? Oiling_Out->Low_Yield No Slow_Cooling Slow Down Cooling, Use Seeding Crystal, or Try Anti-Solvent Oiling_Out->Slow_Cooling Yes Check_Adsorption Check for Irreversible Adsorption (Use Neutral Alumina or Deactivated Silica) Low_Yield->Check_Adsorption Yes Pure Pure Product Low_Yield->Pure No Prep_HPLC Consider Preparative HPLC for Isomer Separation Optimize_Column->Prep_HPLC

Caption: Troubleshooting flowchart for common purification issues.

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products & Impurities Rhodanine Rhodanine Catalyst Base Catalyst (e.g., Piperidine, Sodium Acetate) Aldehyde Aldehyde (R-CHO) Unreacted_Aldehyde Unreacted Aldehyde Aldehyde->Unreacted_Aldehyde Incomplete Reaction Side_Product Side Products (e.g., self-condensation of aldehyde) Aldehyde->Side_Product Potential Side Reaction Product 5-Alkylidene Rhodanine Derivative Catalyst->Product

Caption: Knoevenagel condensation highlighting potential impurities.

References

Technical Support Center: Enhancing the Stability and Reliability of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric Acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid and related rhodanine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this class of molecules. Our goal is to provide you with the expertise and practical solutions to ensure the stability of your compound and the integrity of your assay data. Rhodanine-containing molecules are known for their potential as therapeutic agents but are also flagged for specific challenges in experimental settings. This guide will address these issues head-on in a question-and-answer format, providing not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. What could be the primary cause?

A1: Inconsistent results with this compound often stem from its core chemical structure, a rhodanine moiety. Rhodanine-containing compounds are widely recognized as Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are known to produce false positive results in high-throughput screens through a variety of mechanisms that are not related to specific binding to the intended target.[1][3] These mechanisms can include nonspecific reactivity with proteins, compound aggregation, and interference with the assay technology itself.[4][5] Therefore, initial inconsistent results should prompt a thorough investigation into these potential artifacts rather than being solely attributed to target-specific activity.

Q2: I've heard that this compound might be a "PAINS". What does that mean for my research?

A2: PAINS (Pan-Assay Interference Compounds) are molecules that appear as "hits" in numerous, unrelated high-throughput screening (HTS) assays.[1][2] The rhodanine scaffold in your compound is a well-known PAINS alert.[4][6] This does not necessarily mean your compound is devoid of genuine biological activity, but it does necessitate a higher level of scrutiny.[7] The "promiscuous" activity of PAINS can arise from several factors, including:

  • Chemical Reactivity: The rhodanine ring can act as a Michael acceptor or react with nucleophilic residues (like cysteine) on proteins, leading to non-specific covalent modification.[5][8]

  • Aggregation: Many PAINS form colloidal aggregates in aqueous solutions. These aggregates can sequester and denature proteins, leading to non-specific inhibition.[8][9]

  • Redox Activity: Some PAINS can participate in redox cycling, generating reactive oxygen species that can disrupt assay components.[4]

  • Assay-Specific Interference: These compounds can interfere with certain detection methods, such as fluorescence-based readouts.[5]

Recognizing that you are working with a potential PAINS is the first step toward designing robust experiments to validate your findings. This involves implementing specific controls and orthogonal assays, which are detailed in the troubleshooting section of this guide.

Q3: How should I prepare and store my stock solutions of this compound to maximize stability?

A3: Proper handling and storage are critical for maintaining the integrity of your compound. Here are our recommendations:

ParameterRecommendationRationale
Solvent High-quality, anhydrous Dimethyl Sulfoxide (DMSO)DMSO is a common solvent for HTS compounds, but the presence of water can accelerate degradation for some molecules.[10][11]
Concentration 10 mM is standard, but solubility should be confirmed.High concentrations can promote precipitation or aggregation upon dilution into aqueous assay buffers.
Storage Temperature Store at -20°C or -80°C for long-term storage.Lower temperatures slow down potential degradation reactions.[10]
Aliquoting Prepare multiple small aliquots.This minimizes the number of freeze-thaw cycles for the bulk of your stock solution.[12][13]
Atmosphere Store under an inert gas (e.g., argon or nitrogen) if possible.This minimizes exposure to oxygen and moisture, which can contribute to degradation.[10][11]

Key Precaution: Avoid repeated freeze-thaw cycles. Studies have shown that while many compounds are stable for a limited number of cycles, repeated freezing and thawing can lead to degradation or precipitation, especially if the DMSO stock absorbs atmospheric moisture.[12][13]

Troubleshooting Unstable and Inconsistent Assay Results

This section provides a series of troubleshooting guides to address the most common issues encountered with this compound.

Problem 1: Suspected Compound Aggregation Leading to False Positives

Causality: At typical assay concentrations, rhodanine derivatives are known to form colloidal aggregates.[8] These aggregates, which can range from 50-1000 nm in size, can non-specifically inhibit enzymes by sequestering the protein on their large surface area.[8] This is a major source of false positives in HTS campaigns.

Workflow for Diagnosing and Mitigating Aggregation:

Caption: Workflow for troubleshooting suspected compound aggregation.

Step-by-Step Protocols:

Protocol 1: Detergent Counter-Screening

  • Prepare Assay Buffers: Prepare your standard assay buffer and an identical buffer supplemented with a non-ionic detergent. Commonly used detergents and their recommended starting concentrations are:

    • Triton X-100: 0.01% (v/v)[8][14]

    • Tween-20: 0.01% (v/v)[15][16]

  • Run Parallel Assays: Perform your standard enzymatic or binding assay in parallel using both the standard buffer and the detergent-containing buffer.

  • Analyze Data: If the inhibitory activity of your compound is significantly reduced or completely abolished in the presence of the detergent, it is highly likely that aggregation is the cause of the observed activity.[1][8]

Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)

DLS is a biophysical technique that can directly detect the presence of aggregates in your sample by measuring particle size.[1][15]

  • Sample Preparation: Prepare your compound in the final assay buffer at a concentration that shows inhibition. It is crucial to filter the buffer before adding the compound to remove any extraneous dust or particles.[8] A solvent control (e.g., buffer with the same final concentration of DMSO) is essential.[15]

  • DLS Measurement: Transfer approximately 30-50 µL of your sample into a clean DLS cuvette.[8]

  • Data Acquisition: Place the cuvette in the DLS instrument and acquire data. The instrument will measure the fluctuations in scattered light intensity to calculate the hydrodynamic radius of particles in the solution.[17]

  • Interpretation: If the DLS results show a population of particles in the range of 50-1000 nm, this is strong evidence of compound aggregation.[8] A monodisperse solution of a small molecule should not produce significant scattering in this range.

Problem 2: Compound Instability due to Hydrolysis

Causality: The 4-thiazolidinone ring, particularly the 2-thioxo-4-thiazolidinone (rhodanine) core, can be susceptible to hydrolysis, especially under alkaline conditions.[11] This can lead to the opening of the heterocyclic ring. Interestingly, for some metallo-β-lactamases, it has been shown that the rhodanine ring undergoes hydrolysis to form a thioenolate, which is itself a potent inhibitor that chelates zinc ions in the active site.[18] This means that the observed activity might be due to a degradation product rather than the parent compound.

Workflow for Investigating Hydrolysis:

G A Start: Suspected Compound Instability B Incubate Compound in Assay Buffer Over Time A->B C Analyze Samples at Different Time Points via HPLC-MS B->C D Observe Decrease in Parent Compound Peak and/or Appearance of New Peaks? C->D E Conclusion: Compound is Degrading D->E Yes F Conclusion: Compound is Stable Under Assay Conditions D->F No G Hypothesis: Hydrolysis is Occurring E->G H Solution: Modify Assay Conditions (e.g., lower pH, shorter incubation) or Test Degradation Products G->H

Caption: Workflow for investigating compound hydrolysis.

Step-by-Step Protocols:

Protocol 3: Stability Assessment by HPLC-MS

This protocol outlines a forced degradation study to assess the stability of your compound under various stress conditions.[9][14]

  • Prepare Samples:

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl.

    • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂.

    • Thermal Stress: Incubate a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C).

    • Control: Prepare a solution of the compound in your standard assay buffer.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours), taking aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis.

  • HPLC-MS Analysis: Analyze all samples using a stability-indicating HPLC-MS method.

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is often used to achieve good separation and ionization.[19]

    • Detection: Use a Diode Array Detector (DAD) to monitor the disappearance of the parent compound and the appearance of degradation products, and a Mass Spectrometer (MS) to identify the mass of the parent and any new peaks.[14][19]

  • Data Interpretation: A decrease in the peak area of the parent compound over time, coupled with the emergence of new peaks, indicates degradation. The mass spectrometry data can help in elucidating the structure of the degradation products.[14]

Problem 3: General Assay Interference and Lack of Specificity

Causality: As a PAINS molecule, this compound may exhibit activity in your assay through mechanisms unrelated to the specific target. To build a case for true, on-target activity, it is essential to perform counter-screens and orthogonal assays.[4][7]

Step-by-Step Protocols:

Protocol 4: Orthogonal Assay Validation

An orthogonal assay measures the same biological endpoint but uses a different technology or detection method.

  • Select an Orthogonal Assay: For example, if your primary screen is a fluorescence-based enzymatic assay, an orthogonal assay could be:

    • A label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding to the target protein.

    • An LC-MS-based assay that directly measures substrate conversion to the product.

  • Test the Compound: Test your compound in the orthogonal assay.

  • Compare Results: Genuine hits should show comparable activity in both the primary and orthogonal assays. A compound that is active in the primary screen but inactive in the orthogonal assay is likely an artifact.[5]

Protocol 5: Serial Dilution Best Practices

Inaccurate compound concentrations due to poor dilution technique can lead to unreliable IC₅₀ values.

  • Avoid Large Dilution Factors in a Single Step: When preparing a dilution series, avoid making very large dilutions (e.g., 1:1000) in a single step. Instead, perform a series of smaller dilutions (e.g., 1:10 followed by 1:100).[20]

  • Ensure Thorough Mixing: After each dilution step, ensure the solution is thoroughly mixed by vortexing or repeated pipetting before proceeding to the next dilution. Inadequate mixing is a common source of error.[21]

  • Use Calibrated Pipettes and Fresh Tips: Use properly calibrated pipettes and change tips for each transfer to prevent carryover and ensure accuracy.[20]

References

mitigating cytotoxicity of thiazolidinone-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiazolidinone-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidinone-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My lead thiazolidinone compound exhibits high cytotoxicity against both cancerous and normal cell lines. What are the primary causes?

A1: High, non-selective cytotoxicity in thiazolidinone-based compounds can stem from several factors:

  • Oxidative Stress: Many thiazolidinone derivatives can induce the production of reactive oxygen species (ROS) within cells.[1][2][3] This overproduction of ROS leads to oxidative damage to vital cellular components like lipids, proteins, and DNA, ultimately triggering cell death in both healthy and cancerous cells.[2][3]

  • Reactive Metabolite Formation: The thiazolidinone scaffold can be metabolically activated by enzymes, such as cytochrome P450s, into reactive electrophilic intermediates. These metabolites can covalently bind to cellular macromolecules, leading to toxicity.[4]

  • Off-Target Activity: The compound may be interacting with unintended biological targets (off-targets) that are essential for the survival of all cells, not just the intended cancer cells. This is a common challenge in drug development.[5] For example, some derivatives may inhibit crucial enzymes like tubulin polymerization, which is vital for cell division in all cell types.[6][7]

  • Poor Solubility: Low aqueous solubility can lead to compound precipitation in culture media, forming aggregates that can cause non-specific cytotoxicity.[8]

Troubleshooting Guides

Q2: How can I experimentally determine if oxidative stress is the cause of the observed cytotoxicity?

A2: You can perform a series of experiments to investigate the role of oxidative stress. A common approach is to co-administer your thiazolidinone compound with an antioxidant and observe if cytotoxicity is reduced.

Experimental Workflow: Assessing the Role of Oxidative Stress

A Seed Cells in 96-Well Plates B Treat with Thiazolidinone Compound +/- Antioxidant (e.g., N-acetylcysteine) A->B Experimental Setup C Incubate for 24-48 hours B->C D Measure Cell Viability (e.g., MTT Assay) C->D Endpoint 1 E Measure Intracellular ROS (e.g., DCFH-DA Assay) C->E Endpoint 2 F Analyze Data: Compare Viability and ROS Levels D->F E->F G Conclusion: Is Cytotoxicity ROS-dependent? F->G

Caption: Workflow for determining if cytotoxicity is mediated by reactive oxygen species (ROS).

Detailed Protocol: Intracellular ROS Measurement using DCFH-DA

  • Cell Seeding: Seed your cells of interest (e.g., HEK-293 normal cells and A549 cancer cells) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of your thiazolidinone derivative, both with and without a co-treatment of an antioxidant like N-acetylcysteine (NAC) at a concentration of 5-10 mM. Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).

  • DCFH-DA Staining: After the desired treatment period (e.g., 6-24 hours), remove the media and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in serum-free media to each well.

  • Incubation: Incubate the plate at 37°C in the dark for 30-60 minutes. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: An increase in fluorescence in compound-treated wells compared to the vehicle control indicates ROS production. A significant reduction in fluorescence in the wells co-treated with NAC suggests that the compound induces oxidative stress.[9][10]

Q3: My compound is causing oxidative stress. What are some strategies to mitigate this?

A3: There are two primary strategies: structural modification of the compound or co-administration with cytoprotective agents.

1. Structural Modification (Structure-Activity Relationship - SAR)

The goal is to modify the thiazolidinone scaffold to reduce its capacity to generate ROS while retaining its desired therapeutic activity.

  • Incorporate Antioxidant Moieties: Hybridizing the thiazolidinone core with known antioxidant fragments, such as phenolic groups, can confer radical-scavenging properties to the molecule itself.[2] Studies have shown that adding substituents like a 4-hydroxyphenyl group can significantly increase antioxidant activity.[11][12]

  • Modulate Electronic Properties: The electronic properties of substituents on the thiazolidinone ring can influence its redox potential. Adding electron-donating groups (e.g., methoxy) can sometimes enhance antioxidant potential, while electron-withdrawing groups may have the opposite effect.[13]

Table 1: Effect of Structural Modifications on Cytotoxicity and Selectivity

Compound IDKey Structural FeatureIC₅₀ on Cancer Cells (µM)IC₅₀ on Normal Cells (µM)Selectivity Index (SI)¹Reference
Parent Compound Unsubstituted Phenyl Ring5.2 (MCF-7)8.5 (HEK-293)1.6[14][15]
Analog 6c Indole-Pyrazole Hybrid3.46 (SK-MEL-28)> 50 (BEAS-2B)> 14.5[7]
Analog 22 4-Hydroxyphenyl at C218.9 (MCF-7)> 100 (HaCaT)> 5.3[5][6]
TZD-7 4-Nitro Group~25 (HepG2)> 94 (HFF-1)> 3.7[13]

¹ Selectivity Index (SI) = IC₅₀ on Normal Cells / IC₅₀ on Cancer Cells. A higher SI is desirable.

2. Co-administration with Cytoprotective Agents

This involves administering an antioxidant or another protective agent alongside your thiazolidinone compound. This is often used in in vitro studies to confirm the mechanism of toxicity. For example, rosiglitazone, a thiazolidinedione, has been shown to reduce oxidative stress by decreasing the levels of inducible nitric oxide synthase (iNOS), which contributes to free radical formation.[16]

Q4: How can I design a less cytotoxic thiazolidinone derivative based on Structure-Activity Relationships (SAR)?

A4: A systematic SAR study is crucial. The key is to make targeted modifications to the thiazolidinone core and assess the impact on both efficacy and toxicity.

Logical Flow for SAR-Based Mitigation

start High Cytotoxicity in Lead Compound mech_id Identify Probable Toxicity Mechanism start->mech_id ros Oxidative Stress (ROS Generation) mech_id->ros High ROS levels? metabolite Reactive Metabolite Formation mech_id->metabolite Metabolite adducts found? off_target Off-Target Activity mech_id->off_target Broad activity profile? strat_ros Strategy: Incorporate antioxidant moiety (e.g., phenol) ros->strat_ros strat_metabolite Strategy: Block metabolic 'hotspots' (e.g., add fluorine) metabolite->strat_metabolite strat_off_target Strategy: Modify substitutions to increase target selectivity off_target->strat_off_target synthesis Synthesize Library of Analogs strat_ros->synthesis strat_metabolite->synthesis strat_off_target->synthesis screening Screen Analogs: 1. Efficacy Assay 2. Cytotoxicity vs Normal Cells synthesis->screening analysis Analyze SAR Data: Identify modifications that decrease toxicity & maintain efficacy screening->analysis analysis->synthesis Iterate end Optimized Lead with Improved Therapeutic Window analysis->end Successful

Caption: Decision-making workflow for mitigating cytotoxicity through SAR studies.

Key SAR Insights from Literature:

  • N-Atom Substitution: For some series, an unsubstituted nitrogen atom on the 4-thiazolidinone ring is crucial for selective anticancer activity.[17]

  • C2 and C5 Positions: These positions are common points for modification. Attaching different aryl or heterocyclic rings can dramatically alter the compound's biological activity and selectivity.[18][19] For example, attaching a tryptamine moiety or a 1,2,4-triazole ring has been shown to produce promising EGFR-targeting anticancer candidates with good selectivity.[20][21]

  • Improving Selectivity: The goal is to identify substitutions that are tolerated or beneficial for the intended therapeutic target but detrimental for off-targets that cause cytotoxicity. Comparing activity against cancer cell lines (e.g., MCF-7, A549) and normal cell lines (e.g., HEK-293, BJ fibroblasts) is essential.[10][14][15]

Protocol: General Cytotoxicity Screening using MTT Assay

  • Cell Seeding: Seed both cancer and normal human cell lines in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in 5% CO₂.[15]

  • Compound Addition: Prepare serial dilutions of your synthesized thiazolidinone derivatives (e.g., from 1 to 100 µg/mL or µM) in the appropriate cell culture medium. Add these solutions to the wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).[15]

  • Incubation: Incubate the plates for 48 hours.[15]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[7][15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound on each cell line. This will allow you to calculate the Selectivity Index.

References

Technical Support Center: Refining Protocols for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their enzyme inhibition assay protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during enzyme inhibition assays, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Background Signal

Q1: What are the primary sources of a high background signal in my enzyme assay?

A high background signal can mask the true enzymatic activity, leading to inaccurate results and a poor signal-to-noise ratio.[1] Common causes are related to reagent integrity, buffer composition, and interference from test compounds.[1]

  • Substrate Instability: Some substrates, like ATP, can undergo non-enzymatic hydrolysis, which can generate a signal in many assay formats.[1] It is crucial to prepare substrate solutions fresh, keep them on ice, and minimize pre-incubation times.[1]

  • Reagent Contamination: Contamination of buffers or reagents with substances that interfere with the detection method is a primary cause of high background.[1][2] For example, in assays detecting phosphate, contamination with inorganic phosphate is a major issue.[1] Using high-purity water and reagents is essential.[1]

  • Compound Interference: Test compounds may directly interfere with the assay readout.[1] This can occur through auto-fluorescence, inherent color that absorbs at the detection wavelength, or direct inhibition of a reporter enzyme.[1]

  • Insufficient Washing or Blocking: In plate-based assays, inadequate washing can leave unbound reagents that contribute to the background signal.[3][4] Insufficient blocking of non-specific binding sites on the microplate can also lead to high background.[4]

Q2: How can I troubleshoot and reduce a high background signal?

  • Run proper controls: Include "no enzyme" and "no substrate" controls to identify the source of the background signal.[5]

  • Optimize washing and blocking steps: Increase the number of washes or the duration of the washing steps.[3][4] Consider adding a mild detergent like Tween-20 to the wash buffer.[4] Optimize the blocking buffer by trying different agents (e.g., BSA, casein) or increasing the concentration and incubation time.[4]

  • Check reagent quality: Prepare fresh buffers and reagent solutions.[2][6] Ensure substrates and enzymes have not degraded due to improper storage.[6][7]

  • Evaluate compound interference: Test the intrinsic fluorescence or absorbance of your inhibitor at the assay wavelength.

Issue 2: Poor Reproducibility of IC50 Values

Q3: My IC50 values for the same inhibitor vary significantly between experiments. What are the potential causes?

Poor reproducibility of IC50 values is a common problem that can arise from several factors throughout the experimental workflow.

  • Reagent Variability:

    • Enzyme Purity and Activity: The purity and specific activity of the enzyme can vary between batches. Contaminating enzymes can lead to false activity detection.

    • Substrate Quality: Variations in the purity and concentration of the substrate can affect reaction kinetics.

    • ATP Concentration (for kinases): Since many kinase inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the IC50 value.

  • Assay Conditions:

    • Incubation Time: If the reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency.

    • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperature control can introduce significant variability.

    • DMSO Concentration: High concentrations of DMSO, often used to dissolve inhibitors, can affect enzyme activity. Variations in the final DMSO concentration between wells or experiments can lead to inconsistent results.

  • Pipetting and Dispensing Errors: Inaccurate liquid handling, especially in low-volume assays, can lead to large variations in the final results.

Q4: How can I improve the reproducibility of my IC50 measurements?

  • Standardize Reagents: Qualify each new batch of enzyme to ensure consistent activity. Use high-purity substrates and prepare fresh solutions for each experiment.[6] For ATP-competitive inhibitors, use an ATP concentration at or near the Km value for the specific kinase.

  • Control Assay Conditions: Aim for initial velocity conditions where substrate conversion is typically below 20%. Use a temperature-controlled plate reader or water bath to maintain a consistent temperature. Keep the final DMSO concentration constant across all wells and typically below 1%.

  • Minimize Pipetting Errors: Use calibrated pipettes and proper pipetting techniques.[8] Prepare a master mix of reagents whenever possible to reduce well-to-well variability.[8]

  • Perform Replicates: Repeat experiments at least three times to ensure consistent results.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right buffer for my enzyme assay?

The choice of buffer is critical for enzyme stability and activity.[9] Key considerations include:

  • Optimal pH: Every enzyme has a specific pH range for maximum activity.[10] Select a buffer with a pKa value close to the desired pH to ensure effective buffering capacity.[11]

  • Buffer Compatibility: Ensure the buffer does not interact with your enzyme, substrate, or cofactors.[10][11] For instance, phosphate buffers can inhibit some kinases.[11]

  • Temperature Stability: The pKa of some buffers, like Tris, is sensitive to temperature changes.[11] For assays conducted at varying temperatures, consider using a temperature-stable buffer like HEPES.[10][11]

  • Ionic Strength: The ionic strength of the buffer can impact enzyme conformation and function.[10]

Q2: What is the optimal concentration of enzyme and substrate to use?

To determine the optimal concentrations, you should first perform an enzyme titration to find the concentration that results in a linear reaction rate over a desired time.[12] Subsequently, determine the Michaelis constant (Km) for your substrate by measuring the initial reaction rates at various substrate concentrations.[12] For screening competitive inhibitors, a substrate concentration at or below the Km is often recommended to maximize sensitivity.[12][13]

Q3: My inhibitor is not soluble in the aqueous assay buffer. What should I do?

Poor inhibitor solubility is a common challenge.[6] Here are some strategies:

  • Use a Co-solvent: Dissolve the inhibitor in a small amount of an organic solvent like DMSO or ethanol, and then dilute it into the assay buffer.[6][14] Ensure the final solvent concentration is low enough (typically <1-5%) to not inhibit the enzyme.[7][15]

  • pH Adjustment: If your inhibitor has ionizable groups, its solubility will be pH-dependent.[16] Adjusting the buffer pH (within the enzyme's active range) can improve solubility.[16][17]

  • Use of Detergents: Non-ionic detergents, such as Triton X-100 or Tween-20, at low concentrations can help solubilize hydrophobic compounds.[7]

  • Sonication: Gentle sonication can help dissolve compounds.[7][14]

Q4: How do I analyze my data to determine the IC50 value?

The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%.[6]

  • Calculate the percent inhibition for each inhibitor concentration compared to a no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis.[18] Software like GraphPad Prism is commonly used for this purpose.[19]

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Constant (Km)

This protocol outlines the steps to determine the Km of a substrate for a given enzyme.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the enzyme in a suitable assay buffer.[12]

    • Prepare serial dilutions of the substrate in the same assay buffer.[12]

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.[12]

    • Include a "no enzyme" control for each substrate concentration to measure non-enzymatic substrate degradation.[5]

    • Include a "no substrate" control to measure any background signal from the enzyme or buffer.[5]

  • Initiate Reaction:

    • Add the varying concentrations of the substrate to the wells to start the reaction.[12]

  • Data Acquisition:

    • Measure the product formation over time using a plate reader at the appropriate wavelength or fluorescence settings.[12] Monitor the reaction long enough to determine the initial linear rate.[12]

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the progress curve.

    • Plot the initial velocity (v) as a function of substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.

Substrate Concentration [S] (µM)Initial Velocity (v₀) (RFU/min)
05.2
1150.8
2.5320.1
5550.6
10850.2
201100.5
401250.9
801350.3

Protocol 2: General Enzyme Inhibition Assay for IC50 Determination

This protocol provides a general workflow for determining the IC50 value of an inhibitor.

  • Prepare Solutions:

    • Prepare the assay buffer at the optimal pH for the enzyme.[6]

    • Prepare the enzyme solution at a concentration that gives a robust and linear signal over the desired assay time.[6]

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Prepare the substrate solution at an appropriate concentration (often at or near Km).

  • Pre-incubation:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the different concentrations of the inhibitor (and a solvent-only control) to the wells.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) to allow for binding.[6]

  • Start the Reaction:

    • Initiate the reaction by adding the substrate to all wells.[6]

  • Monitor the Reaction:

    • Immediately measure the reaction progress (e.g., absorbance or fluorescence) over time using a plate reader.[6]

  • Data Analysis:

    • Determine the initial reaction rate for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.[6]

Inhibitor Concentration (nM)% Inhibition
0.15.2
115.8
1048.9
10085.3
100098.1
1000099.5

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Enzyme, Substrate & Inhibitor optimize_buffer Optimize Assay Buffer preincubate Pre-incubate Enzyme & Inhibitor optimize_buffer->preincubate initiate_reaction Add Substrate to Initiate Reaction preincubate->initiate_reaction measure_signal Measure Signal (Kinetics) initiate_reaction->measure_signal calc_rates Calculate Initial Rates measure_signal->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Caption: Experimental workflow for an enzyme inhibition assay.

Troubleshooting_High_Background cluster_source cluster_solution start High Background Signal Observed check_controls Analyze 'No-Enzyme' and 'No-Substrate' Controls start->check_controls substrate_instability Substrate Instability check_controls->substrate_instability High signal in 'No-Enzyme' control reagent_contamination Reagent Contamination check_controls->reagent_contamination High signal in all controls compound_interference Compound Interference check_controls->compound_interference High signal with compound alone prepare_fresh Prepare Fresh Reagents substrate_instability->prepare_fresh use_hplc_water Use High-Purity Water/Reagents reagent_contamination->use_hplc_water run_compound_control Run Compound-Only Control compound_interference->run_compound_control

Caption: Logical workflow for troubleshooting high background signals.

References

Technical Support Center: Addressing Resistance Mechanisms to Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance to small molecule inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor is showing reduced or no effect in my cell line over time. What are the potential causes?

A1: The development of reduced efficacy, or acquired resistance, is a common challenge. The primary causes can be broadly categorized as:

  • On-Target Alterations: Genetic mutations in the target protein can prevent the inhibitor from binding effectively.[1][2] This is a frequent cause of resistance, with over 50 different point mutations identified in the ABL kinase domain in response to imatinib, for example.[1]

  • Bypass Signaling Pathway Activation: Cells can compensate for the inhibition of one pathway by upregulating parallel or downstream signaling pathways that promote survival and proliferation.[3][4] Common examples include the activation of the PI3K/AKT and MAPK signaling pathways.[3][5]

  • Increased Drug Efflux: Cancer cells may increase the expression of transporter proteins, such as those from the ATP-binding cassette (ABC) family, which actively pump the inhibitor out of the cell, reducing its intracellular concentration.

  • Drug Inactivation: The cell may metabolize and inactivate the drug at a higher rate.[6]

  • Epigenetic Modifications: Changes in the epigenetic landscape can alter gene expression patterns to promote a resistant phenotype.[3]

Q2: How can I determine if the resistance I'm observing is due to on-target mutations or the activation of a bypass pathway?

A2: A combination of sequencing and biochemical approaches is typically required:

  • Target Sequencing: Sequence the gene encoding the target protein in your resistant cell line to identify any potential mutations that could interfere with inhibitor binding.

  • Phospho-protein Analysis: Use techniques like Western blotting or phospho-proteomics to assess the activation state of known bypass pathways (e.g., check for phosphorylation of AKT, ERK, STAT3).[1][3] An increase in phosphorylation of key nodes in a parallel pathway in resistant cells compared to sensitive cells would suggest the activation of a bypass mechanism.

Q3: What are the critical initial steps to troubleshoot an experiment where a previously effective inhibitor is no longer working?

A3: Before investigating complex biological mechanisms, it's crucial to rule out experimental or technical issues:

  • Compound Integrity: Verify the inhibitor's stability and purity. Improper storage (e.g., incorrect temperature, exposure to light) or repeated freeze-thaw cycles can lead to degradation.[7]

  • Solubility: Ensure the inhibitor is fully dissolved in your working solutions. Precipitates can lead to a significant decrease in the effective concentration.[8]

  • Cell Culture Conditions: Confirm the identity of your cell line (e.g., via STR profiling) and use cells within a consistent, low-passage number range to avoid genetic drift.[8]

  • Experimental Controls: Always include appropriate positive and negative controls in your assays to ensure that the experimental system is behaving as expected.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying the cause of inhibitor resistance in your experiments.

Problem: Decreased Potency (Increased IC50) of Inhibitor
Potential Cause Troubleshooting Steps Expected Outcome
Compound Degradation/Solubility Issues 1. Visually inspect stock and working solutions for precipitates. 2. Prepare fresh dilutions for each experiment. 3. Verify the storage conditions and age of the compound stock.[7] 4. Test a new batch or lot of the inhibitor.Restoration of inhibitor activity.
Cell Line Issues 1. Check cell passage number; use cells from an earlier passage.[8] 2. Perform cell line authentication. 3. Ensure consistent cell seeding density in assays.[8]Consistent inhibitor efficacy across experiments.
On-Target Mutation 1. Sequence the inhibitor's target gene in resistant cells. 2. Perform a kinase assay with the mutant protein to assess its sensitivity to the inhibitor.Identification of mutations that confer resistance.
Bypass Pathway Activation 1. Perform Western blot analysis for key phosphorylated proteins in alternative signaling pathways (e.g., p-AKT, p-ERK).[7] 2. Use a combination of your primary inhibitor and an inhibitor for the suspected bypass pathway.Increased phosphorylation of bypass pathway components in resistant cells. Re-sensitization to the primary inhibitor upon co-treatment.
Increased Drug Efflux 1. Measure the intracellular concentration of the inhibitor in sensitive vs. resistant cells. 2. Co-administer the inhibitor with a known efflux pump inhibitor (e.g., verapamil).Lower intracellular drug concentration in resistant cells. Re-sensitization to the primary inhibitor with the efflux pump inhibitor.

Visualizing Resistance Mechanisms and Workflows

Troubleshooting Workflow for Inhibitor Resistance

Troubleshooting Workflow for Inhibitor Resistance start Inhibitor Shows Reduced Efficacy check_compound Verify Compound Integrity and Experimental Setup start->check_compound issue_found Technical Issue Identified check_compound->issue_found Problem Found no_issue No Technical Issue check_compound->no_issue No Problem resolve_issue Resolve Technical Issue (New Compound, Optimize Protocol) issue_found->resolve_issue investigate_bio Investigate Biological Mechanisms no_issue->investigate_bio resolve_issue->start seq_target Sequence Target Gene investigate_bio->seq_target phospho_analysis Analyze Bypass Pathways (e.g., Western Blot) investigate_bio->phospho_analysis efflux_assay Assess Drug Efflux investigate_bio->efflux_assay mutation_found Mutation Identified seq_target->mutation_found pathway_active Bypass Pathway Activated phospho_analysis->pathway_active efflux_active Increased Efflux Detected efflux_assay->efflux_active end_mutation Mechanism: On-Target Resistance mutation_found->end_mutation end_pathway Mechanism: Bypass Activation pathway_active->end_pathway end_efflux Mechanism: Drug Efflux efflux_active->end_efflux

Caption: A flowchart for systematically troubleshooting reduced inhibitor efficacy.

Bypass Signaling Pathway Activation

Bypass Signaling via PI3K/AKT Pathway rtk Receptor Tyrosine Kinase (RTK) ras RAS rtk->ras pi3k PI3K rtk->pi3k rtk->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation1 Proliferation/ Survival erk->proliferation1 akt AKT pi3k->akt pi3k->akt mtor mTOR akt->mtor akt->mtor proliferation2 Proliferation/ Survival mtor->proliferation2 inhibitor Small Molecule Inhibitor inhibitor->mek bypass Bypass Activation

References

Validation & Comparative

A Comparative Guide to 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid and Other Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, a rhodanine-based compound, with other prominent aldose reductase inhibitors. The focus is on their performance in inhibiting aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. This comparison is supported by experimental data on inhibitory potency and selectivity.

Introduction to Aldose Reductase and the Polyol Pathway

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states such as diabetes mellitus, excess glucose is shunted into the polyol pathway.[1] Aldose reductase (ALR2) is the first and rate-limiting enzyme in this pathway, catalyzing the reduction of glucose to sorbitol, a reaction that consumes NADPH.[2] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[2] The accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, such as nerves, the retina, and kidneys, leads to osmotic stress and cellular damage.[3][4] This process is a significant contributor to the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[3][5] Consequently, the inhibition of aldose reductase is a promising therapeutic strategy for preventing or mitigating these complications.

The Polyol Pathway and Its Role in Diabetic Complications

The following diagram illustrates the central role of aldose reductase in the polyol pathway and its contribution to diabetic complications.

Polyol_Pathway cluster_Cell Cellular Environment (Hyperglycemia) Glucose Excess Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose NADPH NADPH NADPH->ALR2 OxidativeStress Oxidative Stress NADPH->OxidativeStress Depletion leads to NADP NADP+ NAD NAD+ NAD->SDH NADH NADH Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) ARI Aldose Reductase Inhibitors ARI->ALR2 ALR2->Sorbitol ALR2->NADP SDH->Fructose SDH->NADH OsmoticStress->Complications OxidativeStress->Complications IC50_Workflow cluster_Workflow Workflow for IC50 Determination Prep_Enzyme 1. Prepare Aldose Reductase Enzyme Reaction_Setup 4. Set up Reaction Mixtures (Enzyme + Buffer + NADPH + Inhibitor) Prep_Enzyme->Reaction_Setup Prep_Reagents 2. Prepare Reagents (Buffer, NADPH, Substrate) Prep_Reagents->Reaction_Setup Prep_Inhibitor 3. Prepare Serial Dilutions of Test Inhibitor Prep_Inhibitor->Reaction_Setup Pre_incubation 5. Pre-incubate at 37°C Reaction_Setup->Pre_incubation Initiate_Reaction 6. Initiate Reaction with Substrate (DL-glyceraldehyde) Pre_incubation->Initiate_Reaction Spectro_Reading 7. Monitor Absorbance Decrease at 340 nm Initiate_Reaction->Spectro_Reading Data_Analysis 8. Calculate % Inhibition Spectro_Reading->Data_Analysis IC50_Determination 9. Determine IC50 Value (Dose-Response Curve) Data_Analysis->IC50_Determination

References

Validating the Biological Activity of Synthesized 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthesized 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid. It outlines detailed experimental protocols for assessing its potential antimicrobial and anti-inflammatory properties and offers a comparative analysis with established alternatives. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound and its Potential

This compound belongs to the rhodanine class of heterocyclic compounds. Rhodanine derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The core scaffold of 2-thioxo-4-thiazolidinone is a key pharmacophore that has been extensively studied. This guide focuses on two primary areas of biological validation for the title compound: its efficacy as an antimicrobial agent and its potential as an anti-inflammatory agent, specifically targeting the NLRP3 inflammasome and COX-2 enzyme.

Antimicrobial Activity Evaluation

The antimicrobial potential of this compound can be determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. Rhodanine derivatives have shown notable activity against Gram-positive bacteria.

Comparative Data for Rhodanine Derivatives

To provide a benchmark for the synthesized compound, the following table summarizes the reported MIC values for structurally related rhodanine-3-acetic acid derivatives. It is important to note that the free carboxylic acid moiety is often crucial for the antimicrobial activity of this class of compounds.

Compound/AlternativeTarget Organism(s)MIC (µg/mL)Reference
Rhodanine-3-acetic acid derivative 1 Staphylococcus aureus1 - 8[1][2]
Rhodanine-3-acetic acid derivative 2 Methicillin-resistant S. aureus (MRSA)1 - 4[1][2]
Ampicillin (Comparator)Staphylococcus aureus0.25 - 2Standard reference
Ciprofloxacin (Comparator)Escherichia coli0.015 - 1Standard reference
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the standardized broth microdilution method for determining the MIC of the synthesized compound.

Materials:

  • Synthesized this compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight and then dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Compound Stock Solution serial_dil Serial Dilutions in 96-well plate stock->serial_dil inoculation Inoculation serial_dil->inoculation inoculum Bacterial Inoculum inoculum->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_det MIC Determination (Visual/OD600) incubation->mic_det

Figure 1. Experimental workflow for the broth microdilution assay.

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of this compound can be investigated through its ability to inhibit key inflammatory pathways, such as the NLRP3 inflammasome and the cyclooxygenase-2 (COX-2) enzyme.

Comparative Data for Thiazolidinone Derivatives in Anti-inflammatory Assays

The following table provides IC50 values for known inhibitors of NLRP3 and COX-2, which can serve as comparators for the synthesized compound.

Compound/AlternativeTargetIC50Reference
4-oxo-2-thioxo-thiazolidinone derivative NLRP3 Inflammasome2.4 µM[3]
MCC950 (Comparator)NLRP3 Inflammasome~15 nM[4]
Celecoxib (Comparator)COX-2~40 nM[5]
Ibuprofen (Comparator)COX-1/COX-2~5 µM (COX-2)
Experimental Protocol: NLRP3 Inflammasome Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of the NLRP3 inflammasome by monitoring the release of interleukin-1β (IL-1β).

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Synthesized this compound

  • IL-1β ELISA kit

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and antibiotics. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Priming: Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the synthesized compound or a known inhibitor (e.g., MCC950) for 1 hour.

  • NLRP3 Activation: Activate the NLRP3 inflammasome by treating the cells with nigericin (e.g., 10 µM) for 1 hour.

  • Supernatant Collection: Collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of the compound and determine the IC50 value.

signaling_pathway_nlrp3 cluster_priming Priming Signal cluster_activation Activation Signal cluster_output Inflammatory Response cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1B Pro-IL-1β NLRP3 NFkB->ProIL1B Casp1 Caspase-1 Activation ProIL1B->Casp1 Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_complex NLRP3 Inflammasome Assembly K_efflux->NLRP3_complex NLRP3_complex->Casp1 IL1B IL-1β Release Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis Test_Compound 4-(4-oxo-2-thioxo-thiazolidin-3-yl) -butyric acid Test_Compound->NLRP3_complex Inhibits

Figure 2. NLRP3 inflammasome activation pathway and point of inhibition.

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the synthesized compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Synthesized this compound

  • COX-2 inhibitor (e.g., Celecoxib)

  • Prostaglandin E2 (PGE2) ELISA kit or other detection method

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of the COX-2 enzyme and the synthesized compound at various concentrations in the reaction buffer.

  • Pre-incubation: Pre-incubate the COX-2 enzyme with the synthesized compound or a known inhibitor for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping agent (e.g., a strong acid).

  • Product Quantification: Measure the amount of PGE2 produced using an ELISA kit or by other analytical methods such as LC-MS.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

experimental_workflow_cox cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme COX-2 Enzyme preincubation Pre-incubation (37°C) enzyme->preincubation compound Test Compound/ Inhibitor compound->preincubation reaction Add Arachidonic Acid (Substrate) preincubation->reaction termination Stop Reaction reaction->termination quantification Quantify PGE2 (ELISA/LC-MS) termination->quantification ic50 Calculate IC50 quantification->ic50

Figure 3. Experimental workflow for the COX-2 inhibition assay.

Conclusion

This guide provides a systematic approach to validate the biological activity of synthesized this compound. By following the detailed experimental protocols for antimicrobial and anti-inflammatory assays, researchers can generate robust and reproducible data. The comparative data and workflows presented herein will facilitate a comprehensive evaluation of the compound's potential as a novel therapeutic agent. It is recommended to perform these experiments with appropriate positive and negative controls to ensure the validity of the results. Further studies may explore other potential biological activities and elucidate the precise mechanisms of action.

References

A Comparative Guide: 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid versus Epalrestat for Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid and the established drug Epalrestat as inhibitors of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications.

Introduction and Rationale

Hyperglycemia in diabetic patients can lead to an overactivation of the polyol pathway, where aldose reductase (ALR2) converts excess glucose into sorbitol.[1][2] The accumulation of sorbitol causes osmotic stress and cellular damage, contributing to long-term diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][3][4] Inhibiting aldose reductase is a critical therapeutic strategy to prevent or mitigate these complications.[5][6]

Epalrestat is currently the only commercially available aldose reductase inhibitor (ARI) used clinically for the treatment of diabetic neuropathy.[4][7] It is a noncompetitive, reversible inhibitor that reduces sorbitol accumulation.[4][8] this compound belongs to the rhodanine class of compounds, which are known for their potential as aldose reductase inhibitors.[5][6][9] This guide compares the available data on these two compounds to evaluate their relative efficacy.

Mechanism of Action: Targeting the Polyol Pathway

Both Epalrestat and this compound function by inhibiting aldose reductase.[1][10][11] This enzyme catalyzes the first and rate-limiting step in the polyol pathway: the reduction of glucose to sorbitol, a process that consumes NADPH. Sorbitol is subsequently converted to fructose. By blocking ALR2, these inhibitors prevent the buildup of intracellular sorbitol, thereby reducing osmotic stress and preserving NADPH levels needed for antioxidant defense mechanisms.[1]

Polyol_Pathway cluster_pathway Polyol Pathway Glucose Excess Glucose (Hyperglycemia) Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) NADPH NADPH Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Complications NADP NADP+ Inhibitors Epalrestat & This compound Inhibitors->Glucose Inhibits

Caption: The Polyol Pathway and the site of action for ALR2 inhibitors.

Comparative Efficacy: Quantitative Data

Direct comparative studies between this compound and Epalrestat are not extensively documented in publicly available literature. However, efficacy can be inferred by comparing their half-maximal inhibitory concentrations (IC50) against aldose reductase from various studies. Rhodanine-3-acetic acid derivatives, which are structurally similar to the butyric acid variant, have shown potent ALR2 inhibition.[12]

CompoundEnzyme SourceIC50 (µM)Reference Compound
Epalrestat Rat Lens Aldose Reductase0.01N/A
Epalrestat Human Placenta ALR0.26N/A
(Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (A Rhodanine Derivative) Rat Lens Aldose Reductase< 0.01 (Reported as >5x more potent than Epalrestat)Epalrestat

Note: Data for this compound specifically is limited. The data presented for the rhodanine derivative is from a study on structurally related compounds to demonstrate the potential potency of this chemical class.[7]

Experimental Protocols

The standard method for assessing the efficacy of aldose reductase inhibitors is the in vitro aldose reductase inhibition assay.

Objective: To determine the concentration of an inhibitor required to reduce the activity of the aldose reductase enzyme by 50% (IC50).

Principle: The activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the substrate (e.g., DL-glyceraldehyde) is reduced.[13][14][15]

Materials:

  • Enzyme: Partially purified aldose reductase (ALR2) from rat lens, rat kidney, or human placenta.[7]

  • Buffer: 0.067 M Sodium Phosphate Buffer (pH 6.2).[13]

  • Cofactor: NADPH solution.[13]

  • Substrate: DL-glyceraldehyde solution.[13]

  • Test Compounds: Stock solutions of this compound and Epalrestat (as a positive control) dissolved in a suitable solvent (e.g., DMSO).

  • Equipment: UV-Vis Spectrophotometer.

Procedure:

  • Enzyme Preparation: Aldose reductase is isolated and partially purified from a tissue source, typically rat lenses, through homogenization and centrifugation.[14][16]

  • Reaction Mixture Preparation: In a quartz cuvette, the following are combined: phosphate buffer, NADPH solution, and the enzyme solution. A separate "blank" cuvette is prepared without the enzyme.

  • Inhibitor Addition: Varying concentrations of the test compound (or positive control) are added to the reaction mixtures.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is immediately monitored for 3-5 minutes. The rate of reaction (ΔOD/min) is calculated.

  • Calculation: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]

Experimental_Workflow A Enzyme Isolation (e.g., Rat Lens) C Prepare Reaction Cuvettes (Enzyme + Buffer + NADPH) A->C B Preparation of Reagents (Buffer, NADPH, Substrate) B->C D Add Test Compound (Varying Concentrations) C->D E Initiate Reaction (Add Substrate) D->E F Monitor Absorbance at 340nm (Spectrophotometer) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: General workflow for an in vitro aldose reductase inhibition assay.

Structure-Activity Relationship and Conclusion

Epalrestat contains a rhodanine-3-acetic acid core, which is crucial for its inhibitory activity.[4][7] Research into related rhodanine derivatives, including those with different acidic side chains like butyric acid, is an active area of investigation to develop even more potent and selective ALR2 inhibitors.[6][17] Studies on (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives have shown that some analogs can be significantly more potent than Epalrestat.[7][12]

References

Unlocking Therapeutic Potential: A Comparative Guide to Structure-Activity Relationships of Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the thiazolidinone scaffold represents a privileged structure with a remarkable breadth of biological activities. Understanding the nuanced relationship between the chemical structure of these derivatives and their therapeutic efficacy is paramount for designing next-generation therapeutics. This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies on thiazolidinone derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be an invaluable resource for drug development professionals.

This guide delves into two key therapeutic areas where thiazolidinone derivatives have shown significant promise: oncology and infectious diseases. We will compare the anticancer activity of novel thiazolidinone-indolin-2-one hybrids and benzylidene-substituted thiazolin-4-ones against the human breast cancer cell line MCF-7. Furthermore, we will examine the antimicrobial efficacy of a thiazolidinone derivative and a series of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against the pathogenic bacterium Staphylococcus aureus.

Anticancer Activity Against MCF-7 Human Breast Cancer Cells

The development of potent and selective anticancer agents is a critical endeavor in modern medicine. Thiazolidinone derivatives have emerged as a promising class of compounds, with numerous studies exploring their cytotoxic effects against various cancer cell lines. Here, we compare two recent studies that investigate the SAR of different series of thiazolidinone derivatives against the MCF-7 breast cancer cell line.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50) of selected thiazolidinone derivatives from two independent studies. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Study Compound Substituents IC50 (µM) against MCF-7
Study 1: Thiazolidinone-Indolin-2-One Analogs 7gR1 = H, R2 = H40 ± 0.002[1]
7a-f, 7hVarious substitutions> 100[1]
Etoposide (Standard)-30 ± 0.01[1]
Study 2: Benzylidene-Substituted Thiazolin-4-Ones 6aR = 4-methylbenzylidene330 ± 0.27
6bR = 3-chlorobenzylidene140.39 ± 0.28

Analysis of SAR:

In the first study, the thiazolidinone-indolin-2-one hybrid 7g , with an unsubstituted indolin-2-one moiety, demonstrated the highest activity against MCF-7 cells, although it was slightly less potent than the standard drug etoposide.[1] This suggests that for this particular scaffold, extensive substitution on the indolin-2-one ring is detrimental to its anticancer activity.

The second study highlights the significant impact of the substituent on the benzylidene ring. The presence of a chloro group at the meta-position in compound 6b resulted in more than double the cytotoxic activity compared to the methyl-substituted analog 6a . This indicates that electron-withdrawing groups at specific positions on the aromatic ring can enhance the anticancer potential of these derivatives.

Experimental Protocols: Anticancer Activity Assessment

The following is a generalized protocol for determining the in vitro cytotoxic activity of compounds against the MCF-7 cell line using the MTT assay, based on the methodologies described in the compared studies.

Cell Culture:

  • MCF-7 human breast cancer cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay:

  • Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., etoposide or doxorubicin) are also included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Against Staphylococcus aureus

The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical priority. Thiazolidinone derivatives have demonstrated promising antibacterial activity, and here we compare two studies that evaluated their efficacy against S. aureus.

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for selected thiazolidinone derivatives against S. aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Study Compound Series Most Active Compound(s) MIC (µg/mL) against S. aureus
Study 3: Thiazolidinone Derivative (TD-H2-A) Single CompoundTD-H2-A6.3–25.0[2]
Study 4: Thiazolidine-2,4-diones and 4-Thioxo-thiazolidin-2-ones Thiazolidine-2,4-diones1a1-32
4-Thioxo-thiazolidin-2-ones2a, 2b1-32[3]

Analysis of SAR:

Study 3 focused on a single thiazolidinone derivative, TD-H2-A , which exhibited a potent MIC range against various S. aureus strains.[2][4] This highlights the potential of a specific, optimized thiazolidinone scaffold as an effective antibacterial agent.

Study 4 compared two series of related compounds: thiazolidine-2,4-diones and 4-thioxo-thiazolidin-2-ones.[3] The most active compounds from both series, 1a , 2a , and 2b , demonstrated a broad range of potent activity.[3] Notably, the 4-thioxo-thiazolidin-2-one derivatives were found to be more active against planktonic (free-floating) S. aureus cells, while the thiazolidine-2,4-dione derivatives were more effective at disrupting pre-formed biofilms.[3] This suggests that subtle modifications to the thiazolidinone core can influence the specific antibacterial properties of the resulting compounds.

Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of compounds against S. aureus using the broth microdilution method.

Bacterial Strains and Culture Conditions:

  • Staphylococcus aureus strains (including reference strains like ATCC 29213 and clinical isolates) are used.

  • Bacteria are grown in a suitable broth medium, such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).

Broth Microdilution Assay:

  • A stock solution of each test compound is prepared, typically in DMSO.

  • Serial two-fold dilutions of each compound are prepared in the broth medium in a 96-well microtiter plate.

  • An inoculum of S. aureus is prepared and adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing the Path to Discovery

To better understand the workflow of structure-activity relationship studies and the biological context of thiazolidinone activity, the following diagrams have been generated.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis SAR Analysis & Optimization start Design of Derivatives synth Synthesis & Purification start->synth char Structural Characterization synth->char screen Primary Screening (e.g., Cytotoxicity) char->screen dose Dose-Response (IC50 / MIC) screen->dose mech Mechanism of Action Studies dose->mech sar Structure-Activity Relationship Analysis dose->sar mech->sar lead Lead Compound Identification sar->lead optim Lead Optimization lead->optim optim->start Iterative Design Cycle

Caption: General workflow of a structure-activity relationship (SAR) study.

Apoptosis_Pathway Thiazolidinone Active Thiazolidinone Derivative Cell Cancer Cell Thiazolidinone->Cell Enters Cell Bax Bax (Pro-apoptotic) Thiazolidinone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiazolidinone->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some anticancer thiazolidinone derivatives.

References

Profiling the Cross-Reactivity of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a comparative framework for assessing the cross-reactivity profile of a specific derivative, 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid. Understanding the off-target interactions of this compound is crucial for advancing its development as a selective therapeutic agent.

Comparative Analysis of Thiazolidinone Derivatives

Given the limited specific data on this compound, this section presents a comparative analysis with structurally related thiazolidinone derivatives that have been evaluated for their inhibitory activity against various targets. This comparison can help infer potential cross-reactivity and guide the experimental design for profiling the title compound.

Compound/AlternativePrimary Target(s)IC50 (µM)Key Off-TargetsReference Compound
This compound Hypothesized: Aldose Reductase (ALR2)To be determinedTo be determinedEpalrestat
EpalrestatAldose Reductase (ALR2)0.2Aldehyde Reductase (ALR1)-
(Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acidAldose Reductase (ALR2)< 0.2[3]Aldehyde Reductase (ALR1)[3]Epalrestat
Thiazolidinone Derivative 8c Cyclooxygenase-2 (COX-2)0.16 (COX-2)[4]Cyclooxygenase-1 (COX-1)[4]Celecoxib
Thiazolidinone Derivative 8d Cyclooxygenase-2 (COX-2)0.13 (COX-2)[4]Cyclooxygenase-1 (COX-1)[4]Celecoxib

Experimental Protocols for Cross-Reactivity Profiling

A comprehensive assessment of off-target effects requires a multi-pronged approach. Below are detailed methodologies for key experiments.

Kinase Panel Screening

Objective: To evaluate the inhibitory activity of the compound against a broad range of protein kinases, which are common off-targets for small molecules.

Methodology:

  • Assay Principle: In vitro kinase activity is measured using a fluorescence-based assay. The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate.

  • Procedure:

    • The test compound is serially diluted and incubated with a panel of recombinant human kinases.

    • The kinase reaction is initiated by the addition of ATP and a specific peptide substrate.

    • After a defined incubation period, a detection reagent is added that selectively measures the amount of ADP produced.

    • The fluorescence signal is read using a plate reader.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Affinity-Based Target Identification

Objective: To identify the direct binding partners of the compound in a complex biological sample.

Methodology:

  • Assay Principle: The "pull-down" method utilizes an immobilized version of the small molecule to capture its interacting proteins from a cell lysate.[5]

  • Procedure:

    • Probe Synthesis: this compound is chemically modified with a linker and conjugated to a solid support (e.g., agarose beads).

    • Cell Lysate Preparation: Cells of interest are lysed to release their protein content.

    • Incubation: The immobilized compound is incubated with the cell lysate to allow for protein binding.

    • Washing: Non-specifically bound proteins are removed through a series of wash steps.

    • Elution: Specifically bound proteins are eluted from the beads.

    • Identification: The eluted proteins are identified using mass spectrometry (MS).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Assay Principle: The binding of a ligand can stabilize its target protein, leading to an increase in its melting temperature.

  • Procedure:

    • Treatment: Intact cells are treated with the test compound or a vehicle control.

    • Heating: The treated cells are heated at a range of temperatures to induce protein denaturation and aggregation.

    • Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

    • Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

    • Data Analysis: A melting curve is generated, and the shift in the melting temperature upon compound treatment is determined.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation Kinase Panel Kinase Panel Affinity Pull-Down Affinity Pull-Down Kinase Panel->Affinity Pull-Down Phenotypic Screen Phenotypic Screen Phenotypic Screen->Affinity Pull-Down Mass Spectrometry Mass Spectrometry Affinity Pull-Down->Mass Spectrometry CETSA CETSA Mass Spectrometry->CETSA Cellular Assays Cellular Assays CETSA->Cellular Assays

Caption: A generalized workflow for cross-reactivity profiling.

signaling_pathway Compound Compound Target_Protein Primary Target (e.g., ALR2) Compound->Target_Protein Off_Target_1 Off-Target (e.g., Kinase) Compound->Off_Target_1 Off_Target_2 Off-Target (e.g., GPCR) Compound->Off_Target_2 Downstream_Effect_1 Therapeutic Effect Target_Protein->Downstream_Effect_1 Downstream_Effect_2 Side Effect A Off_Target_1->Downstream_Effect_2 Downstream_Effect_3 Side Effect B Off_Target_2->Downstream_Effect_3

Caption: Hypothetical signaling interactions of the compound.

References

In Vivo Efficacy of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo efficacy of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, a member of the thiazolidinone class of compounds. Due to the limited availability of direct in vivo studies on this specific molecule, this guide draws upon the extensive research conducted on structurally related thiazolidinone derivatives to project its likely therapeutic applications and compares its potential with established alternatives. The primary focus will be on the well-documented anti-diabetic and anti-inflammatory properties of this compound class.

Potential Therapeutic Applications and Mechanism of Action

Thiazolidinone derivatives have demonstrated a broad spectrum of biological activities. The core scaffold, 2-thioxo-thiazolidin-4-one (also known as rhodanine), is a key feature in many medicinally important compounds. Based on the in vivo validation of similar molecules, this compound is likely to exhibit efficacy in the following areas:

  • Anti-diabetic Activity: Many thiazolidinone derivatives function as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator of glucose metabolism and insulin sensitivity.[1][2] Others act as aldose reductase inhibitors, mitigating diabetic complications.

  • Anti-inflammatory Activity: The thiazolidinone scaffold is present in compounds that exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2).[3]

This guide will compare the potential of this compound with representative compounds from these classes for which in vivo data is available.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of representative thiazolidinone derivatives in relevant animal models. This data provides a benchmark for the anticipated performance of this compound.

Table 1: In Vivo Anti-diabetic Efficacy of Thiazolidine-2,4-dione Derivatives

CompoundAnimal ModelDoseKey FindingsReference
Novel Thiazolidine-2,4-dione derivatives (3h-3j) Dexamethasone-induced diabetic ratsNot SpecifiedShowed significant hypoglycemic effects.[1]
Pioglitazone Dexamethasone-induced diabetic ratsNot SpecifiedStandard drug, showed a blood glucose-lowering effect of 153.93 ± 4.61.[1]

Table 2: In Vivo Anti-inflammatory Efficacy of Thiazolidinone Derivatives

CompoundAnimal ModelDoseKey FindingsReference
4-(4-oxo-2-substituted-1,3-thiazolidin-3-yl) benzenesulfonamide derivatives (3a, 3b, 3f, 3g, 3j) Carrageenan-induced rat paw edemaNot SpecifiedShowed significant anti-inflammatory activity. Compound 3b was identified as a good lead candidate.[3]
Celecoxib Carrageenan-induced rat paw edemaNot SpecifiedStandard COX-2 inhibitor used for comparison.[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of results.

Dexamethasone-Induced Diabetic Rat Model

This model is used to screen for potential anti-diabetic agents.

  • Animal Selection: Healthy adult Wistar or Sprague-Dawley rats of either sex are used.

  • Induction of Diabetes: Diabetes is induced by the administration of dexamethasone, a glucocorticoid that causes insulin resistance and hyperglycemia.

  • Treatment: The test compound, in this case, a novel thiazolidine-2,4-dione derivative, is administered orally to the diabetic rats. A standard anti-diabetic drug like pioglitazone is used as a positive control.

  • Endpoint Measurement: Blood glucose levels are measured at regular intervals to assess the hypoglycemic effect of the compound. Other biochemical parameters like AST and ALT are also measured to evaluate potential liver toxicity.[1]

Carrageenan-Induced Rat Paw Edema Model

This is a widely used and reproducible model for evaluating acute inflammation.

  • Animal Selection: Wistar or Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the rat's hind paw induces a localized inflammatory response characterized by edema.

  • Treatment: The test compounds, such as the 4-(4-oxo-2-substituted-1,3-thiazolidin-3-yl) benzenesulfonamide derivatives, are administered prior to the carrageenan injection. A known anti-inflammatory drug like celecoxib serves as a positive control.

  • Endpoint Measurement: The volume of the paw is measured at various time points after carrageenan administration using a plethysmometer. The percentage inhibition of edema is calculated to determine the anti-inflammatory activity.[3]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental processes aid in understanding the therapeutic potential of this compound.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Thiazolidinone (e.g., this compound) ppar PPAR-γ ligand->ppar Binds and Activates complex PPAR-γ/RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre Binds to gene Target Gene Transcription ppre->gene Regulates response Increased Insulin Sensitivity Decreased Blood Glucose gene->response Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_complications Diabetic Complications glucose High Glucose sorbitol Sorbitol glucose->sorbitol AR ar Aldose Reductase ar->sorbitol fructose Fructose sorbitol->fructose stress Osmotic Stress Oxidative Stress sorbitol->stress damage Cellular Damage (e.g., Neuropathy, Retinopathy) stress->damage inhibitor Thiazolidinone Inhibitor (e.g., this compound) inhibitor->ar Inhibits in_vivo_workflow start Select Animal Model (e.g., Diabetic or Inflammatory Model) induction Induce Disease State (e.g., Dexamethasone or Carrageenan) start->induction treatment Administer Test Compound (this compound) and Controls (Vehicle, Standard Drug) induction->treatment monitoring Monitor Physiological Parameters (e.g., Blood Glucose, Paw Volume) treatment->monitoring analysis Collect and Analyze Tissues/Samples (e.g., Histopathology, Biomarker Analysis) monitoring->analysis evaluation Evaluate Efficacy and Toxicity analysis->evaluation

References

New Thiazolidinone Analogs Demonstrate Promising Preclinical Activity Against Cancer and Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Newly synthesized thiazolidinone compounds are exhibiting significant potential as anticancer and antimicrobial agents in a series of preclinical investigations. These studies benchmark the novel compounds against established drugs, revealing comparable or, in some instances, superior activity. The findings, aimed at researchers, scientists, and drug development professionals, underscore the therapeutic promise of the thiazolidinone scaffold.

The core structure of thiazolidinone, a versatile heterocyclic moiety, has been a focal point for medicinal chemists due to its wide range of pharmacological activities.[1][2][3][4][5] Recent research has focused on the synthesis of novel derivatives and their evaluation against various cancer cell lines and pathogenic bacteria, including drug-resistant strains.

Anticancer Activity: Benchmarking Against Known Cytotoxic and Targeted Agents

In a recent study, a series of novel thiazolidine-2,4-dione derivatives were evaluated for their in-vitro anticancer effects against human liver (HepG2) and breast (MCF-7) cancer cell lines.[2] The results, presented in Table 1, demonstrate that several of the new compounds exhibit potent cytotoxic activity, with IC50 values in the micromolar range, comparable to the standard anticancer drug Sorafenib.[2]

Another study focused on thiazolidine-2,4-diones bearing heterocyclic rings as dual inhibitors of VEGFR-2 and EGFRT790M, two key targets in cancer therapy.[6] As shown in Table 2, compounds 5g and 4g displayed noteworthy activity against a panel of four human cancer cell lines, with compound 5g showing an IC50 value of 3.86 µM against the HepG2 cell line, which is comparable to Sorafenib (IC50 = 4.00 µM).[6]

Table 1: In Vitro Cytotoxic Activity of Thiazolidine-2,4-dione Derivatives Against HepG2 and MCF-7 Cancer Cell Lines [2]

CompoundHepG2 IC50 (µM)MCF-7 IC50 (µM)
18 4.70 ± 0.11.76 ± 0.02
19 3.06 ± 0.022.29 ± 0.19
20 1.14 ± 0.030.66 ± 0.03
21 0.84 ± 0.010.68 ± 0.01
22 2.04 ± 0.061.21 ± 0.04
23 1.18 ± 0.010.95 ± 0.01
24 0.60 ± 0.020.65 ± 0.01
Sorafenib 2.24 ± 0.063.17 ± 0.01

Table 2: In Vitro Cytotoxic Activity of Thiazolidine-2,4-diones Bearing Heterocyclic Rings [6]

CompoundHepG2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
4g 6.2212.9210.6611.17
5g 3.867.5510.659.04
Sorafenib 4.004.045.585.05
Erlotinib 7.735.498.2013.91

The mechanism of action for some of these promising anticancer compounds involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway.[7]

Antimicrobial and Antitubercular Efficacy: A New Frontier

The therapeutic potential of thiazolidinone derivatives extends to infectious diseases. A series of ciprofloxacin/thiazolidine-2,4-dione hybrids demonstrated a significant shift in their antibacterial spectrum towards Gram-positive bacteria, with several compounds exhibiting excellent activity against Staphylococcus aureus, including Methicillin-resistant S. aureus (MRSA).[8] As detailed in Table 3, compounds 3a and 3l showed markedly lower MIC values against S. aureus compared to the parent drug, ciprofloxacin.[8]

Furthermore, in the fight against tuberculosis, new thiazolidin-4-one derivatives have shown promising results against Mycobacterium tuberculosis. As presented in Table 4, several synthesized compounds exhibited potent antitubercular activity, with MIC values lower than or comparable to the first-line anti-TB drug Isoniazid.[5]

Table 3: Antibacterial Activity of Ciprofloxacin-Thiazolidine-2,4-dione Hybrids against S. aureus [8]

CompoundS. aureus ATCC 6538 MIC (µM)
3a 0.02
3e 2.03
3g 0.64
3i 0.35
3k 1.04
3l 0.22
3m 0.36
Ciprofloxacin 5.49

Table 4: Antitubercular Activity of Thiazolidin-4-one Derivatives against M. tuberculosis H37Rv [5]

CompoundM. tuberculosis H37Rv MIC (µM)
71a 0.078
71d 0.144
Isoniazid 0.228
Rifampicin 0.152
Ethambutol 2.45
Streptomycin 0.43

Experimental Protocols

The evaluation of these new thiazolidinone compounds was conducted using standardized and validated experimental protocols to ensure the reliability and reproducibility of the results.

MTT Assay for Anticancer Activity

The in vitro cytotoxicity of the synthesized compounds against various cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the new thiazolidinone compounds and the standard drug (e.g., Doxorubicin, Sorafenib) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium was removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

Broth Microdilution Method for Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compounds: The test compounds and standard antibiotics were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains were grown on an appropriate agar medium, and colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted compounds were inoculated with the bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the experimental workflow, the following diagrams have been generated.

drug_discovery_workflow cluster_discovery Discovery cluster_preclinical Preclinical cluster_clinical Clinical Trials target_id Target Identification & Validation hit_gen Hit Generation (e.g., HTS) target_id->hit_gen hit_to_lead Hit-to-Lead hit_gen->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt invitro In Vitro Testing (e.g., MTT, MIC) lead_opt->invitro invivo In Vivo Animal Studies invitro->invivo invivo->clinical_trials IND Submission phase1 Phase I clinical_trials->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 approval Regulatory Approval phase3->approval NDA Submission

Caption: A simplified workflow for in vitro drug discovery and development.

VEGFR2_signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds & Activates RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway in cancer cells.

Apoptosis_Pathway cluster_cell Cell Thiazolidinone Thiazolidinone Compound Mitochondria Mitochondria Thiazolidinone->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiazolidinone compounds.

The promising results from these preclinical studies provide a strong rationale for the further development of thiazolidinone derivatives as a new class of anticancer and antimicrobial drugs. Future research will focus on optimizing the lead compounds to improve their efficacy and safety profiles, with the ultimate goal of advancing them into clinical trials.

References

Comparative Guide to Target Engagement of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This document will compare the hypothetical efficacy of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid with established aldose reductase inhibitors. It also provides detailed experimental protocols for assessing target engagement, including a direct enzyme inhibition assay and a cellular thermal shift assay (CETSA) to confirm intracellular target binding.

Quantitative Data Comparison: Aldose Reductase Inhibitors

The following table summarizes the inhibitory potency (IC50) of several known aldose reductase inhibitors compared to a hypothetical value for this compound. A lower IC50 value indicates higher potency.

CompoundTargetIC50 (µM)Notes
This compound Aldose Reductase0.05 (Hypothetical) This value is postulated for comparative purposes based on the high potency observed in similar rhodanine-based acetic acid derivatives.
EpalrestatAldose Reductase0.012 - 0.021A commercially available aldose reductase inhibitor used for the treatment of diabetic neuropathy.[1][5] It is a derivative of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid.[1][2]
TolrestatAldose Reductase0.015 - 0.035A potent aldose reductase inhibitor.[5][6]
ZopolrestatAldose Reductase0.041A potent and selective inhibitor of aldose reductase.[5][7]
SorbinilAldose Reductase0.26 - 0.28One of the earlier developed aldose reductase inhibitors.[5]
FidarestatAldose Reductase0.018A potent aldose reductase inhibitor.[5]

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of a test compound against aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate by the enzyme.[8]

Materials:

  • Recombinant human aldose reductase (ALR2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Epalrestat)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in each well of the microplate.

  • Add the test compound at various concentrations to the respective wells. For the control wells, add the solvent vehicle. For the positive control wells, add Epalrestat.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Calculate the rate of reaction (ΔOD/min) for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the engagement of a drug with its target in a cellular environment.[5][6][8][9] The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.[10]

Materials:

  • Cell line expressing the target protein (Aldose Reductase)

  • Cell culture medium

  • Test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cells (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus or AlphaScreen)

  • Antibodies specific to the target protein

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound at the desired concentration. A vehicle control (DMSO) is run in parallel. Incubate for a specific time to allow for cell penetration and target binding.[11]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures for a set time (e.g., 3 minutes).[12]

  • Cell Lysis: After heating, lyse the cells to release the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.[13]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble target protein is then quantified using a method like Western blotting or an immunoassay such as AlphaScreen.[11]

  • Data Analysis: Plot the amount of soluble target protein against the heating temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway

Aldose_Reductase_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase (ALR2) Glucose->Aldose_Reductase Sorbitol Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Osmotic Stress Fructose Fructose NADPH NADPH NADPH->Aldose_Reductase NADP NADP NAD NAD NAD->Sorbitol_Dehydrogenase NADH NADH Aldose_Reductase->Sorbitol Aldose_Reductase->NADP Sorbitol_Dehydrogenase->Fructose Sorbitol_Dehydrogenase->NADH Inhibitor 4-(4-oxo-2-thioxo-thiazolidin-3-yl) -butyric acid Inhibitor->Aldose_Reductase

Caption: The Polyol Pathway and the role of Aldose Reductase.

Experimental Workflows

Aldose_Reductase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, NADPH, ALR2) B Add Test Compound (Varying Concentrations) A->B C Pre-incubate B->C D Initiate with Substrate (DL-glyceraldehyde) C->D E Measure Absorbance at 340 nm (Kinetic Reading) D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 G->H

Caption: Workflow for the in vitro Aldose Reductase Inhibition Assay.

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis A Treat Cells with Test Compound B Incubate A->B C Heat Cells at Temperature Gradient B->C D Cell Lysis C->D E Separate Soluble and Aggregated Proteins D->E F Quantify Soluble Target Protein E->F G Plot Melting Curve F->G H Confirm Target Engagement G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

evaluating the selectivity of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid for its target enzyme

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery, the selectivity of a compound for its intended target is a critical determinant of its therapeutic potential and safety profile. This guide provides a comparative evaluation of a representative 4-oxo-2-thioxo-thiazolidinone (rhodanine) derivative, Compound 3q, a potent inhibitor of I-kappa B kinase beta (IKKβ), against other kinase inhibitors. The objective is to present a clear comparison of their selectivity based on experimental data, alongside the detailed methodologies used for these assessments.

Understanding the Target: IKKβ

IKKβ is a key enzyme in the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival.[1] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. Therefore, selective inhibition of IKKβ is a promising therapeutic strategy.[1]

Comparative Selectivity of IKKβ Inhibitors

The selectivity of an inhibitor is quantitatively assessed by comparing its potency against the primary target (on-target) versus other related enzymes (off-targets). This is often expressed using the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[2][3][4] A higher IC50 value indicates lower potency.

The following table summarizes the inhibitory activity of Compound 3q and other known kinase inhibitors against IKKβ and a panel of related kinases to illustrate their selectivity profiles.

CompoundIKKβ IC50 (nM)IKKα IC50 (nM)p38α IC50 (nM)JNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Selectivity Profile
Compound 3q 50 >10,000>10,000>10,000>10,000>10,000Highly selective for IKKβ
Staurosporine20015050252030Non-selective kinase inhibitor
BMS-3455413004000>10,000>10,000>10,000>10,000Moderately selective for IKKβ

Data Interpretation:

As shown in the table, Compound 3q demonstrates potent inhibition of IKKβ with an IC50 of 50 nM.[1] Importantly, it shows negligible activity against other closely related kinases, such as IKKα, p38α, and various JNK isoforms, at concentrations up to 10,000 nM.[1] This indicates a high degree of selectivity for IKKβ. In contrast, Staurosporine, a broad-spectrum kinase inhibitor, inhibits multiple kinases with high potency, highlighting its non-selective nature. BMS-345541 shows some selectivity for IKKβ over IKKα but is less selective than Compound 3q.

Experimental Protocol: IKKβ Kinase Assay

The determination of inhibitor potency and selectivity is achieved through robust biochemical assays.[5][6] Below is a detailed protocol for a typical in vitro IKKβ kinase assay used to determine the IC50 values of inhibitory compounds.

Objective: To measure the enzymatic activity of IKKβ in the presence of varying concentrations of an inhibitor to determine its IC50 value.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Inhibitor compound (dissolved in DMSO)

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader (for luminescence detection)

Procedure:

  • Compound Preparation: A serial dilution of the inhibitor compound is prepared in DMSO.

  • Reaction Setup:

    • Add a fixed amount of the IKKβ enzyme to each well of the microplate.

    • Add the diluted inhibitor compound to the respective wells.

    • Include control wells with no inhibitor (maximum enzyme activity) and no enzyme (background).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.[5]

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a mixture of the IKKβ substrate and ATP to each well.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

  • Reaction Termination and Detection:

    • The kinase reaction is stopped.

    • The amount of ADP produced, which is proportional to the enzyme activity, is measured using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[5]

  • Data Analysis:

    • The luminescence signal from each well is measured using a plate reader.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the control wells.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Visualization of Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining enzyme selectivity and the NF-κB signaling pathway targeted by IKKβ inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Inhibitor Dilution Series reaction_setup Reaction Setup in Microplate inhibitor->reaction_setup enzyme_prep Enzyme & Substrate Preparation enzyme_prep->reaction_setup incubation Incubation reaction_setup->incubation detection Signal Detection incubation->detection data_processing Data Processing & Normalization detection->data_processing curve_fitting Dose-Response Curve Fitting data_processing->curve_fitting ic50_determination IC50 Determination curve_fitting->ic50_determination

Caption: Experimental workflow for determining inhibitor IC50 values.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNFα tnfr TNFR tnf->tnfr 1. Ligand Binding ikk_complex IKK Complex (IKKα/IKKβ/NEMO) tnfr->ikk_complex 2. Signal Transduction ikb IκBα ikk_complex->ikb 3. Phosphorylation ikb_nfkab IκBα NF-κB nfkab NF-κB (p50/p65) nfkab_nuc NF-κB (p50/p65) nfkab->nfkab_nuc 5. Nuclear Translocation ikb_nfkab->nfkab 4. IκBα Degradation gene_transcription Gene Transcription (Inflammation, Survival) nfkab_nuc->gene_transcription 6. Transcriptional Activation inhibitor Compound 3q (IKKβ Inhibitor) inhibitor->ikk_complex Inhibition

References

Safety Operating Guide

Proper Disposal of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the safe handling and disposal of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid (CAS No. 18623-60-4), a compound often used in pharmaceutical research and as an intermediate in chemical synthesis.[1][2][3][4] Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Data

This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.[6]

Summary of Chemical and Hazard Data:

PropertyDataReference
CAS Number 18623-60-4[1][2]
Molecular Formula C7H9NO3S2Calculated
Appearance Pale yellow fine crystalline powder[3]
Primary Hazards Irritant (Xi)[3]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501[5]

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to prevent exposure:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[5]

  • Hand Protection: Use chemically resistant nitrile gloves.[6]

  • Skin and Body Protection: A laboratory coat is mandatory to protect skin and clothing.[6] Ensure closed-toe shoes are worn.[6]

  • Respiratory Protection: Handle only in a well-ventilated area or a certified fume hood to avoid inhalation of dust or vapors.[6]

Disposal Protocol

Disposal of this compound must be carried out in accordance with institutional, local, and national regulations. Never dispose of this chemical down the drain. [6]

Step 1: Waste Identification and Segregation

  • Solid Waste:

    • Collect pure, un-contaminated this compound, and any lab materials (e.g., weigh boats, contaminated filter paper) in a designated, properly labeled "Non-Halogenated Organic Solid Waste" container.[6][7]

    • The container must be kept closed when not in use and stored in a well-ventilated area.[5][8]

  • Solution Waste:

    • If the compound is dissolved in an organic solvent, it should be collected in a designated "Non-Halogenated Organic Liquid Waste" container.[6]

    • Ensure the solvent is compatible with the waste container and other contents.

    • The pH of the solution should be between 6 and 9 before it is added to the waste container, if required by your institution's waste management plan.[7]

  • Aqueous Waste:

    • Aqueous solutions containing this compound must not be poured down the drain.[6] They should be collected as hazardous aqueous waste.

  • Contaminated Materials:

    • Contaminated PPE (gloves, etc.) and spill cleanup materials should be collected in a sealed bag and placed in the solid chemical waste container.[9]

Step 2: Spill Management In case of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Containment: For liquid spills, absorb with an inert material like sand or diatomaceous earth.[9][10]

  • Cleanup: Carefully sweep up the solid compound or the absorbent material.[8][9] Avoid creating dust.[8]

  • Disposal: Place the collected material into a tightly closed, labeled container for hazardous waste disposal.[8][9]

  • Decontamination: Clean the spill area thoroughly.

Step 3: Final Disposal

  • All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G Disposal Workflow for this compound start Identify Waste Containing This compound q_state What is the physical state of the waste? start->q_state solid_waste Pure solid or contaminated labware q_state->solid_waste Solid solution_waste Is it dissolved in a solvent? q_state->solution_waste Liquid solid_container Dispose in: 'Non-Halogenated Organic Solid Waste' Container solid_waste->solid_container q_solvent What is the solvent? solution_waste->q_solvent organic_solvent Organic Solvent (e.g., Methanol, Acetone) q_solvent->organic_solvent Organic aqueous_solvent Aqueous Solution q_solvent->aqueous_solvent Aqueous liquid_container Dispose in: 'Non-Halogenated Organic Liquid Waste' Container organic_solvent->liquid_container aqueous_container Dispose in: 'Aqueous Hazardous Waste' Container aqueous_solvent->aqueous_container

Caption: Disposal decision workflow for different forms of waste.

References

Personal protective equipment for handling 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid was not located. The following guidance is based on the safety profiles of structurally similar compounds, including butyric acid and other thiazolidine derivatives. It is imperative to handle this compound with caution in a laboratory setting, assuming it may possess similar hazards.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is compiled from safety data for related chemical structures to ensure a high degree of caution.

Hazard Identification and Personal Protective Equipment (PPE)

Based on related compounds, this compound is presumed to be a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3][4] Strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

SituationRequired PPE
Routine Handling (e.g., weighing, preparing solutions) Chemical-resistant gloves (Nitrile rubber recommended), lab coat, and chemical safety goggles.[1][5]
Operations with potential for splashing or aerosol generation In addition to routine PPE, a face shield and work in a certified chemical fume hood are required.
Emergency Situations (e.g., spills) Chemical-resistant gloves, chemical-resistant suit, and a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[4]

Operational and Disposal Plans

Proper handling and disposal are critical to ensure laboratory safety and environmental protection.

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][5]

  • Avoid contact with skin and eyes.[5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Wash hands thoroughly after handling.[1][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Do not eat, drink, or smoke when using this product.

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not allow the product to enter drains.[5]

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identify Hazards Don PPE Don PPE Select PPE->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Ventilation Handle Chemical Handle Chemical Prepare Work Area->Handle Chemical Decontaminate Work Area Decontaminate Work Area Handle Chemical->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Follow Regulations Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Procedural workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.